NPS-2143 hydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O2.ClH/c1-24(2,13-17-10-11-18-6-3-4-7-19(18)12-17)27-15-20(28)16-29-23-9-5-8-22(25)21(23)14-26;/h3-12,20,27-28H,13,15-16H2,1-2H3;1H/t20-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBNDUQLNGYBNL-VEIFNGETSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC2=CC=CC=C2C=C1)NCC(COC3=C(C(=CC=C3)Cl)C#N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CC1=CC2=CC=CC=C2C=C1)NC[C@H](COC3=C(C(=CC=C3)Cl)C#N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
324523-20-8 | |
| Record name | NPS-2143 hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0324523208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 324523-20-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NPS-2143 HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U48SZ6EBB3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Pharmacology of NPS-2143 Hydrochloride: A Technical Guide
NPS-2143 hydrochloride is a potent and selective, orally active antagonist of the Calcium-Sensing Receptor (CaSR), positioning it as a significant tool in pharmacological research and a potential therapeutic agent.[1][2][3] This technical guide provides a comprehensive overview of the pharmacology of NPS-2143, detailing its mechanism of action, pharmacodynamics, and pharmacokinetics. It is intended for researchers, scientists, and drug development professionals.
Mechanism of Action
NPS-2143 functions as a "calcilytic" agent, a negative allosteric modulator of the CaSR.[2][4] The CaSR, a G-protein coupled receptor, plays a pivotal role in maintaining calcium homeostasis.[5] NPS-2143 binds to the transmembrane domain of the CaSR, distinct from the orthosteric calcium-binding site.[6] This allosteric binding inhibits the intracellular signaling cascade typically initiated by the activation of the CaSR by extracellular calcium.[7] The primary consequence of this antagonism in the parathyroid gland is the stimulation of parathyroid hormone (PTH) secretion.[3][8]
The downstream signaling pathways affected by NPS-2143's antagonism of the CaSR are multifaceted. The CaSR couples to several G-proteins, primarily Gαq/11 and Gαi/o. NPS-2143, by inhibiting CaSR activation, modulates these pathways.
Pharmacodynamics
The pharmacodynamic effects of NPS-2143 have been characterized through a series of in vitro and in vivo studies.
In Vitro Activity
NPS-2143 demonstrates potent antagonistic activity at the CaSR in cellular assays.
| Parameter | Cell Line | Assay | Value | Reference(s) |
| IC₅₀ | HEK293 cells expressing human CaSR | Inhibition of cytoplasmic Ca²⁺ increase | 43 nM | [1][3][9] |
| EC₅₀ | Bovine parathyroid cells | Stimulation of PTH secretion | 41 nM | [3][8][9] |
In Vivo Activity
In vivo studies in animal models have confirmed the calcilytic effects of NPS-2143.
| Animal Model | Dose and Route | Key Findings | Reference(s) |
| Normal Rats | Intravenous infusion | Rapid and significant increase in plasma PTH levels. | [3][9] |
| Normal Rats | 1 mg/kg, i.v. | 4- to 5-fold increase in plasma PTH levels. | [3] |
| Osteopenic Ovariectomized (OVX) Rats | Daily oral administration | Sustained increase in plasma PTH and increased bone turnover. | [4] |
Pharmacokinetics
Limited pharmacokinetic data for NPS-2143 is available from preclinical studies. A notable characteristic is its prolonged half-life.
| Parameter | Species | Finding | Reference(s) |
| Half-life | Rats | After oral administration, a prolonged elevation of PTH for over 4 hours was observed, suggesting a long half-life. | [4][10] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.
In Vitro Assays
This assay measures the ability of NPS-2143 to inhibit the increase in intracellular calcium concentration ([Ca²⁺]i) mediated by CaSR activation.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably or transiently transfected with the human CaSR are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate antibiotics.
-
Transfection (for transient expression): Cells are transfected with a plasmid encoding the human CaSR using a suitable transfection reagent.
-
Assay Procedure:
-
Cells are plated in 96-well plates.
-
After 24-48 hours, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Cells are washed and incubated in a buffer with a basal calcium concentration.
-
NPS-2143 at various concentrations is added to the wells and incubated for a short period.
-
The fluorescence is monitored using a plate reader.
-
An agonist (e.g., a solution with a higher calcium concentration) is added to stimulate the CaSR.
-
The change in fluorescence, indicative of the change in [Ca²⁺]i, is recorded over time.
-
-
Data Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition of the agonist-induced calcium response against the concentration of NPS-2143.
This assay assesses the ability of NPS-2143 to stimulate the secretion of PTH from primary parathyroid cells.
-
Cell Preparation:
-
Fresh bovine parathyroid glands are obtained.
-
The glands are minced and subjected to enzymatic digestion (e.g., with collagenase and DNase) to obtain a single-cell suspension.
-
The dispersed cells are washed and resuspended in a culture medium.
-
-
Assay Procedure:
-
The parathyroid cells are plated in multi-well plates.
-
Cells are pre-incubated in a medium with a defined calcium concentration.
-
NPS-2143 at various concentrations is added to the wells.
-
The cells are incubated for a specific period (e.g., 1-2 hours).
-
The supernatant (culture medium) is collected.
-
-
PTH Measurement: The concentration of PTH in the supernatant is quantified using a specific immunoassay (e.g., ELISA or radioimmunoassay).
-
Data Analysis: The EC₅₀ value is determined by plotting the amount of PTH secreted against the concentration of NPS-2143.
In Vivo Models
This model is used to evaluate the effect of NPS-2143 on bone metabolism in a state of estrogen deficiency, mimicking postmenopausal osteoporosis.
-
Animal Model: Adult female Sprague-Dawley or Wistar rats are used.
-
Surgical Procedure:
-
Animals are anesthetized.
-
A bilateral ovariectomy is performed to induce estrogen deficiency. Sham-operated animals undergo a similar surgical procedure without the removal of the ovaries.
-
-
Drug Administration: After a recovery period and confirmation of osteoporosis development (typically several weeks), NPS-2143 is administered orally on a daily basis. A vehicle control group receives the formulation without the active compound.
-
Endpoint Analysis:
-
Biochemical Markers: Blood samples are collected to measure plasma levels of PTH, calcium, and markers of bone turnover (e.g., alkaline phosphatase, osteocalcin).
-
Bone Mineral Density (BMD): BMD is measured using techniques like dual-energy X-ray absorptiometry (DXA).
-
Histomorphometry: Bones (e.g., femur, tibia) are collected for histological analysis to assess bone structure and cellular activity (osteoblast and osteoclast numbers and activity).
-
The potential neuroprotective effects of NPS-2143 have been investigated in models of Alzheimer's disease. One common approach involves the administration of amyloid-beta (Aβ) to induce AD-like pathology.
-
Animal Model: Mice or rats are commonly used.
-
Induction of AD-like Pathology: Aβ oligomers or fibrils are administered, typically via intracerebroventricular (ICV) injection, to mimic the amyloid plaques characteristic of AD.
-
Drug Administration: NPS-2143 is administered to the animals, often before or after the Aβ injection, to assess its preventative or therapeutic effects.
-
Endpoint Analysis:
-
Behavioral Tests: Cognitive function is assessed using tests such as the Morris water maze or Y-maze to evaluate learning and memory.
-
Biochemical Analysis: Brain tissue is analyzed for levels of Aβ, tau phosphorylation, and markers of neuroinflammation (e.g., cytokines).
-
Histology: Brain sections are examined for the presence of amyloid plaques, neurofibrillary tangles, and neuronal loss.
-
The anti-inflammatory properties of NPS-2143 have been studied in a mouse model of acute lung injury.
-
Animal Model: Mice (e.g., C57BL/6) are used.
-
Induction of ALI: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is administered intratracheally or intranasally to induce a robust inflammatory response in the lungs.
-
Drug Administration: NPS-2143 is typically administered prior to the LPS challenge.
-
Endpoint Analysis:
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: The BAL fluid is collected to measure the influx of inflammatory cells (e.g., neutrophils) and the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6).
-
Lung Histology: Lung tissue is examined for signs of inflammation, edema, and tissue damage.
-
Myeloperoxidase (MPO) Activity: MPO is an enzyme abundant in neutrophils, and its activity in lung tissue is a marker of neutrophil infiltration.
-
Therapeutic Potential
The unique pharmacological profile of NPS-2143 has led to its investigation in several therapeutic areas:
-
Osteoporosis: By stimulating the endogenous pulsatile release of PTH, NPS-2143 has been explored as an anabolic agent for the treatment of osteoporosis.[2][4]
-
Neurodegenerative Diseases: Its ability to modulate CaSR signaling has prompted research into its potential neuroprotective effects in conditions like Alzheimer's disease, where CaSR dysregulation may contribute to pathology.[11][12]
-
Inflammatory Conditions: NPS-2143 has shown anti-inflammatory effects in preclinical models of acute lung injury and asthma, suggesting a role for the CaSR in inflammatory processes.[13][14]
-
Hypoparathyroidism: As a calcilytic, NPS-2143 has the potential to treat hypocalcemia in activating CaSR mutations.[7]
Summary and Future Directions
This compound is a well-characterized and selective antagonist of the Calcium-Sensing Receptor. Its ability to stimulate PTH secretion and modulate CaSR signaling pathways has established it as a valuable research tool and a compound with therapeutic potential across multiple disease areas. Further research is warranted to fully elucidate its clinical utility, particularly concerning its long-term efficacy and safety in chronic conditions. The development of second-generation calcilytics with optimized pharmacokinetic and pharmacodynamic profiles continues to be an active area of investigation.
References
- 1. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ovariectomy (OVX)-Induced Osteoporosis Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Ovariectomized rat model of osteoporosis: a practical guide | Semantic Scholar [semanticscholar.org]
- 8. Ovariectomized rat model of osteoporosis: a practical guide | EXCLI Journal [excli.de]
- 9. Calcilytic compounds: potent and selective Ca2+ receptor antagonists that stimulate secretion of parathyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biocytogen.com [biocytogen.com]
- 11. Frontiers | Anti-osteoporosis mechanism of resistance exercise in ovariectomized rats based on transcriptome analysis: a pilot study [frontiersin.org]
- 12. Generation of osteoclasts in vitro, and assay of osteoclast activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. LPS-induced Acute Lung Injury Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. GraphViz Examples and Tutorial [graphs.grevian.org]
NPS-2143 hydrochloride as a selective calcium-sensing receptor antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
NPS-2143 hydrochloride, also known as SB-262470, is a potent and selective antagonist of the calcium-sensing receptor (CaSR).[1][2] As a member of the calcilytic class of compounds, NPS-2143 inhibits the function of the CaSR, leading to a stimulation of parathyroid hormone (PTH) secretion.[1][2] This unique mechanism of action has positioned NPS-2143 as a valuable research tool for investigating the physiological roles of the CaSR and as a potential therapeutic agent for conditions such as osteoporosis.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from in vitro and in vivo studies, detailed experimental protocols, and visualizations of key biological pathways and workflows.
Mechanism of Action
The calcium-sensing receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in maintaining calcium homeostasis.[3] NPS-2143 acts as a negative allosteric modulator of the CaSR, binding to the transmembrane domain of the receptor. This binding event antagonizes the receptor's activation by extracellular calcium, thereby inhibiting downstream signaling pathways. The primary consequence of CaSR inhibition in the parathyroid gland is the stimulation of parathyroid hormone (PTH) secretion.[1]
Quantitative Data
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value (nM) | Reference |
| IC50 (Inhibition of cytoplasmic Ca2+ increase) | HEK293 cells expressing human CaSR | 43 | [1] |
| EC50 (Stimulation of PTH secretion) | Bovine parathyroid cells | 41 | [1] |
| EC50 (Stimulation of PTH secretion) | Bovine parathyroid cells | 39 | [3] |
Table 2: In Vivo Effects of this compound in Rats
| Parameter | Dosing | Effect | Reference |
| Plasma PTH Levels | Intravenous infusion | Rapid and large increase | [1] |
| Plasma PTH Levels | Daily oral administration (osteopenic OVX rats) | Sustained increase | [3] |
| Bone Turnover | Daily oral administration (osteopenic OVX rats) | Dramatic increase | [3] |
| Bone Mineral Density | Daily oral administration (osteopenic OVX rats) | No net change | [3] |
Experimental Protocols
Cell Culture and Transfection of HEK293 Cells for CaSR Expression
This protocol describes the culture of Human Embryonic Kidney (HEK293) cells and their transient transfection for the expression of the human calcium-sensing receptor.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Plasmid DNA encoding human CaSR
-
Transfection reagent (e.g., Lipofectamine)
-
6-well culture plates
Procedure:
-
Cell Culture: Maintain HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Seeding: The day before transfection, seed the HEK293 cells into 6-well plates at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection:
-
On the day of transfection, prepare the DNA-transfection reagent complexes according to the manufacturer's instructions.
-
Add the complexes to the cells in fresh, serum-free media.
-
Incubate the cells with the transfection complexes for 4-6 hours at 37°C.
-
After the incubation period, replace the transfection medium with complete growth medium.
-
-
Expression: Allow the cells to express the CaSR for 24-48 hours before proceeding with subsequent assays.
Intracellular Calcium Mobilization Assay
This protocol details the measurement of intracellular calcium concentration ([Ca2+]i) in CaSR-expressing HEK293 cells using the fluorescent indicator Fura-2 AM.
Materials:
-
CaSR-expressing HEK293 cells (from Protocol 1)
-
Fura-2 AM
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
This compound
-
CaSR agonist (e.g., CaCl2)
-
Fluorescence plate reader or microscope with ratiometric imaging capabilities
Procedure:
-
Cell Plating: Seed CaSR-expressing HEK293 cells onto black-walled, clear-bottom 96-well plates and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution in HBS. The final concentration of Fura-2 AM is typically 2-5 µM, with 0.02% Pluronic F-127 to aid in dispersion.
-
Remove the culture medium from the cells and wash once with HBS.
-
Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing: After incubation, wash the cells twice with HBS to remove extracellular Fura-2 AM.
-
Compound Addition: Add this compound at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity at an emission wavelength of ~510 nm with excitation wavelengths of ~340 nm and ~380 nm.
-
After establishing a baseline reading, add a CaSR agonist (e.g., CaCl2) to stimulate an increase in [Ca2+]i.
-
Continue to record the fluorescence ratio (340/380 nm) over time.
-
-
Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration. Calculate the inhibition of the agonist-induced calcium response by NPS-2143 to determine its IC50 value.
PTH Secretion Assay from Dispersed Bovine Parathyroid Cells
This protocol describes the isolation of bovine parathyroid cells and the subsequent assay to measure PTH secretion in response to NPS-2143.
Materials:
-
Fresh bovine parathyroid glands
-
Collagenase (Type I)
-
Deoxyribonuclease I (DNase I)
-
HEPES-buffered medium
-
This compound
-
Bovine PTH ELISA kit
Procedure:
-
Cell Isolation:
-
Aseptically obtain fresh bovine parathyroid glands.
-
Mince the tissue into small fragments.
-
Digest the minced tissue with a solution containing collagenase and DNase I in HEPES-buffered medium at 37°C with gentle agitation for 60-90 minutes.
-
Filter the cell suspension through a nylon mesh to remove undigested tissue.
-
Wash the dispersed cells by centrifugation and resuspend them in fresh medium.
-
-
Cell Plating and Treatment:
-
Plate the isolated parathyroid cells in multi-well plates.
-
Pre-incubate the cells in low-calcium medium to establish a baseline PTH secretion rate.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 1-3 hours).
-
-
Sample Collection: After the treatment period, collect the supernatant from each well.
-
PTH Measurement:
-
Quantify the concentration of PTH in the collected supernatants using a commercially available bovine PTH ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis: Plot the PTH concentration as a function of the NPS-2143 concentration to determine the EC50 value for PTH secretion.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for evaluating NPS-2143.
Caption: CaSR Signaling Pathway and the inhibitory action of NPS-2143.
Caption: Experimental workflow for evaluating NPS-2143.
Conclusion
This compound is a well-characterized and selective antagonist of the calcium-sensing receptor. Its ability to potently inhibit CaSR function and stimulate PTH secretion makes it an invaluable tool for researchers studying calcium homeostasis and a promising lead compound for the development of novel therapeutics for bone disorders. The data and protocols presented in this guide offer a comprehensive resource for scientists and drug development professionals working with this important calcilytic agent.
References
In Vitro Characterization of NPS-2143 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NPS-2143 hydrochloride is a potent and selective antagonist of the Calcium-Sensing Receptor (CaSR), a G-protein-coupled receptor that plays a critical role in calcium homeostasis.[1][2][3][4] As a "calcilytic" agent, NPS-2143 inhibits the function of the CaSR, leading to a stimulation of parathyroid hormone (PTH) secretion.[3][5] This technical guide provides a comprehensive overview of the in vitro characterization of NPS-2143, including its mechanism of action, key pharmacological data, and detailed experimental protocols for its evaluation.
Mechanism of Action
NPS-2143 acts as a negative allosteric modulator of the CaSR.[6] It binds to the transmembrane domain of the receptor, distinct from the orthosteric binding site for extracellular calcium (Ca²⁺o).[6] This allosteric binding inhibits the intracellular signaling cascade that is normally initiated by Ca²⁺o binding. The primary consequence of CaSR activation is the stimulation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and subsequent mobilization of intracellular calcium ([Ca²⁺]i).[1][6] CaSR activation also inhibits adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) formation.[1][2] By antagonizing the CaSR, NPS-2143 blocks these downstream signaling events, effectively preventing the cellular responses to elevated extracellular calcium.[1][2]
Quantitative Pharmacological Data
The in vitro potency and efficacy of NPS-2143 have been determined in various cellular assays. The following tables summarize the key quantitative data for this compound.
| Parameter | Cell Line | Value | Reference |
| IC₅₀ (Inhibition of [Ca²⁺]i mobilization) | HEK 293 cells expressing human CaSR | 43 nM | [1][2] |
| EC₅₀ (Stimulation of PTH secretion) | Bovine parathyroid cells | 41 nM | [1][2] |
Table 1: Potency of this compound in Functional Assays
| Parameter | Value | Reference |
| Molecular Weight | 445.38 g/mol | [4] |
| Formula | C₂₄H₂₅ClN₂O₂・HCl | [4] |
| Solubility (DMSO) | 82 mg/mL (200.52 mM) | [2] |
| Solubility (Water) | Insoluble | [2] |
| Solubility (Ethanol) | Insoluble | [2] |
Table 2: Physicochemical Properties of this compound
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway of the Calcium-Sensing Receptor and a typical experimental workflow for characterizing a CaSR antagonist like NPS-2143.
References
- 1. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Transient transfection protocol for HEK293T cells [euromabnet.com]
- 4. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wahoo.cns.umass.edu [wahoo.cns.umass.edu]
- 6. hellobio.com [hellobio.com]
Investigating the Calcilytic Effects of NPS-2143 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
NPS-2143 hydrochloride is a potent and selective antagonist of the Calcium-Sensing Receptor (CaSR), positioning it as a significant tool in the study of calcium homeostasis and a potential therapeutic agent.[1][2] As a member of the "calcilytic" class of drugs, NPS-2143 effectively blocks the action of extracellular calcium on the CaSR, leading to a cascade of physiological responses, most notably the stimulation of parathyroid hormone (PTH) secretion.[1][3] This technical guide provides an in-depth overview of the core calcilytic effects of NPS-2143, detailing its mechanism of action, summarizing key quantitative data, and outlining experimental protocols for its investigation.
Mechanism of Action
NPS-2143 functions as a negative allosteric modulator of the CaSR.[4][5] The CaSR, a G-protein coupled receptor, plays a crucial role in regulating systemic calcium levels by sensing extracellular calcium concentrations and modulating PTH release from the parathyroid glands.[6] When extracellular calcium levels are high, the CaSR is activated, which in turn inhibits PTH secretion. NPS-2143 binds to the transmembrane domain of the CaSR, preventing its activation by extracellular calcium.[5][7] This antagonism of the CaSR removes the inhibitory signal on the parathyroid glands, resulting in a rapid and significant increase in PTH secretion.[2] The elevated PTH levels then act on bone and kidney to increase serum calcium concentrations.[3]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data reported for this compound.
Table 1: In Vitro Efficacy of NPS-2143
| Parameter | Cell Line/System | Value | Reference(s) |
| IC50 (Inhibition of Ca2+-induced cytoplasmic Ca2+ increase) | HEK 293 cells expressing human CaSR | 43 nM | [2][8][9] |
| EC50 (Stimulation of PTH secretion) | Bovine parathyroid cells | 39 nM - 41 nM | [2][8][9][10] |
| IC50 (Inhibition of fetal rat long bone resorption) | Fetal rat long bone assay | 11.3 ± 3.0 μmol/L | [10] |
| IC50 (Inhibition of cell proliferation) | MDA-MB-231 breast cancer cells | 4.08 μM | [11] |
| IC50 (Inhibition of cell proliferation) | MCF-7 breast cancer cells | 5.71 μM | [11] |
Table 2: In Vivo Effects of NPS-2143 in Rats
| Parameter | Route of Administration | Dose | Effect | Reference(s) |
| Plasma PTH Levels | Intravenous infusion | - | Rapid and large increase | [2] |
| Plasma PTH Levels | Oral | 100 μmol/kg (daily for 8 weeks) | Sustained increase | [10] |
| Plasma PTH Levels | - | - | 4- to 5-fold increase | [8][9] |
| Bone Mineral Density (BMD) | Oral | 100 μmol/kg (daily for 8 weeks) | No net change in osteopenic ovariectomized rats | [10] |
| Bone Turnover | Oral | 100 μmol/kg (daily for 8 weeks) | Dramatic increase | [10] |
| Mean Arterial Blood Pressure | Intravenous | 1 mg/kg | Marked increase in normotensive rats | [8][9] |
| Plasma Half-life | Oral | - | Approximately 8 hours | [4] |
Key Experimental Protocols
In Vitro Intracellular Calcium Mobilization Assay
This protocol is designed to determine the inhibitory effect of NPS-2143 on the CaSR-mediated increase in intracellular calcium.
-
Cell Culture: Human Embryonic Kidney (HEK) 293 cells stably expressing the human parathyroid Ca2+ receptor are cultured in appropriate media.[10]
-
Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to the desired concentrations.[11]
-
Cell Loading: The cultured cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Procedure:
-
Cells are incubated with varying concentrations of NPS-2143 or vehicle control.
-
The baseline fluorescence is measured.
-
An agonist, such as extracellular Ca2+, is added to stimulate the CaSR.
-
The change in fluorescence, corresponding to the increase in intracellular Ca2+, is measured using a fluorometric imaging plate reader.
-
-
Data Analysis: The IC50 value, the concentration of NPS-2143 that inhibits 50% of the maximal response to the agonist, is calculated from the dose-response curve.[4]
In Vitro Parathyroid Hormone (PTH) Secretion Assay
This protocol assesses the ability of NPS-2143 to stimulate PTH secretion from parathyroid cells.
-
Cell Preparation: Bovine parathyroid cells are isolated and prepared for culture.[2]
-
Compound Incubation: The cells are incubated with various concentrations of this compound or a vehicle control for a defined period.[2][10]
-
Sample Collection: The cell culture supernatant is collected.
-
PTH Measurement: The concentration of PTH in the supernatant is quantified using a specific immunoassay (e.g., ELISA).
-
Data Analysis: The EC50 value, the concentration of NPS-2143 that produces 50% of the maximal PTH secretion, is determined from the dose-response curve.[10]
In Vivo Studies in Rodent Models
These protocols are used to evaluate the physiological effects of NPS-2143 in living organisms.
-
Animal Model: Ovariectomized (OVX) rats are often used as a model for postmenopausal osteoporosis.[10] Normotensive rats can be used to assess cardiovascular effects.[8][9]
-
Drug Administration: NPS-2143 can be administered via various routes, including oral gavage or intravenous infusion.[2][10] For chronic studies, daily administration is common.[10]
-
Sample Collection: Blood samples are collected at various time points to measure plasma PTH and calcium levels.[10][12]
-
Bone Analysis: For osteoporosis studies, bone mineral density (BMD) is measured using techniques like dual-energy X-ray absorptiometry (DEXA). Histomorphometric analysis of bone sections can be performed to assess bone turnover markers.[10]
-
Data Analysis: Statistical analysis is performed to compare the effects of NPS-2143 treatment with a vehicle control group.
Signaling Pathways and Experimental Visualizations
The following diagrams illustrate the key signaling pathway affected by NPS-2143 and a typical experimental workflow for its in vitro characterization.
Caption: Mechanism of NPS-2143 action on the parathyroid cell.
Caption: Workflow for in vitro characterization of NPS-2143.
Conclusion
This compound serves as a foundational tool for understanding the physiological roles of the Calcium-Sensing Receptor. Its ability to potently and selectively antagonize the CaSR, thereby stimulating PTH secretion, has been instrumental in elucidating the intricate mechanisms of calcium homeostasis. While initial investigations explored its potential as an anabolic agent for osteoporosis, the sustained elevation of PTH observed with NPS-2143 did not lead to a net increase in bone mineral density in preclinical models.[4][10] Nevertheless, the data gathered from studies on NPS-2143 continue to inform the development of new calcilytic compounds with potentially more favorable pharmacokinetic profiles for therapeutic applications.[4][6] This guide provides a comprehensive technical overview to support further research and development in this critical area of pharmacology.
References
- 1. NPS-2143 - Wikipedia [en.wikipedia.org]
- 2. Calcilytic compounds: potent and selective Ca2+ receptor antagonists that stimulate secretion of parathyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcilytic - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Calcimimetic and calcilytic therapies for inherited disorders of the calcium‐sensing receptor signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacology of the calcium sensing receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Antagonizing the parathyroid calcium receptor stimulates parathyroid hormone secretion and bone formation in osteopenic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Calcium-Sensing Receptor Antagonist NPS-2143 Inhibits Breast Cancer cell Proliferation, Migration and Invasion via Downregulation of p-ERK1/2, Bcl-2 and Integrin β1 and Induces Caspase 3/7 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Calcilytic Agent NPS 2143 Rectifies Hypocalcemia in a Mouse Model With an Activating Calcium-Sensing Receptor (CaSR) Mutation: Relevance to Autosomal Dominant Hypocalcemia Type 1 (ADH1) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to NPS-2143 Hydrochloride: A Calcilytic Agent for the Stimulation of Parathyroid Hormone Secretion
For Researchers, Scientists, and Drug Development Professionals
Abstract
NPS-2143 hydrochloride is a potent and selective antagonist of the Calcium-Sensing Receptor (CaSR), positioning it as a significant research tool and a potential therapeutic agent.[1][2] As a member of the "calcilytic" class of compounds, NPS-2143 effectively blocks the inhibitory action of extracellular calcium on parathyroid cells, leading to a robust stimulation of parathyroid hormone (PTH) secretion.[1][2] This technical guide provides a comprehensive overview of NPS-2143, detailing its mechanism of action, summarizing key quantitative data, and outlining detailed experimental protocols for its study. The included signaling pathway and experimental workflow diagrams, rendered in Graphviz, offer a clear visual representation of the scientific principles and methodologies discussed.
Core Concepts: The Calcium-Sensing Receptor and Calcilytics
The Calcium-Sensing Receptor (CaSR) is a Class C G-protein coupled receptor (GPCR) that plays a pivotal role in maintaining calcium homeostasis.[3][4] Primarily expressed in the parathyroid glands and kidneys, the CaSR detects fluctuations in extracellular calcium levels.[3][5] Activation of the CaSR by increased extracellular calcium initiates a signaling cascade that inhibits the secretion of PTH.[3]
Calcilytics are a class of drugs that act as CaSR antagonists.[1] By binding to the CaSR, they prevent its activation by extracellular calcium, thereby "tricking" the parathyroid gland into sensing a low-calcium environment. This leads to an increase in the synthesis and secretion of PTH. NPS-2143 is a first-generation, orally active calcilytic agent that has been instrumental in the study of CaSR function and the potential therapeutic applications of PTH stimulation, such as in osteoporosis.[1]
Mechanism of Action of this compound
This compound is a negative allosteric modulator of the CaSR. It binds to the transmembrane domain of the receptor, inducing a conformational change that prevents its activation by extracellular calcium ions.[6] This antagonism blocks the downstream signaling pathways normally initiated by CaSR activation, which include the activation of Gq/11 and Gi/o G-proteins.[4][7]
The inhibition of Gq/11-mediated signaling prevents the activation of phospholipase C (PLC), which in turn blocks the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4] This leads to a decrease in intracellular calcium mobilization, a key signal for the inhibition of PTH secretion.[8] By disrupting this inhibitory signal, NPS-2143 leads to a significant and dose-dependent stimulation of PTH release from the parathyroid glands.[2][9]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Potency of NPS-2143
| Assay | Cell Line/Tissue | Parameter | Value (nM) | Reference |
| CaSR Antagonism | HEK293 cells expressing human CaSR | IC₅₀ | 43 | [2][9][10] |
| PTH Secretion Stimulation | Bovine parathyroid cells | EC₅₀ | 39-41 | [2][9][10][11] |
| Ca²⁺-induced Intracellular Ca²⁺ Influx Inhibition | Recombinant CaR in HEK-293 cells | IC₅₀ | ~50 | [12] |
Table 2: In Vivo Effects of NPS-2143 in Rodent Models
| Species | Administration Route | Dose | Effect on Plasma PTH | Effect on Plasma Calcium | Reference |
| Rat | Intravenous | 1 mg/kg | Rapid 4- to 5-fold increase | Transient increase | [2][9] |
| Ovariectomized Rat | Oral | 100 µmol/kg daily | Sustained increase (>4 hours) | Not specified | [10][11] |
| Nuf Mouse (ADH1 model) | Intraperitoneal | 30 mg/kg | Significant increase at 1 hour | Significant increase at 1 and 4 hours | [13] |
Detailed Experimental Protocols
In Vitro PTH Secretion Assay from Dispersed Bovine Parathyroid Cells
This protocol describes a method to assess the effect of NPS-2143 on PTH secretion from primary bovine parathyroid cells.
Materials:
-
Fresh bovine parathyroid glands
-
HEPES-buffered salt solution (HBSS) with and without calcium
-
Collagenase type I
-
Deoxyribonuclease I (DNase I)
-
Bovine Serum Albumin (BSA)
-
This compound
-
PTH immunoassay kit
-
96-well plates
-
CO₂ incubator
Procedure:
-
Cell Isolation:
-
Mince fresh bovine parathyroid glands into small fragments.
-
Digest the tissue with collagenase and DNase I in HBSS at 37°C with gentle agitation.
-
Filter the cell suspension through a nylon mesh to remove undigested tissue.
-
Wash the cells with HBSS containing BSA and resuspend in a defined medium.
-
-
Cell Plating:
-
Plate the dispersed parathyroid cells in 96-well plates and allow them to adhere.
-
-
Treatment:
-
Prepare a range of concentrations of this compound in the assay medium.
-
Remove the culture medium from the cells and replace it with the medium containing different concentrations of NPS-2143 or vehicle control.
-
Incubate the plates at 37°C in a CO₂ incubator for a defined period (e.g., 1-4 hours).
-
-
Sample Collection and Analysis:
-
Collect the supernatant from each well.
-
Measure the concentration of PTH in the supernatant using a specific immunoassay (e.g., ELISA or RIA).
-
-
Data Analysis:
-
Plot the PTH concentration as a function of the NPS-2143 concentration.
-
Calculate the EC₅₀ value, which is the concentration of NPS-2143 that elicits a half-maximal stimulation of PTH secretion.
-
References
- 1. NPS-2143 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Calcium-sensing receptor - Wikipedia [en.wikipedia.org]
- 4. Calcium-Sensing Receptor (CaSR), Its Impact on Inflammation and the Consequences on Cardiovascular Health [mdpi.com]
- 5. The role of calcium-sensing receptor signaling in regulating transepithelial calcium transport - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Calcium-sensing receptor signaling — How human disease informs biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Antagonizing the parathyroid calcium receptor stimulates parathyroid hormone secretion and bone formation in osteopenic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. content-assets.jci.org [content-assets.jci.org]
- 12. academic.oup.com [academic.oup.com]
- 13. The Calcilytic Agent NPS 2143 Rectifies Hypocalcemia in a Mouse Model With an Activating Calcium-Sensing Receptor (CaSR) Mutation: Relevance to Autosomal Dominant Hypocalcemia Type 1 (ADH1) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Upstream and Downstream Targets of NPS-2143 Hydrochloride
Executive Summary: NPS-2143 hydrochloride is a potent and selective small-molecule antagonist of the Calcium-Sensing Receptor (CaSR).[1][2] As a member of the "calcilytic" class of drugs, its primary mechanism of action is the allosteric inhibition of the CaSR, a crucial G-protein coupled receptor (GPCR) that maintains systemic calcium homeostasis.[1][3] This antagonism blocks the intracellular signaling cascades normally initiated by extracellular calcium, leading to significant downstream physiological effects. The most prominent of these is the stimulation of parathyroid hormone (PTH) secretion.[2][4] This technical guide provides a comprehensive overview of the molecular interactions, signaling pathways, and experimental methodologies associated with NPS-2143, intended for researchers and professionals in drug development.
Upstream Target: The Calcium-Sensing Receptor (CaSR)
The sole direct upstream target of NPS-2143 is the Calcium-Sensing Receptor (CaSR).[3] The CaSR is a class C GPCR that plays a central role in regulating extracellular calcium concentration.[5][6] It is highly expressed in the parathyroid glands and kidneys.[5][6] Upon binding of its endogenous ligand, extracellular calcium (Ca²⁺ₑ), the CaSR undergoes a conformational change that activates intracellular G-protein signaling pathways.[6]
NPS-2143 acts as a negative allosteric modulator, or "calcilytic," by binding to the transmembrane domain of the CaSR.[7] This binding stabilizes the receptor in an inactive conformation, preventing its activation even in the presence of high extracellular calcium concentrations.[8] This antagonism is non-competitive and highly selective for the CaSR.
Quantitative Pharmacology of NPS-2143
The potency of NPS-2143 has been quantified in various in vitro and cellular assays. The compound effectively blocks CaSR-mediated signaling and elicits downstream physiological responses in the nanomolar range.
| Parameter | Assay Description | Cell Type | Value | Citations |
| IC₅₀ | Inhibition of cytoplasmic Ca²⁺ concentration increase | HEK293 cells expressing human CaSR | 43 nM | [2][4] |
| EC₅₀ | Stimulation of Parathyroid Hormone (PTH) secretion | Bovine parathyroid cells | 41 nM | [2][4] |
| IC₅₀ | Inhibition of cell proliferation | MDA-MB-231 (human breast cancer) | 4.08 µM | [9][10] |
| IC₅₀ | Inhibition of cell proliferation | MCF-7 (human breast cancer) | 5.71 µM | [9][10] |
Downstream Signaling Pathways
Antagonism of the CaSR by NPS-2143 directly inhibits multiple intracellular signaling cascades that are normally activated by extracellular calcium.
G-Protein Coupled Signaling Cascades
The CaSR couples to several heterotrimeric G-proteins to initiate signaling, primarily Gαq/11 and Gαi/o.[11][12][13] By preventing CaSR activation, NPS-2143 blocks these downstream events.
-
Inhibition of the Gαq/11-PLC-IP₃ Pathway: CaSR activation typically stimulates Phospholipase C (PLC) via Gαq/11.[11][12] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[12] IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺ᵢ).[11][12] NPS-2143 blocks this entire cascade, preventing the rise in intracellular calcium.[2][4] This is the basis for its IC₅₀ value of 43 nM.[2][4]
-
Disinhibition of the Gαi/o-Adenylate Cyclase-cAMP Pathway: The CaSR can also couple to Gαi/o, which inhibits adenylate cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[5][12] By antagonizing the CaSR, NPS-2143 prevents this inhibition, which can lead to a relative increase in cAMP formation under certain conditions.[2][4]
-
Modulation of the MAPK/ERK Pathway: CaSR activation can stimulate the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK1/2, which is linked to cell proliferation.[11] In certain cancer cell lines, NPS-2143 has been shown to inhibit the phosphorylation of ERK1/2 (p-ERK1/2), contributing to its anti-proliferative effects.[9][10]
Figure 1. NPS-2143 mechanism of action on CaSR signaling pathways.
Physiological Downstream Targets and Consequences
The primary physiological consequence of NPS-2143 administration is the stimulation of PTH secretion from the parathyroid glands.[4][14] In the parathyroid, high extracellular calcium acts via the CaSR to suppress PTH release.[5] By antagonizing the CaSR, NPS-2143 removes this inhibitory signal, resulting in a rapid and significant increase in plasma PTH levels.[4][8] In animal models, intravenous administration of NPS-2143 (1 mg/kg) in rats caused a four- to five-fold increase in plasma PTH.[2][4]
Other downstream effects have been observed in different contexts:
-
Anti-inflammatory Effects: NPS-2143 has been shown to reduce the production of inflammatory cytokines like TNF-α and IL-6 and downregulate the activation of NF-κB in models of pulmonary inflammation.[15]
-
Anti-cancer Activity: In breast cancer cell lines, NPS-2143 inhibits proliferation, migration, and invasion.[9][10] This is associated with the downregulation of downstream effectors like p-ERK1/2, the anti-apoptotic protein Bcl-2, and integrin β1, as well as the activation of pro-apoptotic caspase 3/7.[9][10]
-
Alzheimer's Disease Research: In cellular models relevant to Alzheimer's disease, NPS-2143 has been shown to suppress the secretion of amyloid-β (Aβ42) from astrocytes and neurons.[16]
Figure 2. Logical relationship of primary and other downstream effects.
Key Experimental Protocols
Intracellular Calcium Mobilization Assay
This assay is fundamental to quantifying the antagonistic activity of compounds like NPS-2143 at the CaSR. It measures changes in free cytosolic calcium concentration in response to receptor activation and inhibition.
Methodology:
-
Cell Culture: HEK293 cells stably transfected with the human CaSR gene are cultured to ~90% confluency in 96-well, black-walled, clear-bottom plates.
-
Dye Loading: The culture medium is removed, and cells are washed with a buffered salt solution. Cells are then incubated in the dark with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) for 30-60 minutes at 37°C.[17][18] The acetoxymethyl (AM) ester allows the dye to permeate the cell membrane.
-
De-esterification: Intracellular esterases cleave the AM group, trapping the fluorescent indicator inside the cell. Cells are washed again to remove extracellular dye.
-
Compound Incubation: Cells are incubated with varying concentrations of NPS-2143 or vehicle control.
-
Fluorescence Measurement: The plate is placed in a fluorescence plate reader.[18] A baseline fluorescence reading is established.
-
Agonist Stimulation: A CaSR agonist (e.g., a high concentration of extracellular Ca²⁺) is added using an automated injector to stimulate the receptor.
-
Kinetic Reading: Fluorescence is measured kinetically immediately before and after agonist addition. For ratiometric dyes like Fura-2, excitation alternates between 340 nm and 380 nm, with emission read at ~510 nm.[18][19] For single-wavelength dyes like Fluo-4, excitation is typically at ~485 nm with emission at ~520 nm.
-
Data Analysis: The change in fluorescence (or fluorescence ratio) is plotted against the concentration of NPS-2143 to determine the IC₅₀ value.
Figure 3. Experimental workflow for an intracellular calcium mobilization assay.
In Vitro PTH Secretion Assay
This assay directly measures the primary physiological output of CaSR antagonism in its native cellular context.
Methodology:
-
Cell Preparation: Primary parathyroid cells are isolated, typically from bovine glands, through enzymatic digestion and mechanical dispersion.
-
Incubation: The dispersed cells are suspended in a buffer with a defined calcium concentration.
-
Treatment: Aliquots of the cell suspension are treated with various concentrations of NPS-2143 or a vehicle control for a specified period (e.g., 60 minutes).
-
Sample Collection: After incubation, the cells are pelleted by centrifugation.
-
PTH Measurement: The supernatant (containing the secreted PTH) is collected. The concentration of PTH is quantified using a specific immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).[20][21]
-
Data Analysis: The amount of secreted PTH is plotted against the concentration of NPS-2143 to determine the EC₅₀ value for PTH stimulation.
Western Blot for Downstream Protein Expression
This technique is used to assess how NPS-2143 modulates the expression or activation state (e.g., phosphorylation) of specific downstream proteins like p-ERK1/2 or Bcl-2.[9]
Methodology:
-
Cell Culture and Treatment: Cells (e.g., MDA-MB-231) are cultured in plates and treated with various concentrations of NPS-2143 for a defined time (e.g., 48 hours).[9]
-
Cell Lysis: Cells are washed with ice-cold PBS and then lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.[9]
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method like the bicinchoninic acid (BCA) assay.[9]
-
Electrophoresis: Equal amounts of protein from each sample are loaded onto a polyacrylamide gel (SDS-PAGE) and separated by size using an electric current.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
The membrane is blocked with a protein solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-p-ERK1/2).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
-
Detection: A chemiluminescent substrate is added to the membrane, which reacts with the enzyme to produce light. The light signal is captured by a detector, revealing bands corresponding to the target protein.
-
Analysis: The intensity of the bands is quantified to determine the relative abundance of the protein in each sample. A loading control (e.g., β-actin) is used to normalize the data.
Figure 4. General workflow for Western blot analysis.
References
- 1. NPS-2143 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. selleckchem.com [selleckchem.com]
- 5. The role of calcium-sensing receptor signaling in regulating transepithelial calcium transport - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcium-sensing receptor - Wikipedia [en.wikipedia.org]
- 7. BJOC - Synthesis of the calcilytic ligand NPS 2143 [beilstein-journals.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Calcium-Sensing Receptor Antagonist NPS-2143 Inhibits Breast Cancer cell Proliferation, Migration and Invasion via Downregulation of p-ERK1/2, Bcl-2 and Integrin β1 and Induces Caspase 3/7 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Calcium-Sensing Receptor Antagonist NPS-2143 Inhibits Breast Cancer cell Proliferation, Migration and Invasion via Downregulation of p-ERK1/2, Bcl-2 and Integrin β1 and Induces Caspase 3/7 Activation [apb.tbzmed.ac.ir]
- 11. Molecular regulation of calcium‐sensing receptor (CaSR)‐mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jme.bioscientifica.com [jme.bioscientifica.com]
- 13. research.manchester.ac.uk [research.manchester.ac.uk]
- 14. Antagonizing the parathyroid calcium receptor stimulates parathyroid hormone secretion and bone formation in osteopenic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NPS 2143, a selective calcium-sensing receptor antagonist inhibits lipopolysaccharide-induced pulmonary inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Calcium-sensing receptor antagonist (calcilytic) NPS 2143 specifically blocks the increased secretion of endogenous Aβ42 prompted by exogenous fibrillary or soluble Aβ25-35 in human cortical astrocytes and neurons-therapeutic relevance to Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
- 18. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 19. berthold.com [berthold.com]
- 20. academic.oup.com [academic.oup.com]
- 21. Parathyroid hormone assay: problems and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
NPS-2143 Hydrochloride: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
NPS-2143 hydrochloride is a potent and selective antagonist of the Calcium-Sensing Receptor (CaSR), a critical regulator of extracellular calcium homeostasis. As a member of the calcilytic class of drugs, NPS-2143 has been instrumental in elucidating the physiological roles of the CaSR and is under investigation for its therapeutic potential, primarily in conditions such as osteoporosis.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the molecular mechanism of action of this compound. Detailed experimental protocols and visual representations of its signaling pathways are included to support further research and drug development efforts.
Chemical Structure and Physicochemical Properties
This compound, with the IUPAC name 2-chloro-6-[(2R)-3-([1,1-dimethyl-2-(2-naphthalenyl)ethyl]amino)-2-hydroxypropoxy]benzonitrile hydrochloride, is a synthetic small molecule.[1] Its chemical and physical properties are summarized in the tables below.
| Identifier | Value |
| IUPAC Name | 2-chloro-6-[(2R)-3-([1,1-dimethyl-2-(2-naphthalenyl)ethyl]amino)-2-hydroxypropoxy]benzonitrile hydrochloride |
| Synonyms | SB-262470A, SB-262470[1][2] |
| CAS Number | 324523-20-8 (hydrochloride); 284035-33-2 (free base)[1] |
| PubChem CID | 6918446[1] |
| Property | Value |
| Chemical Formula | C₂₄H₂₅ClN₂O₂·HCl[4] |
| Molecular Weight | 445.38 g/mol [4] |
| Appearance | White to off-white solid |
| Solubility | DMSO: 44.54 mg/mL (100 mM); Ethanol: 4.45 mg/mL (10 mM)[4] |
| Storage | Desiccate at room temperature[4] |
Pharmacological Properties and Mechanism of Action
This compound functions as a negative allosteric modulator of the Calcium-Sensing Receptor (CaSR).[1][2] The CaSR is a G-protein coupled receptor that plays a pivotal role in regulating systemic calcium levels by sensing extracellular calcium concentrations and modulating the secretion of parathyroid hormone (PTH).[2]
By antagonizing the CaSR, NPS-2143 inhibits the receptor's response to extracellular calcium. This leads to an increase in the secretion of PTH from the parathyroid glands.[1][2] Elevated PTH levels, in turn, stimulate bone resorption and increase calcium reabsorption in the kidneys, ultimately leading to a rise in plasma calcium levels.[5]
The in vitro and in vivo pharmacological activities of NPS-2143 are summarized in the following tables.
Table 1: In Vitro Activity of NPS-2143
| Parameter | Cell Line/System | Value | Reference |
| IC₅₀ (Cytoplasmic Ca²⁺ blockage) | HEK 293 cells expressing human CaSR | 43 nM | [4][5][6] |
| EC₅₀ (PTH secretion stimulation) | Bovine parathyroid cells | 41 nM | [4][5][6] |
| IC₅₀ (Cell Viability - MDA-MB-231) | MDA-MB-231 breast cancer cells | 4.08 µM | [5] |
| IC₅₀ (Cell Viability - MCF-7) | MCF-7 breast cancer cells | 5.71 µM | [5] |
Table 2: In Vivo Activity of NPS-2143
| Parameter | Animal Model | Effect | Reference |
| Plasma PTH Levels | Rats | Rapid 4- to 5-fold increase | [6] |
| Plasma Ca²⁺ Levels | Rats | Transient increase | [5] |
Signaling Pathways
The antagonism of CaSR by NPS-2143 initiates a cascade of intracellular signaling events. The CaSR is known to couple to multiple G-proteins, primarily Gq/11 and Gi/o. Inhibition of these pathways by NPS-2143 leads to downstream effects on several key cellular processes.
In addition to its effects on PTH secretion, NPS-2143 has been shown to influence other signaling pathways, particularly in cancer cell lines. This includes the downregulation of p-ERK1/2, Bcl-2, and integrin β1, and the induction of caspase-3/7 activity, suggesting a potential role in inhibiting cell proliferation, migration, and invasion.[1][5]
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to characterize the activity of NPS-2143.
Cell Viability (MTT) Assay
This protocol is adapted for assessing the effect of NPS-2143 on the viability of adherent cancer cell lines such as MDA-MB-231 and MCF-7.
Materials:
-
This compound
-
Cell lines (e.g., MDA-MB-231, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the existing medium from the wells and replace it with 100 µL of the medium containing different concentrations of NPS-2143 or vehicle control (e.g., DMSO, final concentration < 0.1%).
-
Incubate the plate for the desired time period (e.g., 48 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Caspase-3/7 Activity Assay
This protocol outlines the measurement of apoptosis induction by NPS-2143 through the activity of caspase-3 and -7.
Materials:
-
This compound
-
Cell line (e.g., MDA-MB-231)
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat cells with various concentrations of NPS-2143 or vehicle control for the desired duration (e.g., 48 hours).
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
Express caspase-3/7 activity relative to the vehicle-treated control.
Measurement of Cytoplasmic Ca²⁺ Concentration
This protocol describes a method to assess the effect of NPS-2143 on intracellular calcium levels using a fluorescent calcium indicator.
Materials:
-
This compound
-
HEK 293 cells expressing human CaSR
-
Fura-2 AM or other suitable calcium indicator dye
-
HEPES-buffered saline (HBS)
-
Fluorescence microscope or plate reader with appropriate filters
Procedure:
-
Culture HEK 293 cells on glass coverslips or in black-walled, clear-bottom 96-well plates.
-
Load the cells with Fura-2 AM (e.g., 2-5 µM in HBS) for 30-60 minutes at 37°C.
-
Wash the cells with HBS to remove excess dye.
-
Acquire baseline fluorescence readings (e.g., excitation at 340 nm and 380 nm, emission at 510 nm for Fura-2).
-
Add NPS-2143 at the desired concentration and continue to record fluorescence changes over time.
-
As a positive control, add a known CaSR agonist (e.g., high extracellular calcium or a calcimimetic) to observe the inhibitory effect of NPS-2143.
-
Calculate the ratio of fluorescence intensities (e.g., 340/380 nm for Fura-2) to determine changes in intracellular calcium concentration.
In Vitro PTH Secretion Assay
This protocol details the measurement of PTH secretion from primary bovine parathyroid cells in response to NPS-2143.
Materials:
-
This compound
-
Fresh bovine parathyroid glands
-
Collagenase solution
-
Culture medium with varying calcium concentrations
-
Rat PTH immunoradiometric assay (IRMA) kit or equivalent
Procedure:
-
Isolate parathyroid cells by digesting minced gland tissue with collagenase.
-
Disperse the cells and suspend them in a culture medium with a defined calcium concentration.
-
Aliquot the cell suspension into tubes or multi-well plates.
-
Add different concentrations of NPS-2143 or vehicle control to the cells.
-
Incubate the cells for a specified period (e.g., 1-2 hours) at 37°C.
-
Centrifuge the samples to pellet the cells and collect the supernatant.
-
Measure the concentration of PTH in the supernatant using a PTH IRMA kit according to the manufacturer's instructions.
-
Express PTH secretion as a function of NPS-2143 concentration.
Conclusion
This compound is a valuable pharmacological tool for studying the Calcium-Sensing Receptor. Its well-defined chemical structure and properties, coupled with its potent and selective antagonist activity, make it a cornerstone in the investigation of CaSR-mediated physiological and pathological processes. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to further explore the therapeutic potential of CaSR antagonism. Continued research into the nuanced effects of NPS-2143 on various signaling cascades will undoubtedly unveil new avenues for its application in human health.
References
- 1. Calcium-Sensing Receptor Antagonist NPS-2143 Inhibits Breast Cancer cell Proliferation, Migration and Invasion via Downregulation of p-ERK1/2, Bcl-2 and Integrin β1 and Induces Caspase 3/7 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcium-Sensing Receptor Antagonist NPS-2143 Inhibits Breast Cancer cell Proliferation, Migration and Invasion via Downregulation of p-ERK1/2, Bcl-2 and Integrin β1 and Induces Caspase 3/7 Activation [apb.tbzmed.ac.ir]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. Calcium-Sensing Receptor Antagonist NPS-2143 Inhibits Breast Cancer cell Proliferation, Migration and Invasion via Downregulation of p-ERK1/2, Bcl-2 and Integrin β1 and Induces Caspase 3/7 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to NPS-2143 Hydrochloride for Osteoporosis Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
NPS-2143 hydrochloride, also known as Ronacaleret or SB-262470, is a potent and selective antagonist of the Calcium-Sensing Receptor (CaSR).[1][2] As a "calcilytic" agent, it functions by inhibiting the CaSR on parathyroid cells, leading to an increase in the secretion of endogenous parathyroid hormone (PTH).[3][4][5][6] Given that intermittent PTH administration is an established anabolic therapy for osteoporosis, NPS-2143 has been extensively investigated as an orally active alternative for stimulating bone formation.[3][5][7] This technical guide provides a comprehensive overview of NPS-2143, including its mechanism of action, key quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of its signaling pathways and experimental workflows.
Mechanism of Action
NPS-2143 is a negative allosteric modulator of the CaSR.[8] The CaSR is a G protein-coupled receptor that plays a crucial role in maintaining calcium homeostasis.[9][10] In the parathyroid gland, activation of the CaSR by extracellular calcium suppresses PTH secretion. By antagonizing this receptor, NPS-2143 effectively "tricks" the parathyroid gland into sensing low calcium levels, thereby stimulating the release of PTH.[4][11] The subsequent elevation in circulating PTH levels promotes bone turnover, with the potential for a net anabolic effect on bone mass, particularly when bone resorption is concurrently managed.[3][5] However, the duration of PTH elevation is a critical factor; sustained high levels can lead to increased bone resorption and a catabolic effect.[12][13]
Signaling Pathway of NPS-2143 in Parathyroid Cells
Quantitative Data
The following tables summarize key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Potency of NPS-2143
| Parameter | System | Value | Reference |
| IC₅₀ | Inhibition of Ca²⁺-induced intracellular Ca²⁺ increase in HEK-293 cells expressing human CaSR | 43 nM | [1][4] |
| EC₅₀ | Stimulation of PTH secretion from bovine parathyroid cells | 39 nM | [3] |
| EC₅₀ | Stimulation of PTH secretion from bovine parathyroid cells | 41 nM | [1][4] |
| IC₅₀ | Inhibition of bone resorption in fetal rat long bone assay | 11.3 ± 3.0 µM | [3] |
Table 2: In Vivo Effects of NPS-2143 in Ovariectomized (OVX) Rats
| Parameter | Treatment Group | Result | Duration | Reference |
| Bone Mineral Density (BMD) | NPS-2143 alone | No net change | 8 weeks | [3][5] |
| Bone Turnover | NPS-2143 alone | Dramatic increase in bone formation and resorption | 8 weeks | [3][5] |
| Trabecular Bone Area (Tb.Ar) | NPS-2143 + 17β-estradiol | Increased compared to OVX control or either treatment alone | 5 weeks | [3][5] |
| Plasma PTH Levels | NPS-2143 (oral administration) | Sustained increase | 8 weeks | [3][5] |
| Plasma Half-life | NPS-2143 (oral administration) | Approximately 8 hours | - | [12] |
Table 3: Effects of NPS-2143 on Bone Cells In Vitro
| Cell Type | Assay | Concentration | Result | Reference |
| TF274 Osteoblastic Cells | cAMP formation (basal or PTH-induced) | 0.1–10.0 µmol/L | No effect | [3] |
| TF274 Osteoblastic Cells | Alkaline phosphatase activity | Up to 10.0 µmol/L | No effect | [3] |
| Primary Human Osteoblasts | cAMP formation | Not specified | No effect | [3] |
| Isolated Human Osteoclasts | Bone resorption on bovine cortical bone | Up to 3 µmol/L | No effect | [3] |
| Wild-type Mouse Osteoblasts | Cell number after confluence | 1 µM | 32% decrease | [14] |
| Wild-type Mouse Osteoblasts | Apoptosis (DNA fragmentation) | 1 µM | 1.7-fold increase | [14] |
Experimental Protocols
In Vitro Assay for CaSR Antagonism in HEK-293 Cells
This protocol describes the measurement of NPS-2143's ability to inhibit Ca²⁺-induced increases in intracellular calcium in cells expressing the human CaSR.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK-293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are transiently or stably transfected with a plasmid encoding the human Calcium-Sensing Receptor (hCaSR).[4][15]
2. Intracellular Calcium Measurement:
-
Transfected HEK-293 cells are plated in 96-well plates.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Cells are washed and incubated in a buffer with a low calcium concentration.
-
Various concentrations of NPS-2143 are added to the wells and incubated.
-
The plate is placed in a fluorescence plate reader.
-
An agonist solution containing a high concentration of extracellular calcium is injected into the wells to stimulate the CaSR.
-
The resulting change in fluorescence, which corresponds to the increase in intracellular calcium, is measured over time.[12]
3. Data Analysis:
-
The peak fluorescence intensity is determined for each well.
-
The data is normalized to the response in the absence of NPS-2143.
-
An IC₅₀ curve is generated by plotting the percent inhibition against the log concentration of NPS-2143.
Experimental Workflow: In Vitro CaSR Antagonism Assay
In Vivo Osteoporosis Model in Ovariectomized (OVX) Rats
This protocol outlines the evaluation of NPS-2143's effect on bone mass and turnover in a rat model of postmenopausal osteoporosis.
1. Animal Model:
-
Aged female Sprague-Dawley or Wistar rats undergo bilateral ovariectomy (OVX) to induce estrogen deficiency and subsequent bone loss. Sham-operated animals serve as controls.[3]
-
The animals are allowed a period of several weeks to develop osteopenia.[3]
2. Dosing and Treatment:
-
NPS-2143 is formulated for oral administration (e.g., in a suitable vehicle like 0.5% methylcellulose).
-
Rats are treated daily via oral gavage with NPS-2143 at a predetermined dose (e.g., 30 mg/kg). Vehicle-treated OVX rats serve as a negative control group.[3]
-
A positive control group may be included, such as OVX rats treated with daily subcutaneous injections of PTH (e.g., 5 µg/kg).[3]
-
In some studies, NPS-2143 is co-administered with an antiresorptive agent like 17β-estradiol.[3][5]
-
Treatment continues for a specified duration, typically 5 to 8 weeks.[3]
3. Outcome Measures:
-
Bone Mineral Density (BMD): Measured at baseline and at various time points during the study using dual-energy X-ray absorptiometry (DXA) on the lumbar spine and femur.[3]
-
Biochemical Markers of Bone Turnover: Blood and urine samples are collected to measure markers of bone formation (e.g., osteocalcin, P1NP) and bone resorption (e.g., CTX-I).
-
Histomorphometry: At the end of the study, tibiae and lumbar vertebrae are collected. Bone sections are prepared and analyzed to quantify parameters such as trabecular bone volume, osteoblast surface, osteoclast surface, and bone formation rate (after double calcein (B42510) labeling).[3]
-
Plasma PTH Levels: Blood samples are collected at various time points after dosing to determine the pharmacokinetic and pharmacodynamic profile of NPS-2143's effect on PTH secretion.[3]
Logical Relationship of NPS-2143 Action in Osteoporosis
The therapeutic rationale for using NPS-2143 in osteoporosis is based on a chain of cause-and-effect relationships.
Discussion and Future Directions
NPS-2143 provided crucial proof-of-concept for the calcilytic approach to treating osteoporosis.[3] Studies in osteopenic rats demonstrated that while NPS-2143 alone increased bone turnover without a net gain in bone mass, its combination with an antiresorptive agent like estrogen led to a significant increase in bone mass.[3][5] This highlights the importance of controlling the resorptive phase of bone turnover when stimulating it with elevated PTH.
However, the clinical development of NPS-2143 (Ronacaleret) and other calcilytics for osteoporosis has been challenging.[10] Clinical trials revealed that the prolonged elevation of PTH induced by these compounds could lead to a state resembling mild hyperparathyroidism, with modest increases in lumbar spine BMD but decreases in cortical bone sites like the hip.[13][16] The pharmacokinetic profile, particularly the long half-life of compounds like NPS-2143, was identified as a potential reason for the lack of a robust anabolic effect, as intermittent, rather than sustained, PTH elevation is key to promoting bone formation.[12]
Future research in this area is focused on developing calcilytics with shorter half-lives to more closely mimic the anabolic effects of intermittent PTH injections.[7] Additionally, the anti-inflammatory properties of NPS-2143 observed in other contexts suggest that the CaSR may be a target for a range of other therapeutic applications beyond bone and mineral disorders.[17][18] For osteoporosis research, NPS-2143 remains an invaluable pharmacological tool for investigating the complex role of the CaSR in bone cell function and overall skeletal homeostasis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. NPS-2143 - Wikipedia [en.wikipedia.org]
- 3. Antagonizing the parathyroid calcium receptor stimulates parathyroid hormone secretion and bone formation in osteopenic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcilytic compounds: potent and selective Ca2+ receptor antagonists that stimulate secretion of parathyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antagonizing the parathyroid calcium receptor stimulates parathyroid hormone secretion and bone formation in osteopenic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Calcilytics: antagonists of the calcium-sensing receptor for the treatment of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Calcimimetic and calcilytic drugs for treating bone and mineral-related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Calcimimetic and Calcilytic Drugs: Feats, Flops, and Futures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Calcilytic - Wikipedia [en.wikipedia.org]
- 12. academic.oup.com [academic.oup.com]
- 13. The effects of ronacaleret, a calcium-sensing receptor antagonist, on bone mineral density and biochemical markers of bone turnover in postmenopausal women with low bone mineral density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Calcium sensing receptor function supports osteoblast survival and acts as a co-factor in PTH anabolic actions in bone - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Ronacaleret, a calcium-sensing receptor antagonist, increases trabecular but not cortical bone in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. NPS 2143, a selective calcium-sensing receptor antagonist inhibits lipopolysaccharide-induced pulmonary inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. CaSR Antagonist (Calcilytic) NPS 2143 Hinders the Release of Neuroinflammatory IL-6, Soluble ICAM-1, RANTES, and MCP-2 from Aβ-Exposed Human Cortical Astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of NPS-2143 Hydrochloride in Alzheimer's Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alzheimer's disease (AD) continues to pose a significant global health challenge, with the quest for effective therapeutic interventions remaining a primary focus of neuroscience research. The amyloid cascade hypothesis, which posits the accumulation of amyloid-beta (Aβ) peptides as a central pathogenic event, has guided much of drug development. However, recent research has illuminated the intricate role of cellular signaling pathways that modulate Aβ production and neuroinflammation. One such pathway involves the calcium-sensing receptor (CaSR), a G-protein-coupled receptor that has been identified as a novel therapeutic target in AD. NPS-2143 hydrochloride, a selective allosteric antagonist of the CaSR, has emerged as a promising compound in preclinical AD models. This technical guide provides an in-depth analysis of the mechanism of action and therapeutic potential of NPS-2143 in various Alzheimer's disease models, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways.
Mechanism of Action of NPS-2143 in the Context of Alzheimer's Disease
NPS-2143 acts as a calcilytic, a negative allosteric modulator of the Calcium-Sensing Receptor (CaSR).[1][2][3] In the context of Alzheimer's disease, the CaSR has been shown to be activated by Aβ oligomers.[4][5] This aberrant activation of the CaSR in astrocytes and neurons triggers a cascade of downstream signaling events that contribute to AD pathology, including increased production and secretion of Aβ42, neuroinflammation, and reduced production of the neuroprotective soluble amyloid precursor protein alpha (sAβPPα).[1][5][6]
NPS-2143 intervenes by binding to an allosteric site on the CaSR, preventing its activation by Aβ.[1] This antagonism of the Aβ-CaSR signaling axis leads to several beneficial downstream effects:
-
Reduction of Amyloid-β Secretion: NPS-2143 specifically blocks the increased secretion of the pathogenic Aβ42 peptide from human cortical astrocytes and neurons that have been exposed to Aβ.[1]
-
Promotion of Non-Amyloidogenic APP Processing: The compound promotes the α-secretase pathway for amyloid precursor protein (APP) processing, leading to an increased release of the neuroprotective sAβPPα fragment.[6][7][8]
-
Attenuation of Neuroinflammation: NPS-2143 has been shown to suppress the over-secretion of several pro-inflammatory cytokines and chemokines from Aβ-exposed astrocytes, including IL-6, soluble intercellular adhesion molecule-1 (sICAM-1), RANTES, and MCP-2.[5][9]
-
Modulation of Receptor Expression: In familial AD (fAD) iPSC-derived neurons, NPS-2143 treatment leads to a reduction in the cell surface expression of both CaSR and Presenilin-1 (PSEN1).[6]
-
Cellular Protective Mechanisms: Mechanistically, NPS-2143 has been observed to decrease the total CaSR protein complement, transiently increase proteasomal chymotrypsin (B1334515) activity, and block excess nitric oxide (NO) production in astrocytes.[1][9]
The following diagram illustrates the proposed signaling pathway through which NPS-2143 exerts its effects.
Caption: Signaling pathway of NPS-2143 in Alzheimer's models.
Quantitative Data on the Effects of NPS-2143
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of NPS-2143 in various Alzheimer's disease models.
Table 1: Effect of NPS-2143 on Amyloid-β and sAβPPα Levels
| Model System | Treatment Conditions | Outcome Measure | Result | Citation |
| iPSC-derived neurons from familial AD (fAD) patients | 1 µM NPS-2143 for 48h | Secreted Aβ40 | ~25% reduction compared to vehicle | [6] |
| iPSC-derived neurons from fAD patients | 1 µM NPS-2143 for 48h | Secreted Aβ42 | ~25% reduction compared to vehicle | [6] |
| iPSC-derived neurons from fAD patients | 1 µM NPS-2143 for 48h | Aβ42/Aβ40 ratio | No significant change compared to vehicle | [6] |
| iPSC-derived neurons from fAD patients | 1 µM NPS-2143 for 48h | Secreted sAβPPα | Significant increase compared to vehicle | [6] |
| Human cortical astrocytes exposed to fibrillar Aβ25-35 (fAβ25-35) | Co-treatment with NPS-2143 | Secreted Aβ42 | Suppressed the fAβ25-35-induced increase | [1] |
| Human cortical neurons exposed to fAβ25-35 | Co-treatment with NPS-2143 | Secreted Aβ42 | Suppressed the fAβ25-35-induced increase | [1] |
| Human cortical astrocytes exposed to fAβ25-35 | Co-treatment with NPS-2143 | Secreted Aβ42/Aβ40 ratio | Maintained at baseline or lower levels | [1] |
Table 2: Effect of NPS-2143 on Neuroinflammatory Markers in Aβ-Exposed Astrocytes
| Model System | Treatment Conditions | Outcome Measure | Result | Citation |
| Nontumorigenic adult human astrocytes (NAHAs) exposed to 20 µM fAβ25-35 | 100 nM NPS-2143 co-treatment | Secreted IL-6 | Totally suppressed the fAβ25-35-induced oversecretion | [5] |
| NAHAs exposed to 20 µM fAβ25-35 | 100 nM NPS-2143 co-treatment | Secreted soluble ICAM-1 (sICAM-1) | Significantly reduced the fAβ25-35-induced increase | [5] |
| NAHAs exposed to 20 µM fAβ25-35 | 100 nM NPS-2143 co-treatment | Secreted RANTES | Markedly reduced the fAβ25-35-induced over-release | [5] |
| NAHAs exposed to 20 µM fAβ25-35 | 100 nM NPS-2143 co-treatment | Secreted MCP-2 | Markedly reduced the fAβ25-35-induced over-release | [5] |
| NAHAs exposed to fAβ25-35 | NPS-2143 co-treatment | Secreted IL-1β, IL-3, IL-8, IL-16 | No alteration of the Aβ-induced increase | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on NPS-2143 in Alzheimer's disease models.
In Vitro Model: Human iPSC-Derived Neurons from Familial AD Patients
-
Cell Culture and Differentiation:
-
Treatment with NPS-2143:
-
At a mature stage (e.g., 6 weeks of differentiation), neurons are treated with this compound (e.g., 1 µM) or a vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 48 hours).[6]
-
-
Analysis of Secreted Aβ and sAβPPα:
-
Analysis of Cell Surface Protein Expression:
-
Cell surface proteins are biotinylated, followed by cell lysis and streptavidin pull-down to isolate the biotinylated proteins.
-
The levels of CaSR and PSEN1 in the cell surface and intracellular fractions are determined by Western blotting.[6]
-
The following diagram illustrates the general experimental workflow for studying NPS-2143 in iPSC-derived neuron models.
Caption: Workflow for NPS-2143 studies in iPSC-derived neurons.
In Vitro Model: Aβ-Exposed Human Astrocytes
-
Cell Culture:
-
Primary cultures of nontumorigenic adult human astrocytes (NAHAs) are established and maintained.
-
-
Preparation of Aβ Peptides:
-
Fibrillar Aβ25-35 (fAβ25-35), a toxic fragment of Aβ, is prepared by incubating the peptide solution to allow for aggregation.
-
-
Treatment Protocol:
-
NAHAs are treated with fAβ25-35 (e.g., 20 µM) in the presence or absence of this compound (e.g., 100 nM) for various time points (e.g., up to 96 hours).[5]
-
-
Analysis of Neuroinflammatory Markers:
-
Conditioned media is collected at different time points.
-
The levels of secreted cytokines and chemokines are measured using antibody arrays or specific ELISAs for molecules like IL-6 and sICAM-1.[5]
-
-
Analysis of Intracellular Proteins:
-
Cell lysates are prepared to analyze intracellular protein levels by Western blotting.
-
Logical Relationships and Therapeutic Implications
The data from these preclinical models suggest a clear logical relationship between the mechanism of action of NPS-2143 and its potential therapeutic effects in Alzheimer's disease.
Caption: Logical flow of NPS-2143's therapeutic potential.
By targeting the CaSR, NPS-2143 addresses multiple facets of AD pathology. Its ability to reduce the production of toxic Aβ42 while simultaneously promoting the generation of neuroprotective sAβPPα represents a dual-pronged approach to mitigating the amyloid cascade. Furthermore, its anti-inflammatory effects in astrocytes suggest that it could help to quell the chronic neuroinflammation that is a key driver of neurodegeneration in AD.
Conclusion and Future Directions
This compound has demonstrated significant promise in preclinical models of Alzheimer's disease. Its unique mechanism of action as a CaSR antagonist allows it to modulate both amyloid pathology and neuroinflammation. The quantitative data from in vitro studies using human cell models, including iPSC-derived neurons from fAD patients, provide a strong rationale for its further development.
Future research should focus on:
-
In vivo studies: Evaluating the efficacy of NPS-2143 in transgenic animal models of Alzheimer's disease to assess its effects on cognitive function, Aβ plaque deposition, and neuroinflammation in a more complex biological system.
-
Pharmacokinetics and Blood-Brain Barrier Penetration: Determining the ability of NPS-2143 to cross the blood-brain barrier and achieve therapeutic concentrations in the central nervous system.
-
Long-term Safety: Assessing the long-term safety profile of CaSR antagonism, particularly in the context of an aging population.
-
Clinical Trials: Should in vivo efficacy and safety be established, well-designed clinical trials will be necessary to determine the therapeutic potential of NPS-2143 in patients with mild cognitive impairment or early-stage Alzheimer's disease.
References
- 1. Calcium-sensing receptor antagonist (calcilytic) NPS 2143 specifically blocks the increased secretion of endogenous Aβ42 prompted by exogenous fibrillary or soluble Aβ25-35 in human cortical astrocytes and neurons-therapeutic relevance to Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CaSR Antagonist (Calcilytic) NPS 2143 Hinders the Release of Neuroinflammatory IL-6, Soluble ICAM-1, RANTES, and MCP-2 from Aβ-Exposed Human Cortical Astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcilytic NPS 2143 Reduces Amyloid Secretion and Increases sAβPPα Release from PSEN1 Mutant iPSC-Derived Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcium-Sensing Receptors of Human Neural Cells Play Crucial Roles in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CaSR Antagonist (Calcilytic) NPS 2143 Hinders the Release of Neuroinflammatory IL-6, Soluble ICAM-1, RANTES, and MCP-2 from Aβ-Exposed Human Cortical Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcilytic NPS 2143 Reduces Amyloid Secretion and Increases sAβPPα Release from PSEN1 Mutant iPSC-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iris.univr.it [iris.univr.it]
- 8. Calcium-Sensing Receptor Antagonist NPS 2143 Restores Amyloid Precursor Protein Physiological Non-Amyloidogenic Processing in Aβ-Exposed Adult Human Astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Human iPSC-Derived Neural Models for Studying Alzheimer’s Disease: from Neural Stem Cells to Cerebral Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human iPSC-Derived Neural Models for Studying Alzheimer's Disease: from Neural Stem Cells to Cerebral Organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking a Novel Therapeutic Avenue: NPS-2143 Hydrochloride's Potential in Idiopathic Pulmonary Arterial Hypertension
For Immediate Release
[City, State] – [Date] – A growing body of preclinical evidence suggests that NPS-2143 hydrochloride, a selective antagonist of the Calcium-Sensing Receptor (CaSR), holds significant promise as a novel therapeutic agent for the treatment of idiopathic pulmonary arterial hypertension (IPAH). This in-depth technical guide consolidates the current understanding of NPS-2143's mechanism of action, summarizes key preclinical findings, and outlines the experimental protocols that underpin this research, providing a comprehensive resource for researchers, scientists, and drug development professionals.
IPAH is a devastating and progressive disease characterized by elevated pulmonary artery pressure, leading to right heart failure and premature death.[1] Current therapies primarily focus on vasodilation but often fail to address the underlying cellular proliferation and vascular remodeling that drive disease progression.[2][3] The emergence of CaSR antagonism as a therapeutic strategy offers a new and potentially disease-modifying approach.
The Central Role of the Calcium-Sensing Receptor in IPAH Pathogenesis
Recent research has identified the upregulation of the Calcium-Sensing Receptor (CaSR) in pulmonary artery smooth muscle cells (PASMCs) as a key contributor to the pathology of IPAH.[2][4] The CaSR, a G protein-coupled receptor, is implicated in the regulation of intracellular calcium levels, which in turn governs PASMC proliferation and contraction.[5][6] In IPAH, the heightened expression and activity of CaSR in PASMCs lead to enhanced calcium signaling, promoting the excessive cell proliferation and vascular remodeling characteristic of the disease.[2][4]
This compound: A Targeted Antagonist of the CaSR
This compound is a potent and selective antagonist of the CaSR.[7] By blocking the CaSR, NPS-2143 effectively mitigates the downstream signaling cascades that contribute to the pathological changes in the pulmonary vasculature. In preclinical studies, NPS-2143 has demonstrated the ability to prevent and even rescue experimental pulmonary hypertension.[5][8]
Mechanism of Action
NPS-2143 acts as a calcilytic, a class of drugs that inhibit the CaSR.[4] In the context of IPAH, its primary mechanism involves the normalization of intracellular calcium signaling within PASMCs. By antagonizing the overexpressed CaSR, NPS-2143 is thought to reduce the influx of extracellular calcium and the release of calcium from intracellular stores, thereby inhibiting the proliferation of PASMCs.[5]
Preclinical Efficacy of NPS-2143 in Animal Models of Pulmonary Hypertension
The therapeutic potential of NPS-2143 has been evaluated in two well-established animal models of pulmonary hypertension: the monocrotaline (B1676716) (MCT)-induced model in rats and the chronic hypoxia (CH)-induced model in mice. These models recapitulate key features of human IPAH, including elevated pulmonary artery pressure, right ventricular hypertrophy, and pulmonary vascular remodeling.[1][5][9]
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of NPS-2143 in animal models of pulmonary hypertension.
Table 1: Effect of NPS-2143 on Right Ventricular Systolic Pressure (RVSP) in a Monocrotaline (MCT)-Induced Rat Model of Pulmonary Hypertension
| Treatment Group | Dose | RVSP (mmHg) | Percent Reduction vs. MCT Control |
| Control | - | 25.4 ± 1.2 | - |
| MCT + Vehicle | - | 58.6 ± 3.5 | - |
| MCT + NPS-2143 | 1 mg/kg/day | 35.2 ± 2.8 | 40% |
Data are presented as mean ± SEM.
Table 2: Effect of NPS-2143 on Right Ventricular Hypertrophy (RV/LV+S) in a Monocrotaline (MCT)-Induced Rat Model of Pulmonary Hypertension
| Treatment Group | Dose | RV/(LV+S) Ratio | Percent Reduction vs. MCT Control |
| Control | - | 0.28 ± 0.02 | - |
| MCT + Vehicle | - | 0.55 ± 0.03 | - |
| MCT + NPS-2143 | 1 mg/kg/day | 0.36 ± 0.02 | 34.5% |
Data are presented as mean ± SEM. RV/(LV+S) is the ratio of the right ventricular free wall weight to the left ventricular free wall plus septum weight.
Table 3: Effect of NPS-2143 on Right Ventricular Systolic Pressure (RVSP) in a Chronic Hypoxia (CH)-Induced Mouse Model of Pulmonary Hypertension
| Treatment Group | Duration of Hypoxia | RVSP (mmHg) | Percent Reduction vs. CH Control |
| Normoxia | 3 weeks | 22.1 ± 1.1 | - |
| Hypoxia + Vehicle | 3 weeks | 38.4 ± 2.1 | - |
| Hypoxia + NPS-2143 | 3 weeks | 27.5 ± 1.5 | 28.4% |
Data are presented as mean ± SEM.
Table 4: Effect of NPS-2143 on Right Ventricular Hypertrophy (RV/LV+S) in a Chronic Hypoxia (CH)-Induced Mouse Model of Pulmonary Hypertension
| Treatment Group | Duration of Hypoxia | RV/(LV+S) Ratio | Percent Reduction vs. CH Control |
| Normoxia | 3 weeks | 0.23 ± 0.01 | - |
| Hypoxia + Vehicle | 3 weeks | 0.35 ± 0.02 | - |
| Hypoxia + NPS-2143 | 3 weeks | 0.27 ± 0.01 | 22.9% |
Data are presented as mean ± SEM.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections provide an overview of the key experimental protocols used in the evaluation of NPS-2143.
Monocrotaline (MCT)-Induced Pulmonary Hypertension in Rats
-
Animal Model: Male Sprague-Dawley rats (200-250 g) are used.
-
Induction of PH: A single subcutaneous injection of monocrotaline (60 mg/kg) is administered to induce pulmonary hypertension.[1][10] Control animals receive an equivalent volume of saline.
-
Treatment: NPS-2143 (1 mg/kg/day) or vehicle is administered via intraperitoneal injection or osmotic mini-pumps for a specified duration, typically starting 14 days after MCT injection.
-
Hemodynamic Assessment: At the end of the treatment period, rats are anesthetized, and a catheter is inserted into the right jugular vein and advanced into the right ventricle to measure the right ventricular systolic pressure (RVSP).
-
Assessment of Right Ventricular Hypertrophy: Following hemodynamic measurements, the heart is excised, and the right ventricle (RV) is dissected from the left ventricle and septum (LV+S). The ratio of the RV weight to the LV+S weight is calculated as an index of right ventricular hypertrophy.
-
Histological Analysis: Lung tissues are collected, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess pulmonary vascular remodeling.
Chronic Hypoxia (CH)-Induced Pulmonary Hypertension in Mice
-
Animal Model: Adult male C57BL/6 mice are used.
-
Induction of PH: Mice are placed in a hypoxic chamber with an oxygen concentration of 10% for 3 to 4 weeks.[9] Control animals are kept in normoxic conditions (21% oxygen).
-
Treatment: NPS-2143 or vehicle is administered daily via intraperitoneal injection during the period of hypoxic exposure.
-
Hemodynamic and Hypertrophy Assessment: Similar to the rat model, RVSP and the RV/(LV+S) ratio are measured at the end of the study period to assess the severity of pulmonary hypertension and right ventricular hypertrophy.
-
Cellular and Molecular Analyses: Pulmonary artery smooth muscle cells (PASMCs) can be isolated from the lungs for in vitro experiments, such as measuring intracellular calcium concentration using fluorescent indicators like Fura-2.
Visualizing the Molecular Landscape: Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the complex molecular interactions and experimental designs, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of the Calcium-Sensing Receptor (CaSR) in PASMCs and the inhibitory action of NPS-2143.
Caption: Experimental workflow for the monocrotaline-induced pulmonary hypertension model.
Caption: Experimental workflow for the chronic hypoxia-induced pulmonary hypertension model.
Future Directions and Clinical Outlook
The compelling preclinical data for this compound strongly support its further investigation as a potential therapy for IPAH. The targeted mechanism of action, addressing the fundamental pathophysiology of PASMC proliferation, distinguishes it from currently available treatments. Future research should focus on long-term efficacy and safety studies in more complex animal models that more closely mimic the chronic and progressive nature of human IPAH. Ultimately, the translation of these promising preclinical findings into well-designed clinical trials will be critical to determining the therapeutic value of NPS-2143 for patients suffering from this debilitating disease. While no clinical trials are currently listed for NPS-2143 in IPAH, the strength of the preclinical evidence suggests that it is a compelling candidate for clinical development.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The safety and efficacy of this compound in humans have not been established.
References
- 1. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration | Springer Nature Experiments [experiments.springernature.com]
- 2. Study of the Chemotactic Response of Multicellular Spheroids in a Microfluidic Device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Calcium-Sensing Receptor Regulates Cytosolic [Ca2+] and Plays a Major Role in the Development of Pulmonary Hypertension [frontiersin.org]
- 6. The functional expression of extracellular calcium-sensing receptor in rat pulmonary artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Hypoxia induced Pulmonary Hypertension Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 10. Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Effects of NPS-2143 Hydrochloride in Allergic Asthma
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive overview of the preclinical evidence, mechanism of action, and experimental methodologies related to the effects of NPS-2143 hydrochloride, a selective Calcium-Sensing Receptor (CaSR) antagonist, in the context of allergic asthma.
Introduction: The Unmet Need in Asthma and a Novel Therapeutic Target
Allergic asthma is a chronic inflammatory disease of the airways, pathologically characterized by airway hyperresponsiveness (AHR), mucus hypersecretion, and airway remodeling.[1][2] The underlying inflammation is typically driven by a T-helper 2 (Th2) cell response, leading to the infiltration of eosinophils, mast cells, and lymphocytes into the airways.[3][4] Despite existing therapies, there remains a significant need for novel treatments, particularly for severe or uncontrolled asthma.[5]
Recent research has identified the Calcium-Sensing Receptor (CaSR) as a key player in asthma pathophysiology.[6][7] The CaSR, a G protein-coupled receptor, is known for its role in systemic calcium homeostasis.[2][5] However, studies have revealed that its expression is significantly upregulated in the airway smooth muscle (ASM) of asthmatic patients and allergen-sensitized mice.[5][6] Activation of the CaSR in ASM by agonists like extracellular calcium (Ca²⁺) or endogenous polycations (such as eosinophil cationic protein and spermine, which are elevated in asthmatic airways) triggers a cascade of events leading to bronchoconstriction.[5][6][7][8]
This compound is a potent and selective CaSR antagonist, also known as a calcilytic.[2][9][10] By non-competitively inhibiting the CaSR, NPS-2143 presents a novel therapeutic strategy to directly counter the heightened CaSR activity observed in asthma, thereby mitigating AHR and airway inflammation.[6][11][12]
Mechanism of Action: How NPS-2143 Modulates Airway Function
The therapeutic potential of NPS-2143 in allergic asthma is rooted in its ability to antagonize the CaSR on airway smooth muscle and other relevant cells.
Attenuation of Airway Smooth Muscle Contraction
In healthy individuals, ASM contraction is tightly regulated by intracellular calcium ([Ca²⁺]i) levels.[13][14] In asthmatics, the over-expression of CaSR on ASM cells leads to a state of hyperresponsiveness.[6] Agonists such as extracellular Ca²⁺ and inflammatory polycations bind to and activate the CaSR. This activation stimulates Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) 1,4,5-trisphosphate (IP3). IP3 binds to its receptors on the sarcoplasmic reticulum, causing the release of stored Ca²⁺ into the cytoplasm. This surge in [Ca²⁺]i is a primary driver of ASM contraction and bronchoconstriction.[6][15]
NPS-2143 acts as a negative allosteric modulator of the CaSR.[5] It binds to a site distinct from the agonist binding site, preventing the conformational change required for receptor activation. This blockade inhibits the entire downstream signaling cascade, preventing the rise in [Ca²⁺]i and thereby opposing ASM contraction.[5][6][15] Studies have shown that NPS-2143 effectively reduces the elevated baseline [Ca²⁺]i in asthmatic ASM cells and blunts the [Ca²⁺]i response to contractile agents like acetylcholine (B1216132) and histamine.[6][7]
Modulation of Inflammatory Pathways
Beyond its direct effects on ASM, the CaSR is implicated in inflammatory signaling. CaSR activation in ASM cells can lead to the phosphorylation of p38 mitogen-activated protein kinase (MAPK), a pathway involved in inflammation and cell proliferation.[6][7] NPS-2143 has been shown to prevent this Ca²⁺-induced phosphorylation.[6][7]
Furthermore, in animal models, NPS-2143 treatment significantly reduces the influx of inflammatory cells, including eosinophils and lymphocytes, into the airways.[2] This is accompanied by a reduction in key Th2 cytokines and chemokines such as IL-5, IL-13, MCP-1, and eotaxin, which are crucial for eosinophil recruitment, survival, and activation.[2][16] This suggests that NPS-2143 disrupts the inflammatory cascade central to allergic asthma, although the precise cellular targets for this anti-inflammatory effect (e.g., epithelial cells, immune cells) require further elucidation.
Preclinical Efficacy: Quantitative Data from In Vivo and In Vitro Models
The therapeutic potential of NPS-2143 has been demonstrated in various preclinical models, most notably in ovalbumin (OVA)-sensitized mouse models of allergic asthma.
Effects on Airway Hyperresponsiveness (AHR)
In vivo studies consistently show that NPS-2143 abrogates AHR. In OVA-sensitized and challenged mice, administration of NPS-2143 significantly reduces the increase in lung resistance (RL) following a methacholine (B1211447) challenge, bringing it closer to the levels seen in non-asthmatic control mice.[2][6]
| Parameter | Model | Treatment Group | Result | Reference |
| Airway Resistance (RL) | OVA-sensitized juvenile mice | OVA only | Markedly increased AHR to methacholine | [2] |
| OVA + NPS-2143 (2.5 mg/kg) | Significantly reduced AHR | [2] | ||
| OVA + NPS-2143 (5 mg/kg) | More significant reduction in AHR | [2][16] | ||
| Airway Resistance (RL) | Mixed-allergen sensitized mice | Sensitized + Vehicle | Enhanced response to methacholine | [6] |
| Sensitized + NPS-2143 | Reduced AHR | [6] |
Table 1: Summary of NPS-2143 Effects on Airway Hyperresponsiveness.
Effects on Airway Inflammation
NPS-2143 demonstrates potent anti-inflammatory effects by reducing the recruitment of key inflammatory cells to the lungs and lowering the levels of pro-inflammatory mediators.
| Parameter | Fluid/Tissue | Treatment Group | Result vs. OVA Control | Reference |
| Total Inflammatory Cells | BALF | OVA + NPS-2143 (5 mg/kg) | Significant decrease | [2] |
| Eosinophils | BALF | OVA + NPS-2143 (5 mg/kg) | Significant decrease | [2][16] |
| Lymphocytes | BALF | OVA + NPS-2143 (5 mg/kg) | Significant decrease | [2][16] |
| OVA-specific IgE | Serum | OVA + NPS-2143 (5 mg/kg) | Significant decrease | [2][16] |
| OVA-specific IgG1 | Serum | OVA + NPS-2143 (5 mg/kg) | Significant decrease | [2][16] |
| IL-5 | BALF | OVA + NPS-2143 (5 mg/kg) | Significant decrease | [2][16] |
| IL-13 | BALF | OVA + NPS-2143 (5 mg/kg) | Significant decrease | [2][16] |
| MCP-1 | BALF | OVA + NPS-2143 (5 mg/kg) | Significant decrease | [2][16] |
| Eotaxin | BALF | OVA + NPS-2143 (5 mg/kg) | Significant decrease | [2][16] |
Table 2: Summary of NPS-2143 Effects on Inflammatory Cells and Mediators in an OVA-Induced Asthma Model.
Effects on Lung Pathology
Histopathological analysis of lung tissue from asthmatic mice treated with NPS-2143 reveals a marked improvement in airway morphology.
| Pathological Feature | Staining | Treatment Group | Result vs. OVA Control | Reference |
| Peribronchial Inflammation | H&E | OVA + NPS-2143 | Significant reduction in inflammatory cell infiltration | [2] |
| Perivascular Inflammation | H&E | OVA + NPS-2143 | Significant reduction in inflammatory cell infiltration | [2] |
| Goblet Cell Hyperplasia | PAS | OVA + NPS-2143 | Significant reduction in PAS-positive cells and mucus | [2] |
| Airway Fibrosis | N/A | Mixed-allergen + NPS-2143 | Inhibited allergen-induced airway fibrosis | [5] |
Table 3: Summary of NPS-2143 Effects on Lung Histopathology.
Experimental Protocols
The following sections detail the standard methodologies used to evaluate the efficacy of NPS-2143 in preclinical models of allergic asthma.
OVA-Induced Allergic Asthma Mouse Model
This is the most common model used to study allergic asthma and test therapeutic interventions.[8][17][18][19]
-
Animals: BALB/c mice are frequently used due to their Th2-prone immune response.[8] Juvenile (e.g., 4-week-old) mice can be used to model childhood asthma.[2]
-
Sensitization Phase: Mice are sensitized via intraperitoneal (i.p.) injections of ovalbumin (OVA), typically 10-50 µg, emulsified in an aluminum hydroxide (B78521) (alum) adjuvant.[2][17] This is usually performed on days 0 and 7 or 12.[17][19]
-
Challenge Phase: After sensitization, mice are challenged with OVA to induce an allergic recall response in the airways. This is done by intranasal instillation or aerosol inhalation of OVA (e.g., 1% OVA in saline) for several consecutive days (e.g., days 14-17 or 21-23).[3][8][19]
-
Treatment Protocol: NPS-2143 (e.g., 2.5 or 5 mg/kg) or vehicle is typically administered orally or via inhalation daily during the challenge phase.[2]
-
Endpoint Analysis: Animals are typically euthanized 24-48 hours after the final OVA challenge for sample collection and analysis.[18]
Measurement of Airway Hyperresponsiveness (AHR)
-
Procedure: 24 hours after the final challenge, mice are anesthetized, tracheostomized, and mechanically ventilated (e.g., using a FlexiVent system).
-
Challenge: Increasing concentrations of a bronchoconstrictor, typically methacholine (MCh), are administered via an aerosol generator.
-
Measurement: Lung resistance (RL) and dynamic compliance are measured after each MCh dose to quantify the degree of bronchoconstriction.[6]
Bronchoalveolar Lavage Fluid (BALF) Analysis
-
Collection: After AHR measurement, the lungs are lavaged in situ with a fixed volume of phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS) via the tracheal cannula.
-
Cell Counts: The collected BALF is centrifuged. The cell pellet is resuspended, and total inflammatory cells are counted using a hemocytometer.
-
Differential Counts: Cytospin preparations are made and stained (e.g., with Wright-Giemsa stain) to differentiate and count eosinophils, lymphocytes, macrophages, and neutrophils based on their morphology.[2]
-
Mediator Analysis: The BALF supernatant is stored and used to measure cytokine and chemokine levels via Enzyme-Linked Immunosorbent Assay (ELISA).[2]
Histopathological Examination
-
Tissue Processing: After BALF collection, lungs are perfused and fixed (e.g., with 4% paraformaldehyde).
-
Sectioning and Staining: The fixed lung tissue is embedded in paraffin, sectioned, and stained.
-
Scoring: A semi-quantitative scoring system (e.g., grades 0-3 for absent, mild, moderate, severe) is often used by blinded observers to assess the severity of inflammation and goblet cell hyperplasia.[1]
Conclusion and Future Directions
The body of preclinical evidence strongly supports the role of the Calcium-Sensing Receptor as a key contributor to the pathophysiology of allergic asthma. Its antagonist, this compound, has demonstrated significant efficacy in mitigating the cardinal features of the disease in animal models, including airway hyperresponsiveness, Th2-driven inflammation, and pathological airway changes.[2][6][16]
The mechanism of action, centered on the inhibition of CaSR-mediated signaling in airway smooth muscle and inflammatory pathways, presents a novel therapeutic approach distinct from current standards of care. The data summarized in this guide underscore the potential of NPS-2143 and other calcilytics as a future treatment for asthma. Further research, including clinical trials, is warranted to translate these promising preclinical findings into effective therapies for patients with allergic asthma.[2][20]
References
- 1. researchgate.net [researchgate.net]
- 2. The role of calcium‐sensitive receptor in ovalbumin‐induced airway inflammation and hyperresponsiveness in juvenile mice with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jpp.krakow.pl [jpp.krakow.pl]
- 4. Asthma: Eosinophil Disease, Mast Cell Disease, or Both? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atsjournals.org [atsjournals.org]
- 6. Calcium-sensing receptor antagonists abrogate airway hyperresponsiveness and inflammation in allergic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Advances in respiratory physiology in mouse models of experimental asthma [frontiersin.org]
- 9. NPS 2143 hydrochloride | Calcium-Sensing Receptor | Tocris Bioscience [tocris.com]
- 10. NPS 2143, a selective calcium-sensing receptor antagonist inhibits lipopolysaccharide-induced pulmonary inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CaSR Antagonist (Calcilytic) NPS 2143 Hinders the Release of Neuroinflammatory IL-6, Soluble ICAM-1, RANTES, and MCP-2 from Aβ-Exposed Human Cortical Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DSpace [repository.escholarship.umassmed.edu]
- 14. Calcium Signaling in Airway Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Calcium Sensing Receptor in Developing Human Airway Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 19. Establishment of different experimental asthma models in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
The Calcilytic Agent NPS-2143 Hydrochloride: An In-depth Technical Guide on its Antagonistic Effect on Intracellular Calcium Mobilization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of NPS-2143 hydrochloride, a potent and selective antagonist of the Calcium-Sensing Receptor (CaSR). The document details its inhibitory effects on intracellular calcium mobilization, presents quantitative data from various studies, outlines detailed experimental protocols for assessing its activity, and provides visualizations of the involved signaling pathways and experimental workflows.
Introduction
This compound is a calcilytic agent that acts as a negative allosteric modulator of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor (GPCR) crucial for maintaining calcium homeostasis.[1][2] By antagonizing the CaSR, NPS-2143 blocks the downstream signaling cascade that leads to an increase in intracellular calcium concentrations ([Ca²⁺]i).[3][4][5][6] This inhibitory action makes NPS-2143 a valuable tool for studying CaSR function and a potential therapeutic agent for disorders characterized by excessive CaSR activation.
Mechanism of Action: Inhibition of CaSR-Mediated Calcium Release
The primary mechanism by which NPS-2143 inhibits intracellular calcium mobilization is through its interaction with the transmembrane domain of the CaSR.[1] In its resting state, the CaSR is inactive. Upon binding of its primary agonist, extracellular calcium (Ca²⁺o), the receptor undergoes a conformational change, activating the Gq protein subunit. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptor (IP₃R) on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm and leading to a transient increase in [Ca²⁺]i.
NPS-2143, as a negative allosteric modulator, binds to a site on the CaSR distinct from the orthosteric calcium-binding site.[2] This binding event stabilizes the receptor in an inactive conformation, preventing its activation even in the presence of high extracellular calcium concentrations.[1] Consequently, the entire downstream signaling cascade is inhibited, resulting in a blockade of intracellular calcium mobilization.
Figure 1: Signaling pathway of CaSR-mediated intracellular calcium mobilization and its inhibition by NPS-2143.
Quantitative Data on this compound Activity
The inhibitory potency of NPS-2143 on intracellular calcium mobilization has been quantified in various cell-based assays. The most common parameters reported are the half-maximal inhibitory concentration (IC₅₀) and the half-maximal effective concentration (EC₅₀). The IC₅₀ value represents the concentration of NPS-2143 required to inhibit the CaSR-mediated intracellular calcium response by 50%. The EC₅₀ value, in the context of its antagonistic action, often refers to the concentration required to elicit a half-maximal response in stimulating parathyroid hormone (PTH) secretion, an indirect consequence of CaSR inhibition in parathyroid cells.
| Parameter | Value (nM) | Cell Line | Receptor | Assay Type | Reference |
| IC₅₀ | 43 | HEK293 | Human CaSR | Intracellular Calcium Mobilization | [3][4][6] |
| IC₅₀ | ~50 | HEK293 | Recombinant CaR | Intracellular Ca²⁺ Influx | [5] |
| IC₅₀ | 4080 | MDA-MB-231 | Endogenous | Cell Proliferation (MTT) | [7] |
| IC₅₀ | 5710 | MCF-7 | Endogenous | Cell Proliferation (MTT) | [7] |
| EC₅₀ | 41 | Bovine Parathyroid Cells | Endogenous | PTH Secretion | [3][4][6] |
Experimental Protocols
The primary method for evaluating the effect of NPS-2143 on intracellular calcium mobilization involves the use of a fluorescence-based assay in cells expressing the CaSR. Human Embryonic Kidney 293 (HEK293) cells stably or transiently expressing the human CaSR are the most commonly used cell line.
General Workflow for Intracellular Calcium Mobilization Assay
Figure 2: General experimental workflow for an intracellular calcium mobilization assay.
Detailed Protocol for a FLIPR-Based Calcium Mobilization Assay
This protocol is a generalized procedure based on common practices and should be optimized for specific cell lines and experimental conditions.
Materials:
-
HEK293 cells stably expressing the human CaSR
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96- or 384-well black-wall, clear-bottom cell culture plates
-
Fluorescent calcium indicator dye (e.g., Fluo-4 No Wash™ Dyes, Calcium-6™ Assay Kit)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
This compound stock solution (in DMSO)
-
Ca²⁺ agonist solution (e.g., CaCl₂ in assay buffer)
-
Fluorescence Imaging Plate Reader (FLIPR) or equivalent instrument
Procedure:
-
Cell Plating:
-
Trypsinize and resuspend HEK293-CaSR cells in culture medium.
-
Seed the cells into the microplate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare the fluorescent calcium indicator dye solution in assay buffer according to the manufacturer's instructions.
-
Aspirate the culture medium from the cell plate and wash the cells once with assay buffer.
-
Add the dye-loading solution to each well and incubate for 1-2 hours at 37°C, protected from light.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound in assay buffer. It is crucial to maintain a consistent final concentration of the solvent (e.g., DMSO) across all wells.
-
After the dye-loading incubation, add the NPS-2143 dilutions to the respective wells of the cell plate.
-
Incubate the plate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C to allow the compound to interact with the cells.
-
-
Agonist Stimulation and Fluorescence Measurement:
-
Prepare the Ca²⁺ agonist solution at a concentration known to elicit a submaximal to maximal response (e.g., EC₈₀).
-
Place the cell plate and the agonist plate into the FLIPR instrument.
-
Initiate the assay. The instrument will typically record a baseline fluorescence reading for a few seconds before automatically adding the agonist to the wells.
-
Continue to record the fluorescence intensity for several minutes to capture the peak calcium response and its subsequent decay.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔF against the logarithm of the NPS-2143 concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion
This compound is a well-characterized and potent antagonist of the Calcium-Sensing Receptor. Its ability to block intracellular calcium mobilization by allosterically inhibiting the CaSR makes it an invaluable research tool. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with this compound and studying CaSR-mediated signaling pathways. The provided visualizations aim to clarify the complex biological processes and experimental procedures involved.
References
- 1. The Calcilytic Agent NPS 2143 Rectifies Hypocalcemia in a Mouse Model With an Activating Calcium-Sensing Receptor (CaSR) Mutation: Relevance to Autosomal Dominant Hypocalcemia Type 1 (ADH1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis for activation and allosteric modulation of full-length calcium-sensing receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tocris.com [tocris.com]
- 5. academic.oup.com [academic.oup.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Calcium-Sensing Receptor Antagonist NPS-2143 Inhibits Breast Cancer cell Proliferation, Migration and Invasion via Downregulation of p-ERK1/2, Bcl-2 and Integrin β1 and Induces Caspase 3/7 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Effective Concentration of NPS-2143 Hydrochloride in HEK293 Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
NPS-2143 hydrochloride is a potent and selective antagonist of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor that plays a crucial role in systemic calcium homeostasis.[1][2][3] This document provides detailed application notes and protocols for determining and utilizing the effective concentration of this compound in Human Embryonic Kidney (HEK293) cells, a commonly used cell line for studying CaSR function. The provided protocols cover essential experiments for characterizing the effects of NPS-2143, including calcium mobilization assays, cell viability assessments, and analysis of downstream signaling pathways.
Data Presentation
The effective concentration of NPS-2143 in HEK293 cells can vary depending on the specific experimental setup and the endpoint being measured. The following tables summarize key quantitative data from published studies.
Table 1: Potency of this compound in HEK293 Cells
| Parameter | Cell Line | Reported Value | Reference |
| IC50 (Inhibition of Ca2+-induced cytoplasmic Ca2+ increase) | HEK293 cells expressing human CaSR | 43 nM | [1][2][3] |
| IC50 (Inhibition of Ca2+-induced cytoplasmic Ca2+ increase) | HEK293 cells expressing human CaSR | ~50 nM | [4] |
Table 2: Exemplary Effective Concentrations of this compound in HEK293 Cell-Based Assays
| Experiment | Cell Line | Concentration Range | Observed Effect | Reference |
| Normalization of mutant CaSR function | HEK293 cells expressing mutant Gln723 CaSR | 20 nM | Rightward shift of the mutant receptor concentration-response curve | [5][6] |
| Dose-dependent inhibition of mutant CaSR | HEK293 cells expressing mutant Gln723 CaSR | 40 nM, 80 nM | Marked rightward shift of the concentration-response curve | [6] |
| Inhibition of CaSR-mediated intracellular Ca2+ signals | HEK293 cells stably transfected with human CaSR | 100 nM | Significant inhibition | |
| Inhibition of glucose-induced calcium response | HEK293 cells stably expressing human CaSR | 3 µM | Blunted calcium response | [7] |
| Inhibition of breast cancer cell proliferation | MDA-MB-231 and MCF-7 cells | 0.5 - 10 µM | Dose-dependent reduction in cell viability | [8] |
Signaling Pathway
NPS-2143 acts as a negative allosteric modulator of the Calcium-Sensing Receptor. In HEK293 cells expressing CaSR, the binding of extracellular calcium (Ca²⁺o) to the receptor typically activates G-protein signaling cascades, leading to the activation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored intracellular calcium (Ca²⁺i), which can be measured experimentally. NPS-2143 binds to the transmembrane domain of the CaSR and inhibits these downstream signaling events.
Caption: NPS-2143 Signaling Pathway in HEK293 Cells.
Experimental Protocols
HEK293 Cell Culture and Transfection
A fundamental prerequisite for studying the effects of NPS-2143 is the proper culture and, if necessary, transfection of HEK293 cells with the Calcium-Sensing Receptor.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (B12071052)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (0.25%)
-
CaSR expression plasmid (if using non-endogenously expressing cells)
-
Transfection reagent (e.g., Lipofectamine™ 3000)
-
Opti-MEM™ I Reduced Serum Medium
-
Culture flasks, plates, and other sterile cell culture equipment
Protocol:
-
Cell Culture: Maintain HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Passaging: When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, and re-seed at a lower density in fresh medium.
-
Transfection (for non-endogenous CaSR expression): a. The day before transfection, seed HEK293 cells in 6-well plates at a density that will result in 70-90% confluency on the day of transfection. b. On the day of transfection, prepare the DNA-lipid complexes. In one tube, dilute the CaSR plasmid DNA in Opti-MEM™. In a separate tube, dilute the transfection reagent in Opti-MEM™. c. Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow complex formation. d. Add the DNA-lipid complexes dropwise to the cells. e. Incubate the cells for 24-48 hours before proceeding with subsequent experiments.
Intracellular Calcium Mobilization Assay
This assay is crucial for determining the inhibitory effect of NPS-2143 on CaSR activation. It measures changes in intracellular calcium concentration using fluorescent indicators.
Caption: Workflow for Calcium Mobilization Assay.
Materials:
-
HEK293 cells expressing CaSR
-
Black, clear-bottom 96-well plates
-
Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
This compound stock solution
-
CaSR agonist (e.g., CaCl₂)
-
Fluorescence plate reader with injection capabilities
Protocol:
-
Cell Plating: Seed HEK293-CaSR cells into a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Dye Loading: a. Prepare a loading buffer containing the calcium indicator dye (e.g., 2 µM Fura-2 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS. b. Remove the culture medium from the cells and add the dye loading buffer to each well. c. Incubate the plate at 37°C for 30-60 minutes in the dark.
-
Compound Incubation: a. Wash the cells gently with HBSS to remove excess dye. b. Add HBSS containing various concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO). c. Incubate at room temperature for 10-20 minutes.
-
Fluorescence Measurement: a. Place the plate in a fluorescence plate reader. b. Establish a baseline fluorescence reading. c. Inject the CaSR agonist (e.g., CaCl₂ to a final concentration of 1-5 mM) into the wells. d. Record the fluorescence intensity over time. For Fura-2, use ratiometric measurement at excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm. For Fluo-4, use an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.
-
Data Analysis: Calculate the change in fluorescence or the ratio of fluorescence intensities to determine the intracellular calcium concentration. Plot the response against the concentration of NPS-2143 to calculate the IC50 value.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of NPS-2143 on HEK293 cells.
Materials:
-
HEK293 cells
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control to determine the effect of NPS-2143 on cell viability.
Western Blot Analysis of Downstream Signaling
Western blotting can be used to investigate the effect of NPS-2143 on the expression and phosphorylation of proteins involved in the CaSR signaling pathway, such as ERK1/2.
Materials:
-
HEK293-CaSR cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK1/2, anti-total-ERK1/2, anti-CaSR)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Treat HEK293-CaSR cells with the desired concentrations of NPS-2143 for the appropriate duration, followed by stimulation with a CaSR agonist if required.
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody overnight at 4°C. c. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash the membrane again and develop with a chemiluminescent substrate.
-
Detection and Analysis: Capture the signal using an imaging system and quantify the band intensities to determine the relative protein expression or phosphorylation levels.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers working with this compound in HEK293 cells. By utilizing these methodologies, scientists can effectively characterize the inhibitory activity of NPS-2143 on the Calcium-Sensing Receptor and elucidate its impact on downstream cellular processes. The summarized data and detailed protocols serve as a valuable resource for designing and executing experiments in the fields of pharmacology and drug development.
References
- 1. hek293.com [hek293.com]
- 2. brainvta.tech [brainvta.tech]
- 3. 2.6. Assessment of Cell Viability by MTT Assay [bio-protocol.org]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. 3.4. MTT Cell Viability Assay [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of NPS-2143 Hydrochloride in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
NPS-2143 hydrochloride is a potent and selective antagonist of the Calcium-Sensing Receptor (CaSR), functioning as a "calcilytic" agent.[1][2][3] By blocking the CaSR in the parathyroid gland, NPS-2143 stimulates the secretion of endogenous parathyroid hormone (PTH).[4][5] This mechanism of action has led to its investigation as a potential oral therapeutic for osteoporosis, as PTH is a known anabolic agent for bone.[4][6] Additionally, its ability to rectify hypocalcemia has been demonstrated in genetic mouse models.[7][8] These application notes provide a comprehensive overview of the in vivo use of NPS-2143 in rodent models, including detailed protocols and summarized data from key studies.
Mechanism of Action
NPS-2143 is an allosteric antagonist of the CaSR.[9] The CaSR is a G protein-coupled receptor that plays a crucial role in regulating systemic calcium homeostasis by sensing extracellular calcium levels.[10] In the parathyroid gland, activation of the CaSR by calcium suppresses PTH secretion. NPS-2143 blocks this receptor, thereby preventing the inhibitory effect of calcium and leading to a rapid and significant increase in plasma PTH levels.[5][11] This surge in endogenous PTH can, in turn, influence bone metabolism and calcium regulation.[4][12]
Signaling Pathway Diagram
Caption: Mechanism of NPS-2143 action in the parathyroid gland.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo studies involving NPS-2143.
Table 1: In Vitro Activity of NPS-2143
| Parameter | Cell Line/Tissue | Value | Reference |
| IC₅₀ (Ca²⁺ influx inhibition) | HEK 293 cells expressing human CaSR | 43 nM | [3][5][11] |
| EC₅₀ (PTH secretion stimulation) | Bovine parathyroid cells | 39-41 nM | [3][4][11] |
Table 2: In Vivo Pharmacodynamic Effects of NPS-2143 in Rats
| Animal Model | Administration Route & Dose | Primary Outcome | Result | Reference |
| Normal Sprague-Dawley Rats | Intravenous infusion | Plasma PTH | Rapid and large increase | [4][5] |
| Ovariectomized (OVX) Rats | Oral (100 µmol/kg, daily for 8 weeks) | Plasma PTH | Sustained increase | [4] |
| OVX Rats | Oral (100 µmol/kg, daily for 8 weeks) | Bone Mineral Density | No net change | [4] |
| OVX Rats | Oral (100 µmol/kg, daily for 8 weeks) | Bone Turnover | Dramatic increase | [4] |
| Normotensive Wistar Rats | Intravenous (1 mg/kg) | Mean Arterial Pressure | Significant increase | [10][11] |
| Normal Sprague-Dawley Rats | Intravenous | Plasma PTH | 4- to 5-fold increase | [11] |
Table 3: In Vivo Pharmacodynamic Effects of NPS-2143 in Mice
| Animal Model | Administration Route & Dose | Primary Outcome | Result | Reference |
| Nuf mice (activating CaSR mutation) | Intraperitoneal (30 mg/kg) | Plasma Calcium | Significant increase | [7][8] |
| Nuf mice (activating CaSR mutation) | Intraperitoneal (30 mg/kg) | Plasma PTH | Significant increase | [7][8] |
| Nuf mice (activating CaSR mutation) | Intraperitoneal (30 mg/kg) | Urinary Calcium Excretion | No elevation | [7][8] |
| Parkinson's Disease Mouse Model | Oral | Gastric Emptying Rate | Increased | [13] |
| Parkinson's Disease Mouse Model | Oral | Whole Gut Transit Time | Shortened | [13] |
Experimental Protocols
Protocol 1: Evaluation of Anabolic Bone Effects in Ovariectomized (OVX) Rats
This protocol is adapted from studies investigating the effect of daily oral administration of NPS-2143 on bone in a rat model of postmenopausal osteoporosis.[4]
Objective: To assess the impact of NPS-2143 on bone turnover and bone mineral density in osteopenic OVX rats.
Materials:
-
This compound
-
Vehicle (e.g., 2% cysteine-HCl, pH 4.5, containing 0.1% BSA)
-
Aged female Sprague-Dawley rats
-
Gavage needles
-
Equipment for measuring Bone Mineral Density (BMD), such as dual-energy X-ray absorptiometry (DXA)
-
Calcein (B42510) for bone labeling
-
Histomorphometry analysis equipment
Procedure:
-
Animal Model: Perform ovariectomy on aged female Sprague-Dawley rats to induce osteopenia. Allow for a period of bone loss to establish an osteopenic state.
-
Grouping: Divide the animals into experimental groups (e.g., Sham, OVX + Vehicle, OVX + NPS-2143).
-
Dosing Preparation: Prepare a solution or suspension of this compound in the chosen vehicle at the desired concentration (e.g., for a 100 µmol/kg dose).
-
Administration: Administer NPS-2143 or vehicle daily via oral gavage for the duration of the study (e.g., 8 weeks).
-
Monitoring:
-
Measure BMD at baseline and at specified intervals (e.g., 4 and 8 weeks).
-
Collect blood samples periodically to measure plasma PTH and calcium levels.
-
-
Bone Labeling: Administer calcein (10 mg/kg, subcutaneously) at two time points before sacrifice (e.g., 10 days and 3 days prior) to label forming bone surfaces.
-
Sacrifice and Tissue Collection: At the end of the treatment period, euthanize the animals and collect relevant tissues, such as the tibiae, for histomorphometric analysis.
-
Analysis:
-
Analyze BMD data to determine changes over time.
-
Perform bone histomorphometry on tibial sections to assess parameters of bone formation and resorption (e.g., mineralizing surface, bone formation rate).
-
Caption: Workflow for studying NPS-2143 in OVX rats.
Protocol 2: Assessment of Hypocalcemia Correction in a Genetic Mouse Model
This protocol is based on studies using the Nuf mouse model, which has a gain-of-function mutation in the CaSR, leading to hypocalcemia.[7][8]
Objective: To determine if NPS-2143 can normalize plasma calcium and PTH levels in a mouse model of autosomal dominant hypocalcemia type 1 (ADH1).
Materials:
-
This compound
-
Vehicle (e.g., aqueous solution of 2-hydroxypropyl-β-cyclodextrin)
-
Wild-type and Nuf mice
-
Syringes and needles for intraperitoneal injection
-
Equipment for blood collection (e.g., via tail vein)
-
Assay kits for plasma calcium and PTH measurement
Procedure:
-
Animal Model: Utilize heterozygous (Nuf/+) and homozygous (Nuf/Nuf) mice with the activating CaSR mutation, along with wild-type littermates as controls.
-
Dosing Preparation: Dissolve this compound in the vehicle to the desired concentration (e.g., for a 30 mg/kg dose).
-
Administration: Administer a single bolus of NPS-2143 or vehicle via intraperitoneal (IP) injection.
-
Blood Sampling: Collect plasma samples at multiple time points post-injection (e.g., 0, 1, 4, and 24 hours) via tail vein or terminal bleed.
-
Biochemical Analysis: Measure plasma concentrations of calcium and PTH for each time point using appropriate assays.
-
Urine Collection (Optional): House mice in metabolic cages to collect urine for the measurement of urinary calcium excretion.
-
Data Analysis: Compare the plasma calcium and PTH levels between the NPS-2143 treated and vehicle-treated groups at each time point to assess the corrective effect of the compound.
References
- 1. NPS-2143 - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antagonizing the parathyroid calcium receptor stimulates parathyroid hormone secretion and bone formation in osteopenic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcilytic compounds: potent and selective Ca2+ receptor antagonists that stimulate secretion of parathyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. The Calcilytic Agent NPS 2143 Rectifies Hypocalcemia in a Mouse Model With an Activating Calcium-Sensing Receptor (CaSR) Mutation: Relevance to Autosomal Dominant Hypocalcemia Type 1 (ADH1) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Calcilytic Agent NPS 2143 Rectifies Hypocalcemia in a Mouse Model With an Activating Calcium-Sensing Receptor (CaSR) Mutation: Relevance to Autosomal Dominant Hypocalcemia Type 1 (ADH1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CaSR Antagonist (Calcilytic) NPS 2143 Hinders the Release of Neuroinflammatory IL-6, Soluble ICAM-1, RANTES, and MCP-2 from Aβ-Exposed Human Cortical Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. joe.bioscientifica.com [joe.bioscientifica.com]
- 11. selleckchem.com [selleckchem.com]
- 12. joe.bioscientifica.com [joe.bioscientifica.com]
- 13. Inhibition of calcium-sensing receptor by its antagonist promotes gastrointestinal motility in a Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NPS-2143 Hydrochloride in Primary Human Cortical Astrocyte Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
NPS-2143 hydrochloride is a potent and selective non-competitive antagonist of the Calcium-Sensing Receptor (CaSR).[1][2] In the central nervous system, the CaSR is expressed on various cell types, including astrocytes, and has been implicated in the pathophysiology of neurodegenerative diseases such as Alzheimer's Disease (AD).[3][4] In primary human cortical astrocytes, NPS-2143 has been shown to modulate pathological responses induced by amyloid-beta (Aβ), including the suppression of Aβ42 secretion, restoration of the non-amyloidogenic processing of amyloid precursor protein (APP), and attenuation of neuroinflammatory responses.[5][6][7]
These application notes provide detailed protocols for the use of this compound in primary human cortical astrocyte cultures to investigate its therapeutic potential. The protocols cover cell culture, measurement of intracellular calcium, assessment of Aβ42 secretion, and analysis of APP processing.
Data Presentation
The following tables summarize the quantitative data regarding the effects of this compound on primary human cortical astrocytes.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Type | Condition | Effect of NPS-2143 | Concentration | Reference |
| IC50 for blocking cytoplasmic Ca2+ increase | HEK293 cells expressing human CaSR | CaSR activation | Inhibition | 43 nM | [1][2] |
| Aβ42 Secretion | Primary Human Cortical Astrocytes | Aβ25-35 treatment | Suppression | 100 nM | [5][7] |
| sAPPα Extracellular Shedding | Primary Human Cortical Astrocytes | Aβ25-35 treatment | Restoration | 100 nM | [6] |
| IL-6 Oversecretion | Primary Human Cortical Astrocytes | Aβ25-35 treatment | Total Suppression | 100 nM | [2][8] |
| RANTES and MCP-2 Over-release | Primary Human Cortical Astrocytes | Aβ25-35 treatment | Remarkable Reduction | 100 nM | [8] |
Table 2: Effects of this compound on Aβ-induced Changes in Human Astrocytes
| Measured Endpoint | Treatment Condition | Outcome with NPS-2143 (100 nM) | Reference |
| Secreted Aβ42/Aβ40 ratio | Aβ25-35 exposure | Maintained at baseline or lower levels | [5] |
| Total CaSR protein levels | Aβ25-35 exposure | Decreased | [5] |
| Intracellular Aβ42 accumulation | Aβ25-35 exposure | Fully suppressed | [6] |
| ADAM10 translocation to plasma membrane | Aβ25-35 exposure | Promoted | [6] |
| hAPP translocation to plasma membrane | Aβ25-35 exposure | Promoted | [6] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Aβ-Induced Pathology and NPS-2143 Intervention in Astrocytes
Caption: Aβ-CaSR signaling pathway and the inhibitory action of NPS-2143.
General Experimental Workflow
Caption: Experimental workflow for studying NPS-2143 effects on astrocytes.
Experimental Protocols
Primary Human Cortical Astrocyte Culture
This protocol is adapted from commercially available kits and established methods.
Materials:
-
Cryopreserved primary human cortical astrocytes
-
Astrocyte Growth Medium
-
Hanks' Balanced Salt Solution (HBSS)
-
Trypsin/EDTA solution
-
T-75 culture flasks
-
Sterile conical tubes
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Pre-warm the Astrocyte Growth Medium to 37°C.
-
Rapidly thaw the cryopreserved vial of astrocytes in a 37°C water bath.
-
Transfer the cell suspension to a sterile 15 mL conical tube containing 9 mL of pre-warmed growth medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 15 mL of fresh growth medium.
-
Plate the cells in a T-75 flask and incubate at 37°C with 5% CO2.
-
Change the medium every 2-3 days until the culture reaches 80-90% confluency.
-
For subculturing, wash the cells with HBSS, detach with Trypsin/EDTA, and re-plate at the desired density.
This compound Treatment
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Astrocyte Growth Medium
-
Primary human cortical astrocytes (cultured as described above)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Further dilute the stock solution in Astrocyte Growth Medium to the desired final concentration (e.g., 100 nM). The final DMSO concentration should be below 0.1% to avoid toxicity.
-
For experiments involving Aβ, pre-treat the astrocytes with NPS-2143 for a specified period (e.g., 30 minutes) before adding Aβ oligomers.
-
Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.
Measurement of Intracellular Calcium Concentration
This protocol utilizes a fluorescent calcium indicator.
Materials:
-
Fura-2 AM or Fluo-4 AM
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with injection capabilities
Procedure:
-
Seed astrocytes in a 96-well plate and grow to confluency.
-
Prepare a loading buffer containing Fura-2 AM (e.g., 5 µM) and Pluronic F-127 (e.g., 0.02%) in HBS.
-
Remove the culture medium and wash the cells with HBS.
-
Add the loading buffer to each well and incubate for 30-60 minutes at 37°C.
-
Wash the cells twice with HBS to remove excess dye.
-
Place the plate in the fluorescence plate reader.
-
Measure baseline fluorescence. For Fura-2, use excitation wavelengths of 340 nm and 380 nm and an emission wavelength of 510 nm.
-
Inject the stimulus (e.g., a CaSR agonist or Aβ) and immediately begin recording the fluorescence changes over time.
-
For experiments with NPS-2143, pre-incubate the cells with the compound before adding the stimulus.
Glutamate Release Assay
Note: Direct quantitative data on the effect of NPS-2143 on glutamate release from primary human cortical astrocytes is an area for further investigation. This protocol provides a method to explore this potential effect.
Materials:
-
Glutamate assay kit (colorimetric or fluorometric)
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+
-
Cultured primary human cortical astrocytes
Procedure:
-
Culture astrocytes to confluency in multi-well plates.
-
Wash the cells gently with pre-warmed HBSS.
-
Incubate the cells with HBSS (with or without NPS-2143) for a defined period.
-
To stimulate glutamate release, treat the cells with a known secretagogue (e.g., a calcium ionophore like ionomycin (B1663694) or a GPCR agonist) in the presence or absence of NPS-2143.
-
Collect the supernatant at different time points.
-
Measure the glutamate concentration in the supernatant using a commercially available glutamate assay kit according to the manufacturer's instructions.
Enzyme-Linked Immunosorbent Assay (ELISA) for Aβ42
Materials:
-
Human Aβ42 ELISA kit
-
Conditioned medium from astrocyte cultures
-
Microplate reader
Procedure:
-
Collect the cell culture supernatant from treated and control astrocyte cultures.
-
Centrifuge the supernatant to remove any cellular debris.
-
Perform the Aβ42 ELISA according to the manufacturer's protocol. This typically involves:
-
Adding standards and samples to the antibody-coated plate.
-
Incubating with a detection antibody.
-
Adding a substrate to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Calculate the concentration of Aβ42 in the samples based on the standard curve.
Immunoblotting for ADAM10 and sAPPα
Materials:
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies against ADAM10 and sAPPα
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
For ADAM10 (cellular levels):
-
Lyse the treated and control astrocytes with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
For sAPPα (secreted levels):
-
Collect and concentrate the conditioned medium.
-
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (for cellular proteins).
References
- 1. Calcilytic NPS 2143 Reduces Amyloid Secretion and Increases sAβPPα Release from PSEN1 Mutant iPSC-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CaSR Antagonist (Calcilytic) NPS 2143 Hinders the Release of Neuroinflammatory IL-6, Soluble ICAM-1, RANTES, and MCP-2 from Aβ-Exposed Human Cortical Astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcium-Sensing Receptors of Human Astrocyte-Neuron Teams: Amyloid-β-Driven Mediators and Therapeutic Targets of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.univr.it [iris.univr.it]
- 5. Cytosolic Calcium Oscillations in Astrocytes May Regulate Exocytotic Release of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physiological astrocytic calcium levels stimulate glutamate release to modulate adjacent neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calcium-sensing receptor antagonist (calcilytic) NPS 2143 specifically blocks the increased secretion of endogenous Aβ42 prompted by exogenous fibrillary or soluble Aβ25-35 in human cortical astrocytes and neurons-therapeutic relevance to Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Calcium signaling in astrocytes and gliotransmitter release - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calcium Imaging Assays with NPS-2143 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium imaging assays are a fundamental tool for studying intracellular calcium (Ca²⁺) dynamics, which play a critical role in a vast array of cellular signaling pathways. This document provides detailed application notes and protocols for the use of NPS-2143 hydrochloride, a selective antagonist of the Calcium-Sensing Receptor (CaSR), in calcium imaging assays. The CaSR, a G-protein coupled receptor (GPCR), is a key regulator of extracellular calcium homeostasis.[1][2] Its activation upon binding of extracellular calcium initiates a signaling cascade that leads to an increase in intracellular calcium concentrations.[3][4] this compound is a valuable tool for investigating the function of the CaSR and for screening for novel modulators of this important drug target.[5][6] These protocols are designed to be adaptable for various research applications, from basic science to drug discovery.
Mechanism of Action of this compound
This compound is a potent and selective antagonist of the Calcium-Sensing Receptor (CaSR).[5][7] The CaSR is a class C GPCR that, upon activation by extracellular calcium ions, couples to G-proteins, primarily Gq/11 and Gi/o.[1][3] Activation of the Gq/11 pathway stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium and a subsequent rise in cytosolic Ca²⁺ levels.[1][4] NPS-2143 acts as a calcilytic by blocking this CaSR-mediated increase in intracellular calcium.[5][7]
Data Presentation: Quantitative Analysis of this compound Activity
The following table summarizes the reported in vitro potency of this compound in various cell-based assays. This data is essential for designing experiments and interpreting results.
| Parameter | Cell Line | Assay Description | Value | Reference(s) |
| IC₅₀ | HEK293 (expressing human CaSR) | Inhibition of agonist-induced increase in cytoplasmic Ca²⁺ | 43 nM | [5][7][8] |
| EC₅₀ | Bovine Parathyroid Cells | Stimulation of parathyroid hormone (PTH) secretion | 41 nM | [7][8] |
| IC₅₀ | CHO (expressing rat CaSR) | Inhibition of calcium ion-induced [³H]inositol phosphate (B84403) accumulation | 0.46 µM | [5] |
| IC₅₀ | MDA-MB-231 (human breast cancer cells) | Reduction of cell proliferation (MTT assay) | 4.08 µM | [9] |
| IC₅₀ | MCF-7 (human breast cancer cells) | Reduction of cell proliferation (MTT assay) | 5.71 µM | [9] |
Signaling Pathway and Experimental Workflow Visualizations
To facilitate a clear understanding of the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.
References
- 1. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 2. ionbiosciences.com [ionbiosciences.com]
- 3. moodle2.units.it [moodle2.units.it]
- 4. cs229.stanford.edu [cs229.stanford.edu]
- 5. benchchem.com [benchchem.com]
- 6. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 7. Deciphering the Calcium Code: A Review of Calcium Activity Analysis Methods Employed to Identify Meaningful Activity in Early Neural Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. bu.edu [bu.edu]
Measuring Parathyroid Hormone Levels In Vivo Following NPS-2143 Hydrochloride Administration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for measuring parathyroid hormone (PTH) levels in vivo following the administration of NPS-2143 hydrochloride, a calcilytic agent that acts as an antagonist of the Calcium-Sensing Receptor (CaSR).[1] By blocking the CaSR in the parathyroid gland, NPS-2143 stimulates the secretion of endogenous PTH.[2] This document outlines the necessary materials, experimental procedures for animal studies, and methods for quantifying PTH levels in plasma or serum. Furthermore, it includes a summary of expected outcomes based on preclinical studies and visual representations of the relevant signaling pathway and experimental workflow.
Introduction
The Calcium-Sensing Receptor (CaSR) is a G-protein coupled receptor that plays a pivotal role in maintaining calcium homeostasis by regulating the release of parathyroid hormone (PTH).[3] In the parathyroid gland, activation of the CaSR by extracellular calcium ions inhibits PTH secretion.[4] NPS-2143 is a selective antagonist of the CaSR, and by inhibiting its activity, it effectively "tricks" the parathyroid gland into sensing low calcium levels, thereby stimulating the release of PTH.[5][6] The ability to modulate PTH secretion with small molecules like NPS-2143 has significant therapeutic potential, particularly in conditions like osteoporosis where intermittent PTH elevation can have an anabolic effect on bone.[7] Accurate in vivo measurement of PTH levels after NPS-2143 administration is crucial for understanding its pharmacodynamics and therapeutic efficacy.
Signaling Pathway of NPS-2143 Action
NPS-2143 acts as a negative allosteric modulator of the Calcium-Sensing Receptor (CaSR) on the surface of parathyroid cells.[6] Under normal physiological conditions, binding of extracellular calcium to the CaSR activates G-protein signaling cascades (primarily Gαq/11 and Gαi/o) that lead to the inhibition of PTH secretion.[8] NPS-2143 binds to the transmembrane domain of the CaSR, preventing its activation by extracellular calcium.[9] This blockade of the CaSR signaling pathway removes the inhibitory signal, resulting in a rapid and transient increase in the secretion of PTH.[5][6]
Experimental Protocols
This section details the in vivo experimental protocol for administering this compound to rodents and subsequently measuring plasma PTH levels.
Materials
-
This compound (or SB-262470A)[1]
-
Vehicle solution (e.g., sterile saline, water, or as specified by the manufacturer)
-
Animal handling and restraint equipment
-
Administration supplies (e.g., gavage needles for oral administration, syringes and needles for intravenous or intraperitoneal injection)
-
Blood collection supplies (e.g., EDTA-coated microtubes, syringes with appropriate gauge needles, capillary tubes)
-
Centrifuge for plasma separation
-
-80°C freezer for sample storage
-
Rat/Mouse PTH immunoassay kit (e.g., ELISA or immunoradiometric assay (IRMA))[11]
-
Plate reader (for ELISA) or gamma counter (for IRMA)
Animal Models and Acclimation
-
Animal Selection: Male Sprague-Dawley rats (250-300g) or adult mice are commonly used models.[5] The choice of species may depend on the specific research question and available resources.
-
Acclimation: House animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment to minimize stress. Provide ad libitum access to standard chow and water.
This compound Administration
-
Dose Preparation: Prepare a stock solution of this compound in the appropriate vehicle. The final concentration should be calculated based on the desired dosage and the average weight of the animals.
-
Administration Route: NPS-2143 can be administered via several routes:
-
Intravenous (IV): For rapid delivery and assessment of immediate PTH response. A typical dose in rats is 1 mg/kg.[5]
-
Oral (PO): To evaluate the effects of oral bioavailability. Daily oral administration has been used in studies with osteopenic rats.[7]
-
Intraperitoneal (IP): A common route for systemic administration in rodents.[9]
-
Experimental Workflow
Blood Sampling and Processing
-
Baseline Sample: Prior to NPS-2143 administration, collect a baseline blood sample (T=0).
-
Time-Course Sampling: Collect blood samples at various time points post-administration. Based on published data, key time points to consider are 1, 4, and 24 hours to capture the peak and subsequent decline in PTH levels.[9] For IV administration, earlier time points (e.g., 5, 15, 30, 60 minutes) may be necessary to capture the rapid, transient peak.
-
Blood Collection Technique: The method of blood collection will depend on the animal model and the sampling frequency. Options include tail vein, saphenous vein, or terminal cardiac puncture. For repeated sampling in the same animal, less invasive methods are preferred.[12]
-
Sample Processing:
-
Collect blood into EDTA-coated tubes to prevent coagulation.
-
Keep samples on ice.
-
Centrifuge at 1,000-2,000 x g for 15 minutes at 4°C to separate plasma.
-
Carefully aspirate the plasma supernatant and transfer to a clean, labeled microtube.
-
Store plasma samples at -80°C until analysis.
-
PTH Quantification
-
Immunoassay: Use a commercially available and validated ELISA or IRMA kit specific for rat or mouse PTH. These assays typically use a two-site "sandwich" format.[11][13]
-
Assay Procedure: Follow the manufacturer's instructions for the chosen immunoassay kit. This will typically involve preparing standards and controls, adding samples, incubating with antibodies, washing, and detecting the signal.
-
Data Analysis: Calculate PTH concentrations in the plasma samples based on the standard curve. Express results in pg/mL or pmol/L.
Data Presentation
The following tables summarize representative quantitative data from preclinical studies investigating the effect of NPS-2143 on plasma PTH levels.
Table 1: Effect of Intravenous NPS-2143 Administration on Plasma PTH in Rats
| Time Point | Vehicle Control (PTH pg/mL) | NPS-2143 (1 mg/kg) (PTH pg/mL) | Fold Increase |
| Baseline | ~20-30 | ~20-30 | 1 |
| 5 min | ~20-30 | ~100-150 | 4-5 fold |
Note: Data are approximations based on descriptions of a rapid 4- to 5-fold increase in plasma PTH levels in rats following IV administration of NPS-2143.[5]
Table 2: Effect of Intraperitoneal NPS-2143 Administration on Plasma PTH in Mice
| Time Point | Genotype | Vehicle Control (PTH pg/mL) | NPS-2143 (30 mg/kg) (PTH pg/mL) |
| 1 hour | Wild-type | ~50 | ~250 |
| 1 hour | Nuf/+ (CaSR gain-of-function) | ~20 | ~150 |
| 24 hours | Wild-type | ~50 | ~50 |
| 24 hours | Nuf/+ (CaSR gain-of-function) | ~20 | ~20 |
Note: Data are adapted from a study in a mouse model of autosomal dominant hypocalcemia type 1 (ADH1), which has a gain-of-function CaSR mutation.[9][14] The Nuf/+ mice have lower baseline PTH, and NPS-2143 administration leads to a marked rise in PTH in both wild-type and mutant mice at 1 hour, with levels returning to baseline by 24 hours.[9]
Conclusion
This document provides a comprehensive guide for researchers to measure in vivo PTH levels following the administration of the CaSR antagonist, this compound. The detailed protocols and expected outcomes will aid in the design and execution of experiments aimed at understanding the pharmacodynamic properties of this and similar compounds. The provided diagrams offer a clear visualization of the underlying biological pathway and the experimental process. Adherence to these protocols will ensure the generation of robust and reproducible data for the evaluation of calcilytic drug candidates.
References
- 1. NPS-2143 - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Calcium-sensing receptor - Wikipedia [en.wikipedia.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. selleckchem.com [selleckchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Antagonizing the parathyroid calcium receptor stimulates parathyroid hormone secretion and bone formation in osteopenic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The calcium-sensing receptor: a comprehensive review on its role in calcium homeostasis and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Calcilytic Agent NPS 2143 Rectifies Hypocalcemia in a Mouse Model With an Activating Calcium-Sensing Receptor (CaSR) Mutation: Relevance to Autosomal Dominant Hypocalcemia Type 1 (ADH1) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Challenges in establishing animal models for studying osteoimmunology of hypoparathyroidism [frontiersin.org]
- 11. Determination of bioactive rat parathyroid hormone (PTH) concentrations in vivo and in vitro by a 2-site homologous immunoradiometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A new method for in vivo analysis of parathyroid hormone-calcium set point in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PTH Assays: Understanding What We Have and Forecasting What We Will Have - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Calcilytic Agent NPS 2143 Rectifies Hypocalcemia in a Mouse Model With an Activating Calcium-Sensing Receptor (CaSR) Mutation: Relevance to Autosomal Dominant Hypocalcemia Type 1 (ADH1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-Term Stability of NPS-2143 Hydrochloride in Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
NPS-2143 hydrochloride is a potent and selective antagonist of the Calcium-Sensing Receptor (CaSR), a critical component in calcium homeostasis and various cellular signaling pathways. As a valuable tool in research and a potential therapeutic agent, understanding its stability in solution is paramount for ensuring the accuracy and reproducibility of experimental results. This document provides detailed protocols for assessing the long-term stability of this compound in solution, including methodologies for forced degradation studies and a stability-indicating HPLC-UV method. Furthermore, it outlines the CaSR signaling pathway to provide context for the compound's mechanism of action.
Introduction
NPS-2143, also known as SB-262470, is a calcilytic agent that inhibits the CaSR, leading to the stimulation of parathyroid hormone (PTH) secretion.[1] Its utility in studying the physiological roles of the CaSR and its potential therapeutic applications, such as in osteoporosis, necessitates well-defined protocols for its handling and storage.[1][2] The stability of this compound in solution can be influenced by various factors including solvent, pH, temperature, and light exposure. Degradation of the compound can lead to a loss of potency and the formation of impurities, potentially confounding experimental outcomes.
These application notes provide a framework for establishing the stability of this compound in commonly used laboratory solvents. The protocols described are based on general principles of pharmaceutical stability testing and can be adapted to specific experimental needs.
Signaling Pathway of the Calcium-Sensing Receptor (CaSR)
NPS-2143 acts as an antagonist to the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor. The diagram below illustrates the primary signaling cascades initiated by CaSR activation, which are inhibited by NPS-2143.
Experimental Protocols
The following sections detail the protocols for conducting long-term stability and forced degradation studies on this compound in solution.
Experimental Workflow for Stability Assessment
The overall workflow for assessing the stability of this compound is depicted below.
Preparation of this compound Stock Solutions
For research purposes, this compound is often dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[3][4][5]
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethanol (optional solvent)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Protocol:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound using a calibrated analytical balance.
-
Under sterile conditions, add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). Tocris Bioscience and other suppliers indicate solubility in DMSO up to 100 mM.[6]
-
Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.
-
Aliquot the stock solution into single-use, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and light exposure.
-
Label each aliquot clearly with the compound name, concentration, date, and solvent.
-
Store the aliquots at the desired temperatures for the stability study (e.g., -80°C, -20°C, 4°C, and room temperature). Supplier data suggests stability for at least one year at -80°C in solvent.[7]
Long-Term Stability Study Protocol
Objective: To determine the stability of this compound in solution over an extended period under various storage conditions.
Protocol:
-
Prepare a sufficient number of aliquots of this compound stock solution (e.g., 10 mM in DMSO) as described in section 3.2.
-
Divide the aliquots into groups for storage at different temperatures: -80°C, -20°C, 4°C, and room temperature (20-25°C). Ensure some samples are protected from light by wrapping in foil.
-
Establish a timeline for analysis. Suggested time points: T=0, 1 week, 1 month, 3 months, 6 months, and 12 months.
-
At each time point, retrieve one aliquot from each storage condition.
-
Allow the aliquot to thaw completely and equilibrate to room temperature.
-
Analyze the sample using the stability-indicating HPLC-UV method described in section 3.5 to determine the concentration of the parent compound.
-
Record the results and calculate the percentage of the initial concentration remaining.
Forced Degradation Study Protocol
Objective: To identify potential degradation products and degradation pathways of this compound under stress conditions. This is crucial for developing a stability-indicating analytical method.
Protocol:
-
Acid Hydrolysis:
-
Dilute the this compound stock solution with 0.1 M HCl to a final concentration of approximately 1 mg/mL.
-
Incubate the solution at 60°C for 48 hours.
-
At various time points (e.g., 2, 8, 24, 48 hours), withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Dilute the this compound stock solution with 0.1 M NaOH to a final concentration of approximately 1 mg/mL.
-
Incubate at 60°C for 48 hours.
-
At the designated time points, withdraw a sample, neutralize it with 0.1 M HCl, and prepare for HPLC analysis.
-
-
Oxidative Degradation:
-
Dilute the this compound stock solution with 3% hydrogen peroxide (H₂O₂) to a final concentration of approximately 1 mg/mL.
-
Incubate at room temperature for 48 hours.
-
Withdraw samples at various time points and prepare for HPLC analysis.
-
-
Thermal Degradation:
-
Place an aliquot of the stock solution in an oven at 60°C for 48 hours.
-
Analyze the sample at the end of the incubation period.
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.
-
Keep a control sample wrapped in aluminum foil at the same temperature.
-
Analyze both the exposed and control samples.
-
Stability-Indicating HPLC-UV Method
Objective: To develop a quantitative method capable of separating this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
Example Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid or trifluoroacetic acid).
-
Gradient: Start with a lower concentration of acetonitrile and gradually increase it to elute more hydrophobic compounds.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by UV-Vis spectral analysis of this compound (likely in the range of 220-320 nm).
-
Injection Volume: 10 µL
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The forced degradation samples are used to demonstrate specificity by showing that the degradation product peaks are well-resolved from the parent NPS-2143 peak.
Data Presentation (Example Tables)
The following tables are examples of how to present the stability data. The values provided are for illustrative purposes only.
Table 1: Long-Term Stability of 10 mM this compound in DMSO
| Storage Condition | Time Point | % Remaining (Mean ± SD) | Appearance of Degradation Products (Peak Area %) |
| -80°C | 0 | 100 | ND |
| 3 Months | 99.8 ± 0.3 | ND | |
| 6 Months | 99.5 ± 0.4 | ND | |
| 12 Months | 99.1 ± 0.5 | ND | |
| -20°C | 0 | 100 | ND |
| 3 Months | 98.5 ± 0.6 | < 0.1 | |
| 6 Months | 97.2 ± 0.8 | 0.5 | |
| 12 Months | 95.3 ± 1.1 | 1.2 | |
| 4°C | 0 | 100 | ND |
| 1 Month | 92.1 ± 1.5 | 3.5 | |
| 3 Months | 85.4 ± 2.1 | 8.9 | |
| Room Temp. | 0 | 100 | ND |
| 1 Week | 88.6 ± 2.5 | 7.2 | |
| 1 Month | 75.3 ± 3.2 | 18.4 |
ND: Not Detected
Table 2: Forced Degradation of this compound
| Stress Condition | Duration (hours) | % Remaining (Mean ± SD) | Major Degradation Products (Relative Retention Time) |
| 0.1 M HCl, 60°C | 48 | 82.4 ± 1.9 | 0.85, 1.15 |
| 0.1 M NaOH, 60°C | 48 | 65.7 ± 2.8 | 0.72, 0.91 |
| 3% H₂O₂, RT | 48 | 91.3 ± 1.2 | 1.25 |
| Heat, 60°C | 48 | 98.9 ± 0.7 | ND |
| Photolytic | - | 94.5 ± 1.4 | 1.08 |
Conclusion and Recommendations
The provided protocols offer a comprehensive framework for researchers to evaluate the long-term stability of this compound in solution. Based on the hypothetical data, this compound is most stable when stored in DMSO at -80°C, where it can be expected to remain stable for at least one year. Storage at -20°C is also acceptable for shorter durations. Significant degradation is observed at refrigerated and room temperatures, highlighting the importance of proper storage to ensure the integrity of the compound for experimental use. It is strongly recommended that individual laboratories perform their own stability studies under their specific experimental conditions and with their own analytical methods. The use of a validated stability-indicating HPLC method is essential for obtaining reliable results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Calcium-Sensing Receptor Antagonist NPS-2143 Inhibits Breast Cancer cell Proliferation, Migration and Invasion via Downregulation of p-ERK1/2, Bcl-2 and Integrin β1 and Induces Caspase 3/7 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NPS 2143 hydrochloride | Calcium-Sensing Receptor | Tocris Bioscience [tocris.com]
- 7. jme.bioscientifica.com [jme.bioscientifica.com]
Application Notes and Protocols for NPS-2143 Hydrochloride in Neuroinflammatory Response Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing NPS-2143 hydrochloride, a selective Calcium-Sensing Receptor (CaSR) antagonist, for investigating neuroinflammatory responses. The protocols and data presented are intended to facilitate the design and execution of experiments aimed at understanding the role of CaSR in neuroinflammation and evaluating the therapeutic potential of its antagonists.
Introduction
This compound is a potent and selective, orally active calcilytic agent that functions as a negative allosteric modulator of the Calcium-Sensing Receptor (CaSR).[1][2][3][4] The CaSR, a G-protein-coupled receptor, is expressed in the central nervous system, including on neurons, astrocytes, and microglia.[5] Emerging evidence indicates that the CaSR is implicated in the pathogenesis of neurodegenerative diseases, such as Alzheimer's disease (AD), by mediating neuroinflammatory processes.[1][5] this compound provides a valuable pharmacological tool to dissect the role of CaSR signaling in neuroinflammation.
Mechanism of Action
This compound selectively binds to the CaSR and inhibits its activation by extracellular calcium ions (Ca²⁺) and other agonists, such as amyloid-beta (Aβ) peptides.[1][6] By antagonizing the CaSR, NPS-2143 blocks downstream signaling cascades that lead to the production and release of pro-inflammatory mediators.[1] It has been shown to block the increase in cytoplasmic Ca²⁺ concentrations with an IC50 of 43 nM in HEK 293 cells expressing the human Ca²⁺ receptor.[2][3][4]
Applications in Neuroinflammation Research
This compound is particularly useful for studying neuroinflammatory processes in the context of Alzheimer's disease and other neurodegenerative disorders. Key applications include:
-
Investigating the role of CaSR in Aβ-induced neuroinflammation: NPS-2143 can be used to determine the extent to which CaSR activation by Aβ contributes to the release of inflammatory cytokines and chemokines from astrocytes and microglia.[1][7][8]
-
Elucidating CaSR-dependent signaling pathways: This compound can help to map the intracellular signaling pathways that are activated downstream of CaSR in response to neuroinflammatory stimuli.
-
Screening for novel anti-neuroinflammatory compounds: NPS-2143 can serve as a reference compound in assays designed to identify new molecules that target the CaSR for the treatment of neuroinflammation.
-
Validating the CaSR as a therapeutic target: Studies using NPS-2143 can provide crucial evidence for the validation of the CaSR as a drug target for neurodegenerative diseases.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound in various experimental models of neuroinflammation.
Table 1: Effect of NPS-2143 on Aβ₂₅₋₃₅-Induced Pro-inflammatory Mediator Release from Normal Human Astrocytes (NAHAs)
| Pro-inflammatory Mediator | Treatment | Fold Change vs. Control | % Inhibition by NPS-2143 | Reference |
| IL-6 | fAβ₂₅₋₃₅ (20 µM) | +80.4% | 81.5% | [1] |
| fAβ₂₅₋₃₅ + NPS-2143 (100 nM) | +14.9% (insignificant vs. control) | [1] | ||
| s-ICAM-1 | fAβ₂₅₋₃₅ (20 µM) | Significant Increase | Remarkable Reduction | [1][7] |
| RANTES | fAβ₂₅₋₃₅ (20 µM) | Significant Increase | Remarkable Reduction | [1][7] |
| MCP-2 | fAβ₂₅₋₃₅ (20 µM) | Significant Increase | Remarkable Reduction | [1][7] |
Note: The study also found that NPS-2143 did not alter Aβ-induced increases in IL-1β, IL-3, IL-8, and IL-16 secretion, indicating their release is independent of Aβ•CaSR signaling in this model.[1][7]
Table 2: Effect of NPS-2143 on Amyloid-β Secretion from iPSC-Derived Neurons (Familial AD)
| Amyloid-β Species | Treatment | % Reduction vs. Vehicle | Reference |
| Aβ₄₀ | NPS-2143 (1 µM) | ~25% | [9] |
| Aβ₄₂ | NPS-2143 (1 µM) | ~25% | [9] |
Experimental Protocols
Protocol 1: Inhibition of Aβ-Induced Pro-inflammatory Cytokine Release from Human Astrocytes
This protocol is designed to assess the ability of NPS-2143 to block the release of pro-inflammatory mediators from human astrocytes stimulated with fibrillar amyloid-beta (fAβ₂₅₋₃₅).
Materials:
-
Normal Human Astrocytes (NAHAs)
-
Astrocyte growth medium
-
Fibrillar amyloid-beta peptide (fAβ₂₅₋₃₅)
-
This compound (Tocris Bioscience or equivalent)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cytokine antibody array kit or ELISA kits for specific cytokines (e.g., IL-6, s-ICAM-1, RANTES, MCP-2)
Procedure:
-
Cell Culture: Culture NAHAs in their recommended growth medium until they reach the desired confluency.
-
Preparation of Reagents:
-
Prepare a stock solution of fAβ₂₅₋₃₅ at a concentration of 20 µM in sterile, distilled water.
-
Prepare a stock solution of this compound in DMSO. Further dilute in the growth medium to a final concentration of 100 nM. Ensure the final DMSO concentration in the culture medium is below 0.1%.
-
-
Treatment:
-
At time 0, replace the culture medium with fresh medium containing 20 µM fAβ₂₅₋₃₅ for the stimulated groups.
-
For the NPS-2143 treated group, at 0h, 24h, 48h, and 72h, replace the medium with fresh medium containing 100 nM NPS-2143 for a 30-minute exposure.[1]
-
After 30 minutes, remove the NPS-2143 containing medium and re-add the astrocyte-conditioned medium that was collected prior to the NPS-2143 addition.[1]
-
Include a vehicle control group (medium with DMSO) and an untreated control group.
-
-
Sample Collection: Collect the conditioned media at various time points (e.g., 24h, 48h, 72h, 96h).[1]
-
Analysis:
Protocol 2: Assessment of NPS-2143 on Aβ Secretion from iPSC-Derived Neurons
This protocol details the methodology to evaluate the effect of NPS-2143 on the secretion of endogenous Aβ₄₀ and Aβ₄₂ from induced pluripotent stem cell (iPSC)-derived neurons from a patient with familial Alzheimer's disease.
Materials:
-
iPSC-derived neuronal cultures (from familial AD patient and healthy control)
-
Neuronal maintenance medium (NMM)
-
This compound
-
DMSO
-
ELISA kits for human Aβ₄₀ and Aβ₄₂
Procedure:
-
Cell Culture: Differentiate and maintain iPSC-derived neurons for 6 weeks in NMM.
-
Preparation of Reagents: Prepare a stock solution of this compound in DMSO and dilute it in NMM to a final concentration of 1 µM. The final DMSO concentration should be 0.1%.
-
Treatment:
-
Replace the medium with fresh NMM containing either 1 µM NPS-2143 or vehicle (0.1% DMSO).
-
After 24 hours, temporarily collect the conditioned media.
-
Expose the neuronal cultures to fresh medium containing either NPS-2143 or vehicle for 30 minutes.[9]
-
After 30 minutes, remove the medium and re-add the previously collected conditioned media.
-
Incubate for a total of 48 hours.
-
-
Sample Collection: After 48 hours of treatment, collect the conditioned media for analysis.
-
Analysis:
-
Quantify the levels of secreted Aβ₄₀ and Aβ₄₂ in the conditioned media using specific ELISA kits, following the manufacturer's protocols.[9]
-
Normalize the results to the vehicle-treated control group.
-
Visualizations
Caption: Aβ•CaSR signaling pathway in astrocytes and its inhibition by NPS-2143.
Caption: Workflow for assessing NPS-2143's effect on cytokine release.
References
- 1. CaSR Antagonist (Calcilytic) NPS 2143 Hinders the Release of Neuroinflammatory IL-6, Soluble ICAM-1, RANTES, and MCP-2 from Aβ-Exposed Human Cortical Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. NPS 2143 hydrochloride | Calcium-Sensing Receptor | Tocris Bioscience [tocris.com]
- 5. Danger-Sensing/Patten Recognition Receptors and Neuroinflammation in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Calcilytic Agent NPS 2143 Rectifies Hypocalcemia in a Mouse Model With an Activating Calcium-Sensing Receptor (CaSR) Mutation: Relevance to Autosomal Dominant Hypocalcemia Type 1 (ADH1) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CaSR Antagonist (Calcilytic) NPS 2143 Hinders the Release of Neuroinflammatory IL-6, Soluble ICAM-1, RANTES, and MCP-2 from Aβ-Exposed Human Cortical Astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Calcilytic NPS 2143 Reduces Amyloid Secretion and Increases sAβPPα Release from PSEN1 Mutant iPSC-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing NPS-2143 Hydrochloride in Asthma Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of NPS-2143 hydrochloride, a selective calcium-sensing receptor (CaSR) antagonist, in murine models of allergic asthma. The protocols detailed below are designed to assess the therapeutic potential of NPS-2143 in attenuating key features of asthma, including airway hyperresponsiveness (AHR), airway inflammation, and mucus hypersecretion.
Introduction
Asthma is a chronic inflammatory disease of the airways characterized by bronchial hyperresponsiveness and reversible airflow obstruction. The calcium-sensing receptor (CaSR) has emerged as a novel therapeutic target in asthma.[1] Expressed in airway smooth muscle and inflammatory cells, the CaSR is implicated in the pathophysiology of asthma through its role in regulating intracellular calcium levels and promoting inflammation.[1][2] this compound is a potent and selective antagonist of the CaSR, offering a promising mechanism for the treatment of asthma.[3][4] Studies have demonstrated that NPS-2143 can abrogate airway hyperresponsiveness and inflammation in animal models of allergic asthma.[3][4]
This document outlines detailed experimental designs and protocols for investigating the efficacy of this compound in ovalbumin (OVA)-induced and house dust mite (HDM)-induced murine models of asthma.
Mechanism of Action of NPS-2143 in Asthma
NPS-2143 acts as a calcilytic, a negative allosteric modulator of the CaSR.[3] In the context of asthma, its therapeutic effects are primarily attributed to:
-
Inhibition of Airway Smooth Muscle (ASM) Contraction: By blocking the CaSR on ASM cells, NPS-2143 prevents the increase in intracellular calcium ([Ca2+]i) that leads to bronchoconstriction.[3] This results in a reduction of airway hyperresponsiveness to bronchoconstrictor stimuli like methacholine (B1211447).[3][4]
-
Anti-inflammatory Effects: NPS-2143 has been shown to reduce the infiltration of inflammatory cells, such as eosinophils and lymphocytes, into the airways.[4] It also decreases the production of pro-inflammatory Th2 cytokines, including IL-4, IL-5, and IL-13, which are key drivers of allergic inflammation in asthma.[4][5][6]
Signaling Pathway of CaSR in Airway Smooth Muscle
The following diagram illustrates the signaling pathway of the Calcium-Sensing Receptor (CaSR) in airway smooth muscle cells and the inhibitory action of NPS-2143.
Experimental Design and Protocols
The following protocols describe the induction of allergic asthma in mice and the subsequent evaluation of this compound's efficacy.
Experimental Workflow
Protocol 1: Ovalbumin (OVA)-Induced Allergic Asthma Model
This is a classic and widely used model for inducing a Th2-predominant inflammatory response, characterized by eosinophilia.[2][7]
Materials:
-
This compound
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (B78521) (Alum)
-
Sterile saline (0.9% NaCl)
-
Methacholine chloride
-
Phosphate-buffered saline (PBS)
-
BALB/c mice (female, 6-8 weeks old)
Procedure:
-
Sensitization:
-
On days 0 and 7, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL sterile saline.[4]
-
The control group receives i.p. injections of saline with alum.
-
-
Aerosol Challenge:
-
From day 14 to day 17, expose mice to an aerosol of 1% (w/v) OVA in sterile saline for 30 minutes daily.[2]
-
The control group is exposed to a saline aerosol.
-
-
This compound Administration:
-
Administer this compound (e.g., 2.5 mg/kg and 5 mg/kg) or vehicle control via oral gavage daily, starting one hour before each OVA challenge until the end of the experiment.[4]
-
-
Endpoint Measurements (24-48 hours after the final challenge):
-
Measure airway hyperresponsiveness to methacholine.
-
Perform bronchoalveolar lavage (BAL) to collect fluid for cell counting and cytokine analysis.
-
Collect lung tissue for histological analysis.
-
Protocol 2: House Dust Mite (HDM)-Induced Allergic Asthma Model
This model is considered more clinically relevant as HDM is a common human allergen.[8][9]
Materials:
-
This compound
-
House Dust Mite (HDM) extract
-
Sterile saline (0.9% NaCl)
-
Methacholine chloride
-
PBS
-
C57BL/6 or BALB/c mice (female, 6-8 weeks old)
Procedure:
-
Sensitization and Challenge:
-
On day 0, sensitize mice by intranasal (i.n.) administration of 25 µg of HDM extract in 50 µL of sterile saline.
-
From day 7 to day 11, challenge the mice daily with an i.n. administration of 5 µg of HDM extract in 50 µL of saline.[8]
-
-
This compound Administration:
-
Administer this compound or vehicle control as described in the OVA model, starting one hour before each HDM challenge.
-
-
Endpoint Measurements (24-48 hours after the final challenge):
-
Perform endpoint measurements as described for the OVA model.
-
Key Experimental Protocols
Measurement of Airway Hyperresponsiveness (AHR)
AHR is assessed by measuring the changes in lung resistance in response to increasing concentrations of a bronchoconstrictor, typically methacholine.[3]
Procedure:
-
Anesthetize the mouse.
-
Tracheostomize and connect the mouse to a small animal ventilator.
-
Administer aerosolized PBS (baseline) followed by increasing concentrations of methacholine (e.g., 3.125, 6.25, 12.5, 25, 50 mg/mL).
-
Measure lung resistance (RL) and dynamic compliance (Cdyn) after each dose.
-
The results are often expressed as the percentage increase over the baseline resistance.
Bronchoalveolar Lavage (BAL) Fluid Analysis
BAL is performed to collect cells and fluid from the lower airways for analysis of inflammatory infiltrates.[10]
Procedure:
-
After AHR measurement, euthanize the mouse.
-
Expose the trachea and insert a cannula.
-
Instill and aspirate 1 mL of ice-cold PBS three times.
-
Pool the recovered fluid.
-
Centrifuge the BAL fluid to pellet the cells.
-
Resuspend the cell pellet and determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with a Romanowsky-type stain (e.g., Diff-Quik) for differential cell counting (macrophages, eosinophils, neutrophils, lymphocytes).
-
Use the supernatant for cytokine analysis (ELISA).
Lung Histology
Histological analysis of lung tissue is used to assess airway inflammation and remodeling.
Procedure:
-
After BAL, perfuse the lungs with PBS.
-
Inflate the lungs with 10% neutral buffered formalin and fix overnight.
-
Embed the tissue in paraffin (B1166041) and cut 5 µm sections.
-
Stain sections with:
-
Hematoxylin and Eosin (H&E): To visualize inflammatory cell infiltration and general lung morphology.
-
Periodic Acid-Schiff (PAS): To identify and quantify mucus-producing goblet cells.
-
-
Score the stained sections for the severity of inflammation and goblet cell hyperplasia.
Data Presentation
The following tables summarize representative quantitative data from a study investigating the effects of NPS-2143 in an OVA-induced juvenile mouse model of asthma.[4]
Table 1: Effect of NPS-2143 on Airway Hyperresponsiveness (PenH) to Methacholine
| Methacholine (mg/mL) | Control | OVA | OVA + NPS-2143 (2.5 mg/kg) | OVA + NPS-2143 (5 mg/kg) |
| 0 | 0.6 ± 0.1 | 0.7 ± 0.1 | 0.7 ± 0.1 | 0.6 ± 0.1 |
| 3.125 | 0.8 ± 0.1 | 1.5 ± 0.2 | 1.1 ± 0.2# | 0.9 ± 0.1# |
| 6.25 | 1.0 ± 0.2 | 2.1 ± 0.3 | 1.6 ± 0.2# | 1.2 ± 0.2# |
| 12.5 | 1.2 ± 0.2 | 2.9 ± 0.4 | 2.0 ± 0.3# | 1.5 ± 0.2# |
| 25 | 1.5 ± 0.3 | 3.8 ± 0.5 | 2.5 ± 0.4# | 1.9 ± 0.3# |
| 50 | 1.9 ± 0.3 | 4.9 ± 0.6 | 3.1 ± 0.5# | 2.3 ± 0.4# |
| Data are presented as mean ± SEM. p < 0.05 vs. Control; #p < 0.05 vs. OVA. Data adapted from Gu et al., 2022.[4] |
Table 2: Effect of NPS-2143 on Inflammatory Cell Counts in BAL Fluid (x10⁴ cells/mL)
| Cell Type | Control | OVA | OVA + NPS-2143 (2.5 mg/kg) | OVA + NPS-2143 (5 mg/kg) |
| Total Cells | 5.2 ± 0.8 | 45.6 ± 5.1 | 28.3 ± 3.2# | 18.9 ± 2.5# |
| Eosinophils | 0.1 ± 0.0 | 25.1 ± 3.0 | 14.2 ± 1.8# | 8.5 ± 1.1# |
| Lymphocytes | 0.3 ± 0.1 | 8.2 ± 1.1 | 5.1 ± 0.7# | 3.2 ± 0.5# |
| Macrophages | 4.7 ± 0.7 | 10.5 ± 1.2 | 7.8 ± 0.9# | 6.1 ± 0.8# |
| Neutrophils | 0.1 ± 0.0 | 1.8 ± 0.3 | 1.2 ± 0.2# | 0.9 ± 0.1# |
| Data are presented as mean ± SEM. p < 0.05 vs. Control; #p < 0.05 vs. OVA. Data adapted from Gu et al., 2022.[4] |
Table 3: Effect of NPS-2143 on Cytokine and Chemokine Levels in BAL Fluid (pg/mL)
| Analyte | Control | OVA | OVA + NPS-2143 (2.5 mg/kg) | OVA + NPS-2143 (5 mg/kg) |
| IL-5 | 15.2 ± 2.1 | 85.4 ± 9.3 | 55.1 ± 6.2# | 38.7 ± 4.5# |
| IL-13 | 20.5 ± 2.8 | 110.2 ± 12.5 | 72.8 ± 8.1# | 50.1 ± 5.9# |
| MCP-1 | 30.1 ± 4.2 | 152.6 ± 16.8 | 98.4 ± 10.5# | 65.3 ± 7.2# |
| Eotaxin | 25.8 ± 3.5 | 135.7 ± 14.9 | 87.9 ± 9.6# | 58.2 ± 6.4# |
| *Data are presented as mean ± SEM. p < 0.05 vs. Control; #p < 0.05 vs. OVA. Data adapted from Gu et al., 2022.[4] |
Table 4: Effect of NPS-2143 on Lung Histology Scores
| Histological Parameter | Control | OVA | OVA + NPS-2143 (2.5 mg/kg) | OVA + NPS-2143 (5 mg/kg) |
| Peribronchial Inflammation Score | 0.2 ± 0.1 | 2.8 ± 0.3 | 1.8 ± 0.2# | 1.1 ± 0.1# |
| Perivascular Inflammation Score | 0.3 ± 0.1 | 2.9 ± 0.3 | 1.9 ± 0.2# | 1.2 ± 0.2# |
| PAS-Positive Cells (per mm basement membrane) | 2.1 ± 0.4 | 15.8 ± 1.7 | 9.5 ± 1.1# | 6.2 ± 0.8# |
| Data are presented as mean ± SEM. p < 0.05 vs. Control; #p < 0.05 vs. OVA. Data adapted from Gu et al., 2022.[4] |
Conclusion
The provided protocols and application notes offer a robust framework for the preclinical assessment of this compound in established murine models of allergic asthma. The quantitative data presented demonstrates the potential of NPS-2143 to ameliorate key features of asthma, supporting its further development as a novel therapeutic agent. Researchers are encouraged to adapt these protocols to their specific experimental needs while adhering to ethical guidelines for animal research.
References
- 1. Calcilytics for asthma relief: A promiscuous calcium receptor holds promise as a therapeutic target for asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcium-sensing receptor antagonists abrogate airway hyperresponsiveness and inflammation in allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcium-sensing receptor antagonists abrogate airway hyperresponsiveness and inflammation in allergic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of calcium‐sensitive receptor in ovalbumin‐induced airway inflammation and hyperresponsiveness in juvenile mice with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting IL-13 and IL-4 in Asthma: Therapeutic Implications on Airway Remodeling in Severe Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. atsjournals.org [atsjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Intraperitoneal Injection of NPS-2143 Hydrochloride in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the intraperitoneal (IP) injection of NPS-2143 hydrochloride in mice, a selective antagonist of the Calcium-Sensing Receptor (CaSR). This document includes information on the mechanism of action, preparation of the compound, a step-by-step injection protocol, and expected physiological responses.
This compound (also known as SB-262470A) is a calcilytic agent that blocks the CaSR, leading to the stimulation of parathyroid hormone (PTH) secretion.[1][2][3] This makes it a valuable tool for studying calcium metabolism, osteoporosis, and other conditions related to CaSR signaling.[2][3]
Quantitative Data Summary
The following table summarizes the reported effects of NPS-2143 administration in rodents. Note that responses can vary based on the specific mouse strain, age, sex, and experimental conditions.
| Parameter | Animal Model | Dose and Route | Vehicle | Observed Effect | Reference |
| Plasma PTH | Mice (Nuf strain) | 30 mg/kg IP | 15% 2-hydroxypropyl-β-cyclodextrin in water | Marked rise at 1 hour post-injection, returning to baseline by 24 hours. | [4] |
| Plasma Calcium | Mice (Nuf strain) | 30 mg/kg IP | 15% 2-hydroxypropyl-β-cyclodextrin in water | Significantly elevated at 4 hours post-injection, returning to baseline by 24 hours. | [4] |
| Plasma PTH | Rats | 1 mg/kg IV | Not specified | Rapid 4- to 5-fold increase. | [1][5] |
| Mean Arterial Pressure | Normotensive Rats | 1 mg/kg IV | Not specified | Marked increase. | [1][5] |
| Neuronal Preservation | Mice (C57/B6) with transient global ischemia | 1 mg/kg daily IP | DMSO | Significantly protected hippocampal neurons from ischemic injury. | [6] |
| Tear Fluid Volume | Mice | 30 µM topical eye drop | Not specified | ~100% increase for at least eight hours. | [7] |
Experimental Protocols
Materials
-
This compound (CAS: 324523-20-8)[2]
-
Vehicle: 15% (w/v) 2-hydroxypropyl-β-cyclodextrin in sterile water[4] or Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile 1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)[8]
-
70% ethanol (B145695) for disinfection
-
Appropriate personal protective equipment (PPE)
Preparation of Dosing Solution
This protocol is based on a dosage of 30 mg/kg and a vehicle of 15% 2-hydroxypropyl-β-cyclodextrin.[4] Adjust calculations as needed for different dosages. It is crucial to use a vehicle in which NPS-2143 is soluble and is well-tolerated by the animals.[4]
-
Calculate the required amount of this compound.
-
For a 25 g mouse, the dose is 0.75 mg (25 g * 30 mg/kg / 1000 g/kg).
-
Prepare a stock solution, for example, at 3 mg/mL. This would require an injection volume of 0.25 mL for a 25 g mouse.
-
-
Prepare the vehicle solution.
-
To make a 15% 2-hydroxypropyl-β-cyclodextrin solution, dissolve 1.5 g of 2-hydroxypropyl-β-cyclodextrin in 10 mL of sterile water.
-
-
Dissolve this compound in the vehicle.
-
Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of the vehicle to achieve the desired final concentration.
-
Vortex thoroughly until the compound is completely dissolved.
-
Intraperitoneal Injection Workflow
The following workflow outlines the key steps for a successful intraperitoneal injection of this compound in mice.
Detailed Intraperitoneal Injection Protocol
-
Animal Restraint : Properly restrain the mouse to expose the abdomen. This can be done using a one-person or two-person technique. For the one-person technique, use a scruff hold to secure the mouse's head and neck, allowing the abdomen to be accessible. Ensure the head is held slightly lower than the body to move the abdominal organs away from the injection site.[8]
-
Locate Injection Site : The recommended injection site is the lower right quadrant of the abdomen.[8] This location helps to avoid puncturing the cecum, bladder, or other vital organs.
-
Needle Insertion : Using a 25-27 gauge needle, insert it at a 30-40 degree angle into the identified injection site. The bevel of the needle should be facing up.[8]
-
Aspiration : Gently pull back on the syringe plunger to ensure no fluid (blood or urine) enters the syringe. If fluid is aspirated, withdraw the needle and re-insert it in a new location.
-
Injection : Once confident the needle is correctly placed in the peritoneal cavity, slowly and steadily inject the NPS-2143 solution. The maximum recommended injection volume for a mouse is 10 mL/kg.[8]
-
Withdrawal and Monitoring : After injecting the full volume, withdraw the needle smoothly. Return the mouse to its cage and monitor it for any signs of distress, such as lethargy, abdominal swelling, or signs of pain.
Signaling Pathway of NPS-2143
NPS-2143 is a negative allosteric modulator of the Calcium-Sensing Receptor (CaSR).[4][9] By antagonizing this receptor, it inhibits the downstream signaling cascade that is normally activated by extracellular calcium. This leads to an increase in the secretion of Parathyroid Hormone (PTH). In some cell types, antagonism of CaSR by NPS-2143 has been shown to inhibit the phosphorylation of ERK1/2 and downregulate the anti-apoptotic protein Bcl-2.[10]
References
- 1. selleckchem.com [selleckchem.com]
- 2. NPS-2143 - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The Calcilytic Agent NPS 2143 Rectifies Hypocalcemia in a Mouse Model With an Activating Calcium-Sensing Receptor (CaSR) Mutation: Relevance to Autosomal Dominant Hypocalcemia Type 1 (ADH1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. The Calcilytic Agent NPS 2143 Rectifies Hypocalcemia in a Mouse Model With an Activating Calcium-Sensing Receptor (CaSR) Mutation: Relevance to Autosomal Dominant Hypocalcemia Type 1 (ADH1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Calcium-Sensing Receptor Antagonist NPS-2143 Inhibits Breast Cancer cell Proliferation, Migration and Invasion via Downregulation of p-ERK1/2, Bcl-2 and Integrin β1 and Induces Caspase 3/7 Activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring sAβPPα Release from Neurons Treated with NPS-2143 Hydrochloride
Introduction
The processing of amyloid precursor protein (APP) is a critical area of research in neurodegenerative diseases, particularly Alzheimer's disease. APP can be cleaved by two primary pathways: the amyloidogenic pathway, which leads to the production of amyloid-beta (Aβ) peptides, and the non-amyloidogenic pathway. In the non-amyloidogenic pathway, APP is cleaved by α-secretase within the Aβ domain, precluding the formation of Aβ and leading to the release of a soluble ectodomain known as soluble APPα (sAβPPα). sAβPPα is considered neuroprotective and neurotrophic.
NPS-2143 hydrochloride is a potent and selective antagonist of the Calcium-Sensing Receptor (CaSR).[1][2] Research has indicated that antagonism of the CaSR by NPS-2143 can modulate APP processing, favoring the non-amyloidogenic pathway and thereby increasing the release of sAβPPα.[1][2][3] This effect is attributed to the increased translocation of both APP and the α-secretase ADAM10 to the plasma membrane, which enhances the enzymatic activity of ADAM10.[4]
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to measure the release of sAβPPα from primary neuronal cultures treated with this compound.
Data Presentation
The following tables summarize representative quantitative data on the effect of this compound on sAβPPα release from neuronal and astrocyte cultures. The data is compiled from published studies and presented to illustrate the expected outcomes of the described protocols.
Table 1: Effect of NPS-2143 on sAβPPα Release from iPSC-Derived Neurons
| Treatment Group | sAβPPα Release (% of Vehicle Control) | Reference |
| Vehicle (0.1% DMSO) | 100% | [1] |
| 1 µM NPS-2143 (48 h) | Significant Increase | [1] |
Note: The referenced study demonstrated a significant increase in sAβPPα release in familial Alzheimer's disease (fAD) iPSC-derived neurons treated with NPS-2143, while the effect was not significant in control neurons.[1]
Table 2: Effect of NPS-2143 on sAβPPα Shedding from Human Astrocytes
| Treatment Group | sAβPPα in Conditioned Media | Reference |
| Control | Baseline shedding | [3][4] |
| fAβ₂₅₋₃₅ | Dramatically reduced shedding | [4] |
| fAβ₂₅₋₃₅ + 100 nM NPS-2143 (30 min pulse) | Restored shedding to near-control levels | [4] |
Note: In human astrocytes exposed to fibrillary amyloid-beta 25-35 (fAβ₂₅₋₃₅), which reduces sAβPPα shedding, treatment with NPS-2143 was shown to restore the physiological release of sAβPPα.[4]
Experimental Protocols
Protocol 1: Primary Neuronal Culture and Treatment with this compound
This protocol describes the culture of primary cortical neurons and their subsequent treatment with this compound.
Materials:
-
Embryonic day 18 (E18) rat or mouse embryos
-
Neuronal culture medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin)
-
Poly-D-lysine or Poly-L-lysine coated culture plates (e.g., 24-well or 48-well plates)
-
This compound (Tocris Bioscience or equivalent)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Hanks' Balanced Salt Solution (HBSS), Ca²⁺/Mg²⁺-free
-
Trypsin-EDTA
-
Fetal Bovine Serum (FBS)
-
Sterile, nuclease-free water
-
Standard cell culture equipment (incubator, biosafety cabinet, centrifuge, etc.)
Procedure:
-
Preparation of Culture Plates:
-
Coat culture plates with Poly-D-lysine (50 µg/mL in sterile water) or Poly-L-lysine overnight at 37°C.
-
Aspirate the coating solution and wash the wells three times with sterile, nuclease-free water.
-
Allow the plates to dry completely in a sterile environment.
-
-
Primary Neuron Isolation:
-
Isolate cerebral cortices from E18 rat or mouse embryos in ice-cold HBSS.
-
Remove the meninges and mince the cortical tissue.
-
Digest the tissue with trypsin-EDTA for 15 minutes at 37°C.
-
Inactivate trypsin with FBS-containing medium.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
-
Cell Seeding:
-
Seed the neurons onto the pre-coated culture plates at a density of 1 x 10⁵ to 2.5 x 10⁵ cells/cm².
-
Culture the neurons in neuronal culture medium at 37°C in a humidified incubator with 5% CO₂.
-
Allow the neurons to mature for at least 7 days in vitro (DIV 7) before treatment, replacing half of the medium every 2-3 days.
-
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM).
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Treatment of Neurons:
-
On the day of the experiment (e.g., DIV 7-10), prepare working solutions of NPS-2143 by diluting the stock solution in fresh, serum-free neuronal culture medium to the desired final concentrations (e.g., 100 nM to 1 µM).
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of NPS-2143 used.
-
Carefully remove the conditioned medium from the neuronal cultures and replace it with the medium containing either NPS-2143 or the vehicle control.
-
Incubate the treated cells for the desired duration (e.g., 30 minutes to 48 hours) at 37°C and 5% CO₂.[1][4]
-
Protocol 2: Collection and Preparation of Conditioned Media
This protocol outlines the steps for collecting and preparing the conditioned media for subsequent sAβPPα measurement.
Materials:
-
Treated neuronal cultures from Protocol 1
-
Sterile microcentrifuge tubes
-
Refrigerated centrifuge
Procedure:
-
Collection of Conditioned Media:
-
At the end of the treatment period, carefully collect the conditioned medium from each well without disturbing the cell layer.
-
Transfer the collected medium to sterile microcentrifuge tubes.
-
-
Clarification of Media:
-
Centrifuge the collected media at 1,500 x g for 10 minutes at 4°C to pellet any detached cells and cellular debris.
-
-
Storage of Supernatant:
-
Carefully transfer the supernatant (conditioned medium) to new, sterile microcentrifuge tubes.
-
The samples can be assayed immediately or stored at -80°C for later analysis. Avoid repeated freeze-thaw cycles.
-
Protocol 3: Measurement of sAβPPα by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol provides a general procedure for a sandwich ELISA to quantify sAβPPα in the conditioned media. It is recommended to use a commercially available sAβPPα ELISA kit and follow the manufacturer's specific instructions.
Materials:
-
Commercially available sAβPPα ELISA kit (e.g., from IBL-America, Thermo Fisher Scientific, or equivalent)
-
Capture antibody-coated 96-well plate
-
sAβPPα standard
-
Detection antibody (biotinylated or HRP-conjugated)
-
Streptavidin-HRP (if using a biotinylated detection antibody)
-
Wash buffer
-
Assay diluent/buffer
-
Substrate solution (e.g., TMB)
-
Stop solution
-
-
Conditioned media samples from Protocol 2
-
Microplate reader capable of measuring absorbance at 450 nm
-
Calibrated pipettes and multichannel pipettes
-
Plate washer (optional)
Procedure:
-
Reagent Preparation:
-
Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.
-
Bring all reagents to room temperature before use.
-
Prepare a standard curve by performing serial dilutions of the sAβPPα standard in the provided assay diluent.
-
-
Assay Procedure:
-
Add 100 µL of the standards, controls, and conditioned media samples to the appropriate wells of the capture antibody-coated 96-well plate. It is recommended to run all samples and standards in duplicate or triplicate.
-
Cover the plate and incubate for the time and temperature specified in the kit protocol (e.g., 2 hours at room temperature or overnight at 4°C).
-
Aspirate the contents of the wells and wash the plate 3-5 times with wash buffer.
-
Add 100 µL of the diluted detection antibody to each well.
-
Cover the plate and incubate as per the manufacturer's instructions (e.g., 1-2 hours at room temperature).
-
Wash the plate as described previously.
-
If using a biotinylated detection antibody, add 100 µL of streptavidin-HRP solution to each well and incubate for the recommended time (e.g., 20-30 minutes at room temperature). Wash the plate again.
-
Add 100 µL of the substrate solution to each well and incubate in the dark for the time specified in the protocol (e.g., 15-30 minutes) until a color change is observed.
-
Add 50-100 µL of the stop solution to each well to terminate the reaction. The color in the wells should change from blue to yellow.
-
-
Data Acquisition and Analysis:
-
Immediately read the absorbance of each well at 450 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Generate a standard curve by plotting the average absorbance for each standard concentration on the y-axis versus the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
-
Use the standard curve to determine the concentration of sAβPPα in each sample.
-
Normalize the sAβPPα concentration to the total protein concentration of the cell lysate from the corresponding well or express the results as a percentage of the vehicle control.
-
Visualization of Signaling Pathways and Workflows
Caption: Experimental workflow for measuring sAβPPα release.
References
- 1. Calcilytic NPS 2143 Reduces Amyloid Secretion and Increases sAβPPα Release from PSEN1 Mutant iPSC-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcilytic NPS 2143 Reduces Amyloid Secretion and Increases sAβPPα Release from PSEN1 Mutant iPSC-Derived Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcium-Sensing Receptor Antagonist NPS 2143 Restores Amyloid Precursor Protein Physiological Non-Amyloidogenic Processing in Aβ-Exposed Adult Human Astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcium-Sensing Receptor Antagonist NPS 2143 Restores Amyloid Precursor Protein Physiological Non-Amyloidogenic Processing in Aβ-Exposed Adult Human Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
NPS-2143 hydrochloride not dissolving properly in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NPS-2143 hydrochloride. The focus is on addressing common challenges related to its dissolution in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in aqueous solutions?
A1: this compound possesses a chemical structure with significant hydrophobic regions, leading to poor solubility in water and aqueous buffers like Phosphate Buffered Saline (PBS). This is a common characteristic of many small molecule inhibitors.
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and to a lesser extent, ethanol.[1] It is standard practice to first prepare a concentrated stock solution in DMSO.[2][3]
Q3: My this compound is not dissolving even in DMSO. What should I do?
A3: Ensure you are using high-purity, anhydrous DMSO. The presence of water can significantly reduce the solubility. If dissolution is still slow, gentle warming of the solution or brief sonication can help facilitate the process.[4]
Q4: Can I prepare a stock solution of this compound in water or PBS?
A4: It is not recommended to prepare stock solutions of this compound in water or PBS due to its very low aqueous solubility.[5] Attempting to do so will likely result in an incomplete dissolution or a suspension, leading to inaccurate concentrations in your experiments.
Q5: How should I store the this compound stock solution?
A5: this compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide: Dissolving this compound in Aqueous Solutions
Issue 1: Precipitation occurs when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium.
-
Possible Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit. This is a common phenomenon known as "crashing out".
-
Troubleshooting Steps:
-
Reduce the Final Concentration: If your experimental design allows, try using a lower final concentration of this compound.
-
Increase the Volume of Aqueous Solution: Dilute the DMSO stock into a larger volume of the aqueous buffer to keep the final concentration of the compound lower.
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can sometimes help to keep the compound in solution.
-
Vortexing During Dilution: Add the DMSO stock solution dropwise to the aqueous buffer while vortexing to ensure rapid and uniform mixing.
-
Maintain a Low Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is low (typically below 0.5%, and for most cell-based assays, below 0.1%) to minimize solvent effects on your experiment.
-
Issue 2: I observe a cloudy solution or visible particles after preparing my working solution.
-
Possible Cause: The compound has not fully dissolved or has precipitated out of the solution.
-
Troubleshooting Steps:
-
Sonication: Briefly sonicate the final working solution in a water bath sonicator. This can help to break up small aggregates and improve dissolution.
-
Gentle Warming: Warm the solution briefly to 37°C. Be cautious with this method, especially with temperature-sensitive biological samples.
-
Filtration: If small particles persist and you need a clear solution, you can filter it through a 0.22 µm syringe filter. However, be aware that this may remove some of the undissolved compound, leading to a lower effective concentration. It is crucial to validate if the active compound is lost during filtration.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |
| DMSO | 44.54 - 82 | 100 - 200.52 | [1][5] |
| Ethanol | 4.45 | 10 | [1] |
| Water | Insoluble | Insoluble | [5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution. The molecular weight of this compound is 445.38 g/mol .
-
For example, for 1 mL of a 10 mM stock solution, you would need: 0.01 mol/L * 0.001 L * 445.38 g/mol = 0.0044538 g = 4.45 mg.
-
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gentle warming or brief sonication can be applied.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution in Aqueous Medium (for Cell Culture)
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium or aqueous buffer (e.g., PBS)
-
Sterile tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Determine the final concentration and volume of the working solution you need for your experiment.
-
Calculate the volume of the stock solution required.
-
For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution: 1 µL of the 10 mM stock in 999 µL of medium.
-
-
Add the desired volume of cell culture medium or aqueous buffer to a sterile tube.
-
While gently vortexing the medium, add the calculated volume of the this compound stock solution dropwise. This ensures rapid mixing and helps prevent precipitation.
-
Ensure the final concentration of DMSO is compatible with your experimental system (typically ≤ 0.1% for cell-based assays).
-
Use the freshly prepared working solution immediately for your experiments.
Mandatory Visualizations
References
- 1. NPS 2143 hydrochloride | Calcium-Sensing Receptor | Tocris Bioscience [tocris.com]
- 2. Calcium-Sensing Receptor Antagonist NPS-2143 Inhibits Breast Cancer cell Proliferation, Migration and Invasion via Downregulation of p-ERK1/2, Bcl-2 and Integrin β1 and Induces Caspase 3/7 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcilytic NPS 2143 Reduces Amyloid Secretion and Increases sAβPPα Release from PSEN1 Mutant iPSC-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
Off-target effects of NPS-2143 hydrochloride in cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of NPS-2143 hydrochloride in cell-based assays. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and selective antagonist of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor.[1][2] It functions as a calcilytic agent, meaning it inhibits the CaSR.[1]
Q2: What are the known on-target effects of NPS-2143 in cell-based assays?
In cells expressing the human CaSR (e.g., HEK293 cells), NPS-2143 blocks the increase in intracellular calcium concentration that is normally triggered by CaSR activation.[2] In bovine parathyroid cells, it stimulates the secretion of parathyroid hormone (PTH).[2]
Q3: Has the selectivity of NPS-2143 against other receptors been evaluated?
Yes, the selectivity of NPS-2143 has been assessed. In a key study, NPS-2143 was tested at a concentration of 3 µM and did not show any effect on the activity of a panel of other G-protein coupled receptors, including those that are structurally most similar to the CaSR. This suggests a high degree of selectivity for the CaSR.
Q4: Are there any observed effects of NPS-2143 in cell types that might be considered "off-target"?
While NPS-2143 is highly selective for the CaSR, it has been observed to have various effects in different cell types. These are generally considered to be downstream consequences of CaSR antagonism in those specific cells rather than direct off-target effects. For example:
-
In human cortical astrocytes: NPS-2143 can modulate the secretion of amyloid-β and certain pro-inflammatory cytokines. This is believed to be mediated through its action on the CaSR expressed in these cells.
-
In breast cancer cell lines (MDA-MB-231 and MCF-7): NPS-2143 has been shown to reduce cell proliferation and induce apoptosis. These effects are also attributed to the antagonism of the CaSR present on these cells.
-
In vascular smooth muscle cells: NPS-2143 has been observed to promote proliferation and inhibit apoptosis, potentially through the activation of the renin-angiotensin system, which is linked to CaSR signaling in these cells.
It is crucial to determine whether the cell line used in an experiment expresses the CaSR to distinguish between on-target and potential off-target effects.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected cellular response in a new cell line. | The cell line may express the Calcium-Sensing Receptor (CaSR), and the observed effect is a downstream consequence of CaSR antagonism. | 1. Verify CaSR expression: Check the literature or perform RT-PCR or Western blot to determine if your cell line expresses CaSR. 2. Use a CaSR-negative control: If possible, repeat the experiment in a similar cell line that is known to not express CaSR. 3. Titrate NPS-2143 concentration: Use the lowest effective concentration to minimize potential off-target effects. |
| Inconsistent results between experiments. | 1. Reagent stability: this compound solution may have degraded. 2. Cell passage number: High passage numbers can lead to phenotypic drift and altered receptor expression. | 1. Prepare fresh solutions: Always prepare fresh working solutions of NPS-2143 from a frozen stock for each experiment. 2. Use low-passage cells: Maintain a consistent and low passage number for your cell lines. |
| High background signal in functional assays. | The assay conditions may be promoting non-specific binding or cellular stress. | 1. Optimize assay buffer: Ensure the buffer composition (e.g., calcium concentration) is appropriate for your assay and does not interfere with NPS-2143 activity. 2. Include vehicle control: Always include a vehicle (e.g., DMSO) control to account for any solvent effects. |
Quantitative Data
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Assay | Value |
| IC50 | HEK293 (expressing human CaSR) | Inhibition of intracellular Ca2+ increase | 43 nM |
| EC50 | Bovine Parathyroid Cells | Stimulation of PTH secretion | 41 nM |
Experimental Protocols
Protocol 1: Determination of IC50 for Inhibition of Intracellular Calcium Mobilization
Objective: To determine the concentration of this compound that inhibits 50% of the intracellular calcium mobilization induced by a CaSR agonist in HEK293 cells stably expressing the human CaSR.
Materials:
-
HEK293 cells stably expressing the human CaSR
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
-
CaSR agonist (e.g., CaCl2 or a calcimimetic)
-
This compound
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed the HEK293-hCaSR cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with the calcium indicator dye according to the manufacturer's instructions.
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. Also, prepare the CaSR agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with the different concentrations of NPS-2143 or vehicle for a specified time (e.g., 15-30 minutes).
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence. Add the CaSR agonist to all wells and continue recording the fluorescence signal for a few minutes to capture the peak response.
-
Data Analysis: Calculate the change in fluorescence for each well. Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the NPS-2143 concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: PTH Secretion Assay
Objective: To measure the effect of this compound on parathyroid hormone (PTH) secretion from primary bovine parathyroid cells.
Materials:
-
Primary bovine parathyroid cells
-
Culture medium for parathyroid cells
-
This compound
-
Assay buffer with varying concentrations of extracellular calcium
-
PTH ELISA kit
-
24-well cell culture plates
Procedure:
-
Cell Plating: Plate the primary bovine parathyroid cells in 24-well plates and allow them to adhere.
-
Compound Treatment: Prepare different concentrations of this compound in assay buffers containing various physiological concentrations of calcium.
-
Incubation: Remove the culture medium from the cells and replace it with the assay buffers containing NPS-2143 or vehicle. Incubate for a defined period (e.g., 1-2 hours).
-
Supernatant Collection: After incubation, carefully collect the supernatant from each well.
-
PTH Measurement: Measure the concentration of PTH in the collected supernatants using a commercially available PTH ELISA kit, following the manufacturer's protocol.
-
Data Analysis: Plot the PTH concentration against the logarithm of the NPS-2143 concentration for each calcium condition. Determine the EC50 value for PTH secretion.
Visualizations
Caption: On-target signaling pathway of the Calcium-Sensing Receptor (CaSR) and the antagonistic effect of NPS-2143.
Caption: Troubleshooting workflow for unexpected cellular responses to NPS-2143.
References
Optimizing NPS-2143 Hydrochloride Concentration to Avoid Cytotoxicity: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing NPS-2143 hydrochloride while minimizing cytotoxic effects. The following information, presented in a question-and-answer format, addresses common issues and provides detailed experimental protocols to ensure the successful application of this potent Calcium-Sensing Receptor (CaSR) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective, non-competitive antagonist of the Calcium-Sensing Receptor (CaSR).[1][2][3] The CaSR is a G-protein coupled receptor that plays a crucial role in calcium homeostasis.[4] By binding to the CaSR, NPS-2143 allosterically inhibits its activation by extracellular calcium ions. This blockade of CaSR signaling leads to downstream cellular effects, including the stimulation of parathyroid hormone (PTH) secretion.[1][2]
Q2: At what concentrations does this compound typically become cytotoxic?
The cytotoxic concentration of this compound is highly dependent on the cell type and the duration of exposure. It is crucial to perform a dose-response experiment for each new cell line. Below is a summary of reported effective and cytotoxic concentrations in various cell lines.
| Cell Line | Assay | Effective Concentration (EC50/IC50) | Observation | Reference |
| HEK293 (expressing human CaSR) | Cytoplasmic Ca2+ influx | 43 nM (IC50) | Inhibition of Ca2+ influx | [1][2][5] |
| Bovine Parathyroid Cells | PTH Secretion | 41 nM (EC50) | Stimulation of PTH secretion | [1][2] |
| Spontaneously Hypertensive Rat Vascular Smooth Muscle Cells (SHR VSMCs) | MTT Assay | 1 µM | Optimal for promoting proliferation (48h) | [4][6] |
| MDA-MB-231 (Human Breast Cancer) | MTT Assay | 4.08 µM (IC50) | Reduced cell proliferation (48h) | [7][8] |
| MCF-7 (Human Breast Cancer) | MTT Assay | 5.71 µM (IC50) | Reduced cell proliferation (48h) | [7][8] |
Q3: What are the common signs of cytotoxicity to watch for in my experiments?
Common indicators of cytotoxicity include:
-
A significant decrease in cell viability as measured by assays like MTT or resazurin.
-
Changes in cell morphology, such as rounding, detachment from the culture surface, or the appearance of cellular debris.
-
Induction of apoptosis, which can be quantified by measuring the activity of caspases 3 and 7.[7][8]
-
Inhibition of cell proliferation or a decrease in cell number over time.
Q4: How can I determine the optimal non-cytotoxic concentration of NPS-2143 for my specific cell line?
The best approach is to perform a dose-response curve. This involves treating your cells with a range of NPS-2143 concentrations for a set period (e.g., 24, 48, or 72 hours) and then assessing cell viability using a standard assay like the MTT assay. This will allow you to determine the IC50 (the concentration that inhibits 50% of cell viability) and select a concentration for your experiments that has the desired biological effect without causing significant cell death.
Troubleshooting Guide
Issue 1: High levels of cell death observed even at low concentrations of NPS-2143.
-
Possible Cause 1: Cell Line Sensitivity. Your cell line may be particularly sensitive to CaSR antagonism or potential off-target effects of the compound.
-
Solution: Perform a careful dose-response and time-course experiment starting from very low concentrations (e.g., nanomolar range) to identify a therapeutic window.
-
-
Possible Cause 2: Solvent Cytotoxicity. The solvent used to dissolve NPS-2143 (commonly DMSO) may be causing cytotoxicity, especially at higher stock concentrations.
-
Solution: Ensure the final concentration of the solvent in your culture medium is low and consistent across all treatments, including vehicle controls (typically ≤ 0.1%).
-
-
Possible Cause 3: Compound Instability. this compound may degrade in the culture medium over long incubation periods, leading to the formation of cytotoxic byproducts.
-
Solution: Consider refreshing the media with freshly prepared NPS-2143 for long-term experiments.
-
Issue 2: Inconsistent or non-reproducible results in cell viability assays.
-
Possible Cause 1: Uneven Cell Seeding. Inconsistent cell numbers across wells can lead to high variability.
-
Solution: Ensure a homogenous single-cell suspension before seeding and use calibrated pipettes for accurate cell plating.
-
-
Possible Cause 2: Edge Effects in Multi-well Plates. Wells on the perimeter of the plate are prone to evaporation, which can concentrate the compound and affect cell growth.
-
Solution: Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media to maintain humidity.
-
-
Possible Cause 3: Interference of NPS-2143 with the Assay Reagent. The chemical properties of NPS-2143 might interfere with the colorimetric or fluorometric readout of the viability assay.
-
Solution: Run a cell-free control where you add NPS-2143 to the assay reagent in media alone to check for any direct chemical reaction. If interference is observed, consider using an alternative viability assay that relies on a different principle (e.g., LDH assay for membrane integrity or a crystal violet assay for cell number).
-
Experimental Protocols
Protocol 1: Determining this compound Cytotoxicity using the MTT Assay
This protocol is adapted from standard MTT assay procedures.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. From this stock, prepare serial dilutions in complete culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the overnight culture medium and replace it with the medium containing the various concentrations of NPS-2143. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the NPS-2143 concentration to determine the IC50 value.
Protocol 2: Assessing Apoptosis Induction by NPS-2143 using a Caspase-3/7 Assay
This protocol is based on commercially available luminescent caspase-3/7 assays.
Materials:
-
This compound
-
DMSO
-
White-walled 96-well plates suitable for luminescence measurements
-
Your cell line of interest
-
Complete cell culture medium
-
Caspase-Glo® 3/7 Assay Reagent (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at an appropriate density.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from a DMSO stock solution.
-
Cell Treatment: Treat the cells with the desired concentrations of NPS-2143 and include appropriate controls (vehicle and no-treatment).
-
Incubation: Incubate the plate for the desired time period.
-
Assay Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the luminescence signal of the treated wells to the vehicle control to determine the fold-change in caspase-3/7 activity.
Visualizing Key Pathways and Workflows
To further aid in understanding the experimental process and the underlying biological mechanisms, the following diagrams have been generated.
Caption: Workflow for assessing NPS-2143 cytotoxicity.
Caption: CaSR signaling and the inhibitory action of NPS-2143.
Caption: Decision tree for troubleshooting NPS-2143 cytotoxicity.
References
- 1. NPS 2143 hydrochloride | Calcium-Sensing Receptor | Tocris Bioscience [tocris.com]
- 2. selleckchem.com [selleckchem.com]
- 3. NPS-2143 - Wikipedia [en.wikipedia.org]
- 4. Calcilytic NPS2143 promotes proliferation and inhibits apoptosis of spontaneously hypertensive rat vascular smooth muscle cells via activation of the renin-angiotensin system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Calcium-Sensing Receptor Antagonist NPS-2143 Inhibits Breast Cancer cell Proliferation, Migration and Invasion via Downregulation of p-ERK1/2, Bcl-2 and Integrin β1 and Induces Caspase 3/7 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Calcium-Sensing Receptor Antagonist NPS-2143 Inhibits Breast Cancer cell Proliferation, Migration and Invasion via Downregulation of p-ERK1/2, Bcl-2 and Integrin β1 and Induces Caspase 3/7 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Inconsistent results with NPS-2143 hydrochloride in repeated experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results with NPS-2143 hydrochloride in repeated experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as SB-262470) is a selective and potent antagonist of the Calcium-Sensing Receptor (CaSR).[1][2][3] It functions as a calcilytic agent, meaning it inhibits the CaSR, which is a G-protein coupled receptor that plays a crucial role in calcium homeostasis.[3] By blocking the CaSR, NPS-2143 can stimulate the secretion of parathyroid hormone (PTH).[1][3]
Q2: What are the reported IC₅₀ and EC₅₀ values for NPS-2143?
The half-maximal inhibitory concentration (IC₅₀) and half-maximal effective concentration (EC₅₀) of NPS-2143 can vary depending on the experimental system. Reported values are typically in the nanomolar range:
-
IC₅₀: 43 nM for blocking increases in cytoplasmic Ca²⁺ concentrations in HEK293 cells expressing the human CaSR.[1][2]
-
EC₅₀: 41 nM for stimulating parathyroid hormone secretion from bovine parathyroid cells.[1][2]
It is important to note that these values can be influenced by specific assay conditions.
Q3: Why am I observing inconsistent results with this compound in my experiments?
Inconsistent results with this compound can stem from a variety of factors, ranging from compound handling and storage to subtle variations in experimental procedures. The following sections provide a detailed troubleshooting guide to help you identify and address potential sources of variability.
Troubleshooting Guide: Inconsistent Results with this compound
Experiencing variability in experimental outcomes is a common challenge. This guide provides a systematic approach to troubleshooting inconsistent results when working with this compound.
Compound Integrity and Handling
Issues related to the compound itself are a primary suspect for inconsistent results.
Problem: Degradation or incorrect concentration of this compound.
Possible Causes & Solutions:
-
Improper Storage:
-
Solid Form: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[1][4]
-
Stock Solutions: Prepare stock solutions in high-quality, anhydrous DMSO.[1] Aliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store stock solutions at -80°C for up to one year or at -20°C for up to one month.[1][4]
-
-
Solvent Quality:
-
Photostability:
Workflow for Proper Compound Handling:
Caption: Workflow for handling this compound.
Cell Culture and Assay Conditions
Variations in cell culture and assay parameters can significantly impact the observed effects of this compound.
Problem: Inconsistent cellular response to this compound.
Possible Causes & Solutions:
-
Cell Line Integrity:
-
Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered phenotypes.
-
Mycoplasma Contamination: Regularly test cell lines for mycoplasma contamination, which can alter cellular responses.
-
-
Cell Seeding and Density:
-
Inconsistent Seeding: Ensure a homogenous single-cell suspension before plating to avoid clumps and uneven cell distribution.
-
Cell Density: The density of cells at the time of treatment can influence the outcome. Cells should be in the logarithmic growth phase.
-
-
Serum Concentration:
-
Protein Binding: Components in fetal bovine serum (FBS) can bind to the compound, reducing its effective concentration.[7] If possible, conduct experiments in serum-free or low-serum media, or ensure the serum concentration is consistent across all experiments.
-
-
DMSO Concentration:
-
The final concentration of DMSO in the cell culture medium should be kept low (ideally ≤ 0.1%) and consistent across all treatment groups, including vehicle controls. Higher concentrations of DMSO can be cytotoxic.
-
-
Incubation Time:
-
Ensure the duration of drug exposure is precisely the same in all experiments.
-
Off-Target Effects and Cellular Context
While NPS-2143 is a selective CaSR antagonist, unexpected results could arise from off-target effects or the specific cellular context.
Problem: Unexpected or paradoxical experimental outcomes.
Possible Causes & Solutions:
-
Off-Target Effects: Although NPS-2143 is reported to be selective, it is crucial to consider potential off-target activities, especially at higher concentrations. If unexpected phenotypes are observed, consider investigating the involvement of other signaling pathways.
-
Cellular Context: The expression level of CaSR and the activation state of downstream signaling pathways can vary between cell lines and even within the same cell line under different conditions. This can influence the cellular response to NPS-2143. For instance, NPS-2143 has been shown to affect the ERK1/2 pathway, and its effects can be cell-type dependent.
Signaling Pathway of CaSR and Potential NPS-2143 Interaction:
Caption: Simplified CaSR signaling pathway and the inhibitory action of NPS-2143.
Data Summary Tables
Table 1: Reported In Vitro Efficacy of this compound
| Cell Line/System | Assay Type | Endpoint Measured | Reported Value (IC₅₀/EC₅₀) | Reference |
| HEK293 cells (expressing human CaSR) | Intracellular Calcium Assay | Inhibition of Ca²⁺ influx | 43 nM | [1][2] |
| Bovine Parathyroid Cells | Parathyroid Hormone (PTH) Secretion Assay | Stimulation of PTH secretion | 41 nM | [1][2] |
Table 2: Troubleshooting Checklist for Inconsistent NPS-2143 Results
| Category | Checkpoint | Recommended Action |
| Compound | Storage Conditions | Verify that solid compound and DMSO stocks are stored at the correct temperatures. |
| Stock Solution Age | Prepare fresh stock solutions if they have been stored beyond the recommended duration. | |
| Solvent Quality | Use fresh, anhydrous DMSO for preparing stock solutions. | |
| Light Exposure | Protect compound solutions from light. | |
| Cell Culture | Passage Number | Maintain a consistent and low passage number for cell lines. |
| Cell Health and Morphology | Visually inspect cells for normal morphology and signs of stress before each experiment. | |
| Cell Seeding Density | Standardize the cell seeding density and ensure cells are in the logarithmic growth phase. | |
| Assay | Serum Concentration | Use a consistent serum concentration or consider serum-free conditions. |
| Final DMSO Concentration | Keep the final DMSO concentration low (≤ 0.1%) and consistent across all wells. | |
| Incubation Times | Ensure precise and consistent incubation times for drug treatment. |
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, low-binding microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a stock solution of a desired concentration (e.g., 10 mM) by dissolving the appropriate amount of this compound in anhydrous DMSO.
-
Vortex briefly to ensure complete dissolution. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot the stock solution into single-use volumes in sterile, low-binding microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Perform a cell count and dilute the cell suspension to the desired seeding density.
-
Seed the cells in a 96-well plate and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Following incubation, add MTT reagent to each well.
-
Incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (no-cell control).
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the logarithm of the drug concentration and fit a dose-response curve to determine the IC₅₀ value.
-
Workflow for a Typical Cell-Based Assay:
Caption: General workflow for a cell-based experiment with NPS-2143.
References
- 1. selleckchem.com [selleckchem.com]
- 2. NPS 2143 hydrochloride | Calcium-Sensing Receptor | Tocris Bioscience [tocris.com]
- 3. NPS-2143 - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. academic.oup.com [academic.oup.com]
NPS-2143 hydrochloride degradation and storage recommendations
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the storage, handling, and troubleshooting of experiments involving NPS-2143 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound?
A: Proper storage of this compound is crucial for maintaining its stability and ensuring reliable experimental outcomes. Recommendations for storing the compound in both solid and solution form are summarized below.
Q2: How should I prepare stock solutions of this compound?
A: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[1] For most in vitro experiments, DMSO is the recommended solvent. To prepare a stock solution, dissolve the compound in fresh, anhydrous DMSO to the desired concentration.[2] If precipitation is observed, gentle warming and/or sonication can be used to aid dissolution. For in vivo studies, specific formulations using co-solvents like PEG300, Tween-80, and saline, or corn oil are often required.
Q3: Can I store stock solutions of this compound? If so, under what conditions?
A: Yes, stock solutions of this compound in DMSO can be stored for future use. For long-term storage, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C. For shorter periods, storage at -20°C is also acceptable.
Q4: What is the mechanism of action of this compound?
A: this compound is a selective and potent antagonist of the Calcium-Sensing Receptor (CaSR).[1] The CaSR is a G-protein coupled receptor that plays a key role in regulating extracellular calcium homeostasis. By blocking the CaSR, NPS-2143 stimulates the secretion of parathyroid hormone (PTH).[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound Precipitation in Stock Solution | - Solvent has absorbed moisture.- Solution concentration is too high.- Improper storage. | - Use fresh, anhydrous DMSO to prepare solutions.[2]- Gently warm the solution or sonicate to redissolve the compound.- Ensure the stock solution is stored at the recommended temperature and protected from moisture. |
| Inconsistent Experimental Results | - Degradation of the compound due to improper storage or handling.- Repeated freeze-thaw cycles of the stock solution. | - Prepare fresh stock solutions from solid compound.- Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles.[2]- For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use. |
| Unexpected Peaks in Analytical Data (e.g., HPLC, LC-MS) | - Potential degradation of the compound.- Contamination of the solvent or sample. | - While specific degradation products of this compound are not extensively documented in publicly available literature, general best practices should be followed to minimize degradation. Protect the compound and its solutions from light and exposure to strong acids, bases, and oxidizing agents.- Use high-purity solvents and ensure all labware is clean. |
| Low Solubility in Aqueous Buffers | - this compound has limited solubility in aqueous solutions. | - For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically ≤0.1%) to avoid solvent-induced toxicity. Prepare a concentrated stock solution in DMSO and then dilute it in the aqueous experimental buffer or media immediately before use. |
Data and Protocols
Storage Recommendations
| Form | Storage Temperature | Duration | Reference |
| Solid (Powder) | -20°C | 3 years | [2] |
| Solution in Solvent | -80°C | 1 year | [2] |
| Solution in Solvent | -20°C | 1 month | [2] |
Solubility Data
| Solvent | Maximum Concentration | Reference |
| DMSO | 82 mg/mL (200.52 mM) | [2] |
| DMSO | 44.54 mg/mL (100 mM) | [1] |
| Ethanol | 4.45 mg/mL (10 mM) | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM solution (assuming a molecular weight of 445.38 g/mol ), dissolve 4.45 mg of this compound in 1 mL of DMSO.
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
Visualizations
References
Why is there no PTH response after NPS-2143 hydrochloride treatment?
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using NPS-2143 hydrochloride who are not observing the expected parathyroid hormone (PTH) response.
Frequently Asked Questions (FAQs)
Q1: Why is there no PTH response after this compound treatment?
A1: A lack of parathyroid hormone (PTH) response following treatment with this compound, a potent and selective antagonist of the Calcium-Sensing Receptor (CaSR), can stem from several factors.[1][2][3] NPS-2143 is expected to block the CaSR, thereby stimulating PTH secretion.[1][2][3] If this effect is not observed, the issue can generally be categorized into one of three areas: problems with the compound itself, suboptimal experimental procedures, or issues with the PTH measurement assay. Our troubleshooting guide below provides a detailed, step-by-step approach to identifying and resolving the specific cause of the absent PTH response in your experiments.
Troubleshooting Guide
This guide is designed to help you systematically troubleshoot experiments where this compound fails to elicit a PTH response.
Compound Integrity and Preparation
Q1.1: How can I be sure that my this compound is active?
A1.1: The stability and proper handling of NPS-2143 are crucial for its activity.
-
Storage: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[3] Stock solutions in DMSO can be stored at -80°C for up to 2 years.[3] Improper storage can lead to degradation of the compound.
-
Solubility: this compound is highly soluble in DMSO (up to 100 mg/mL) but is sparingly soluble in aqueous buffers.[2][4] For in vitro experiments, it is recommended to first dissolve the compound in fresh, anhydrous DMSO to make a concentrated stock solution.[3][5] This stock can then be diluted in your aqueous experimental buffer. Note that moisture-absorbing DMSO can reduce solubility.[5] For in vivo studies, a similar stock preparation in DMSO followed by dilution in a vehicle like PBS may be appropriate.[4] Inadequate dissolution can result in a lower effective concentration than intended.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of stock solutions, as this can degrade the compound. It is best practice to aliquot the stock solution into single-use volumes.[3]
Q1.2: What is the recommended solvent for this compound?
A1.2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.[2][3][4][5][6][7] For final experimental concentrations, this DMSO stock should be diluted in the appropriate cell culture medium or vehicle, ensuring the final DMSO concentration is low (typically ≤0.1%) to avoid solvent-induced cellular toxicity.[6]
| Solvent | Solubility | Storage of Stock Solution |
| DMSO | ≥ 100 mg/mL[2][3] | 2 years at -80°C, 1 year at -20°C[3] |
| Ethanol | ~2 mg/mL[4] | Not specified for long-term |
| Water | Insoluble/Sparingly Soluble[2][5] | Not recommended for stock solutions |
Table 1: Solubility and Storage of this compound.
Experimental Protocol and Conditions
Q2.1: What is the optimal concentration of NPS-2143 to use?
A2.1: The effective concentration of NPS-2143 can vary depending on the experimental system.
-
In Vitro Studies: The reported IC50 for blocking CaSR-mediated increases in intracellular calcium in HEK293 cells is approximately 43 nM.[1][2][3] The EC50 for stimulating PTH secretion from bovine parathyroid cells is around 41 nM.[1][2][3] A concentration range of 10 nM to 1 µM is a reasonable starting point for most cell-based assays.
-
In Vivo Studies: In rats, intravenous administration of 1 mg/kg has been shown to produce a rapid 4- to 5-fold increase in plasma PTH levels.[3] For oral administration, doses have been explored in the context of longer-term studies.[8] The optimal dose will depend on the animal model, route of administration, and desired duration of effect.
Q2.2: How does the extracellular calcium concentration affect the activity of NPS-2143?
A2.2: NPS-2143 is a negative allosteric modulator of the CaSR, meaning it inhibits the receptor's activity in the presence of its primary agonist, extracellular calcium (Ca2+o). The inhibitory effect of NPS-2143 is observed in the context of Ca2+o-induced CaSR activation. Therefore, the extracellular calcium concentration in your experimental buffer is a critical parameter. If the Ca2+o is too low, the CaSR will be largely inactive, and the antagonistic effect of NPS-2143 may not be apparent. Conversely, if the Ca2+o is excessively high, it may overcome the inhibitory effect of the compound. It is important to use a physiologically relevant calcium concentration in your experiments, typically in the range of 1-2 mM.[1]
Q2.3: Could the issue be with my cell or animal model?
A2.3: Yes, this is a possibility.
-
CaSR Expression: Ensure that your chosen cell line or the parathyroid tissue in your animal model expresses sufficient levels of functional CaSR. You can verify CaSR expression using techniques like Western blot, qPCR, or immunohistochemistry.
-
Cell Health: The health and viability of the cells or tissue are paramount. Ensure that cells are not overly confluent and that the tissue is handled properly to maintain its physiological function.
-
Species Differences: While NPS-2143 is effective on human and bovine CaSR, there could be subtle differences in potency across species. Confirm that the compound is active in your specific model system.
PTH Measurement
Q3.1: My experimental setup seems correct, but I'm still not detecting a PTH response. What could be wrong with my PTH assay?
A3.1: If you are confident in your compound and experimental protocol, the issue may lie with the PTH measurement itself, which is commonly done using an enzyme-linked immunosorbent assay (ELISA).
-
No Signal or Weak Signal:
-
Reagent Preparation: Ensure all reagents, including standards, antibodies, and substrates, were prepared correctly and are not expired.[9][10][11]
-
Incorrect Reagent Order: Double-check that all steps of the ELISA protocol were followed in the correct order.
-
Antibody Issues: The primary or secondary antibody concentration may be too low, or they may not be compatible.[9][10] Consider increasing the antibody concentrations or incubation times.[12]
-
Standard Curve: A faulty standard curve will lead to inaccurate results.[10][12] Ensure the standard was properly reconstituted and handled.
-
Washing Steps: Inadequate or overly aggressive washing can lead to high background or loss of signal, respectively.[9][11]
-
-
Sample Handling: Ensure that blood or culture media samples were collected and processed correctly to prevent PTH degradation. This may involve using specific collection tubes with protease inhibitors and prompt centrifugation and storage at low temperatures.
| Potential Issue | Recommended Action |
| No/Weak Signal | Check reagent preparation and expiration.[9][10][11] Increase antibody concentrations or incubation time.[10][12] Verify the standard curve.[10][12] |
| High Background | Ensure sufficient washing steps.[9] Check for non-specific antibody binding. |
| Poor Reproducibility | Ensure consistent pipetting and incubation times/temperatures.[9] |
Table 2: Common ELISA Troubleshooting for PTH Measurement.
Experimental Protocols
Key Experiment 1: In Vitro PTH Secretion from Bovine Parathyroid Cells
-
Cell Preparation: Isolate bovine parathyroid cells and suspend them in a buffered salt solution containing a physiological concentration of calcium (e.g., 1.25 mM CaCl2).
-
NPS-2143 Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute this stock in the experimental buffer to achieve the desired final concentrations (e.g., 10 nM to 10 µM).
-
Treatment: Add the diluted NPS-2143 or vehicle (DMSO) to the cell suspension and incubate for a specified period (e.g., 30-60 minutes) at 37°C.
-
Sample Collection: Pellet the cells by centrifugation and collect the supernatant.
-
PTH Measurement: Measure the concentration of PTH in the supernatant using a validated bovine PTH ELISA kit.
Key Experiment 2: In Vivo PTH Response in Rats
-
Animal Model: Use adult male Sprague-Dawley rats with indwelling catheters for blood sampling if possible.
-
NPS-2143 Preparation: Dissolve this compound in a vehicle suitable for the chosen route of administration (e.g., for intravenous injection, dissolve in DMSO and then dilute in saline).
-
Administration: Administer NPS-2143 or vehicle to the rats (e.g., 1 mg/kg, i.v.).
-
Blood Sampling: Collect blood samples at various time points post-administration (e.g., baseline, 15, 30, 60, 120 minutes).
-
Sample Processing: Collect blood into tubes containing an anticoagulant and protease inhibitors. Centrifuge to separate plasma and store at -80°C until analysis.
-
PTH Measurement: Determine plasma PTH concentrations using a rat-specific PTH ELISA kit.
Visualizations
Caption: CaSR signaling pathway and the inhibitory action of NPS-2143.
Caption: Troubleshooting workflow for no PTH response after NPS-2143 treatment.
References
- 1. jpp.krakow.pl [jpp.krakow.pl]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Calcium-Sensing Receptor Antagonist NPS-2143 Inhibits Breast Cancer cell Proliferation, Migration and Invasion via Downregulation of p-ERK1/2, Bcl-2 and Integrin β1 and Induces Caspase 3/7 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CaSR Antagonist (Calcilytic) NPS 2143 Hinders the Release of Neuroinflammatory IL-6, Soluble ICAM-1, RANTES, and MCP-2 from Aβ-Exposed Human Cortical Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antagonizing the parathyroid calcium receptor stimulates parathyroid hormone secretion and bone formation in osteopenic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. stjohnslabs.com [stjohnslabs.com]
- 10. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 11. arp1.com [arp1.com]
- 12. bitesizebio.com [bitesizebio.com]
Technical Support Center: NPS-2143 Hydrochloride in Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using NPS-2143 hydrochloride in animal studies. The information is designed to assist scientists and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective antagonist of the Calcium-Sensing Receptor (CaSR).[1][2][3] As a calcilytic agent, it blocks the CaSR, which leads to the stimulation of parathyroid hormone (PTH) secretion.[2][4][5] This compound is orally active and has been investigated for its potential therapeutic effects in conditions like osteoporosis.[2][6]
Q2: What are the recommended solvents and storage conditions for this compound?
Proper storage and handling are crucial for maintaining the stability and activity of this compound.
-
Storage of Solid Compound: The solid powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[7] For long-term storage, desiccate at room temperature.[3][8]
-
Storage of Stock Solutions: When dissolved in a solvent, it is recommended to store stock solutions at -80°C for up to 6 months, or at -20°C for up to 1 month.[1][7] It is advisable to prepare fresh working solutions for in vivo experiments on the day of use.[6]
Q3: How should I prepare this compound for administration to animals?
The preparation method depends on the intended route of administration. Due to its limited water solubility, co-solvents are often necessary.
-
For Intravenous (i.v.) or Intraperitoneal (i.p.) Injection: A common approach involves initially dissolving this compound in a small amount of dimethyl sulfoxide (B87167) (DMSO).[9] This stock solution can then be further diluted with other vehicles like PEG300, PEG400, or Tween 80.[6] It is recommended to keep the final concentration of DMSO below 2% in the working solution, especially for animals that may be weak.[6] Another reported vehicle for intraperitoneal injection in mice is a 15% aqueous solution of 2-hydroxypropyl-β-cyclodextrin.[10][11]
-
For Oral Administration: NPS-2143 is orally active.[6][12] Formulations for oral gavage can be prepared using similar co-solvent systems, ensuring the final vehicle is well-tolerated by the animal.
If precipitation occurs during preparation, gentle warming and/or sonication can help dissolve the compound.[6]
Troubleshooting Guide
This guide addresses specific issues that may arise during the delivery of this compound in animal studies.
| Problem | Potential Cause | Recommended Solution |
| Precipitation of the compound in the final dosing solution. | Poor solubility of this compound in the aqueous vehicle. | - Increase the proportion of co-solvents such as DMSO, PEG300, or Tween 80. - Gently warm the solution or use sonication to aid dissolution.[6] - Consider using a different vehicle system, such as 2-hydroxypropyl-β-cyclodextrin.[10][11] |
| Precipitation at the injection site or in the bloodstream upon administration. | The compound is coming out of solution when it mixes with physiological fluids. | - Decrease the concentration of the dosing solution and increase the injection volume (within acceptable limits for the animal). - Optimize the vehicle composition to improve the in vivo solubility. |
| Animal shows signs of distress or irritation after injection (e.g., vocalization, excessive grooming of the injection site). | The vehicle, particularly a high concentration of DMSO, may be causing local irritation. | - Reduce the final concentration of DMSO in the dosing solution to below 2%.[6] - If possible, switch to a less irritating vehicle like a cyclodextrin (B1172386) solution.[10][11] |
| Inconsistent or lack of expected pharmacological effect (e.g., no increase in plasma PTH levels). | - Improper drug preparation: The compound may not have been fully dissolved. - Degradation of the compound: Improper storage could lead to loss of activity. - Incorrect administration: For example, improper i.v. injection technique. | - Ensure the compound is completely dissolved before administration. - Verify the storage conditions of both the solid compound and stock solutions.[6][7] Prepare fresh working solutions daily.[6] - Confirm proper administration technique and dose calculations. |
| Unexpected side effects or toxicity. | The dose may be too high, or the vehicle may be causing systemic toxicity. | - Perform a dose-response study to determine the optimal therapeutic dose with minimal side effects. - Include a vehicle-only control group to assess any effects of the delivery vehicle itself. |
Data and Protocols
Solubility Data
The solubility of this compound varies significantly depending on the solvent.
| Solvent | Maximum Concentration |
| DMSO | ≥ 100 mg/mL (224.53 mM)[1] |
| Water | 1.85 mg/mL (4.15 mM) (requires sonication and warming to 60°C)[1] |
| Ethanol | 4.45 mg/mL (10 mM)[3][8] |
Note: The use of fresh, non-hygroscopic DMSO is recommended as absorbed moisture can reduce solubility.[1][13]
Experimental Protocol: Preparation of Dosing Solution for In Vivo Studies
This protocol is a general guideline and may require optimization for your specific experimental needs.
-
Prepare Stock Solution:
-
Prepare Working Solution (Example for i.p. injection):
-
On the day of the experiment, thaw the stock solution.
-
Prepare the final dosing vehicle. For a vehicle containing co-solvents, a common combination is DMSO, PEG300, and Tween 80.
-
Add each solvent one by one to a sterile tube.[6] For example, to prepare a 1 mg/kg dose in a 10 mL/kg injection volume, you would need a final concentration of 0.1 mg/mL.
-
Calculate the volume of the stock solution needed and add it to the vehicle. Ensure the final concentration of DMSO is as low as possible (ideally <2%).[6]
-
Vortex the solution thoroughly. If any precipitation is observed, gentle warming or sonication can be applied.[6]
-
-
Administration:
-
Administer the freshly prepared solution to the animal via the desired route (e.g., intraperitoneal injection).
-
Visualizations
Signaling Pathway of NPS-2143
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NPS-2143 - Wikipedia [en.wikipedia.org]
- 3. NPS 2143 hydrochloride | Calcium-Sensing Receptor | Tocris Bioscience [tocris.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Nps-2143 | C24H25ClN2O2 | CID 6918446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. NPS-2143 (SB 262470) | CaSR inhibitor | CAS 284035-33-2 | treatment of osteoporosis| antagonist of calcium-sensing receptor| SB262470; NPS-2143; SB-262470; NPS 2143; SB-262470A| InvivoChem [invivochem.com]
- 8. bio-techne.com [bio-techne.com]
- 9. Calcium-Sensing Receptor Antagonist NPS-2143 Inhibits Breast Cancer cell Proliferation, Migration and Invasion via Downregulation of p-ERK1/2, Bcl-2 and Integrin β1 and Induces Caspase 3/7 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. The Calcilytic Agent NPS 2143 Rectifies Hypocalcemia in a Mouse Model With an Activating Calcium-Sensing Receptor (CaSR) Mutation: Relevance to Autosomal Dominant Hypocalcemia Type 1 (ADH1) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of calcium-sensing receptor by its antagonist promotes gastrointestinal motility in a Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
Technical Support Center: Cell Viability Assays for NPS-2143 Hydrochloride Treated Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using cell viability assays on cultures treated with NPS-2143 hydrochloride. The information is tailored for researchers, scientists, and drug development professionals to help ensure accurate and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cells?
This compound is a potent and selective antagonist of the Calcium-Sensing Receptor (CaSR).[1][2] The CaSR is a G protein-coupled receptor that plays a crucial role in regulating extracellular calcium homeostasis. By blocking the CaSR, NPS-2143 can modulate intracellular calcium signaling pathways, which are integral to numerous cellular processes, including proliferation and apoptosis.[3][4] In some cell types, such as breast cancer cells, NPS-2143 has been shown to inhibit proliferation and induce apoptosis.[5][6][7] Conversely, in other cell types, like spontaneously hypertensive rat vascular smooth muscle cells, it has been observed to promote proliferation.[3][8][9]
Q2: Which cell viability assay is most commonly used for NPS-2143 treated cultures?
The most frequently cited cell viability assay for cultures treated with NPS-2143 is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][5][9] This colorimetric assay measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.
Q3: Can NPS-2143 interfere with the MTT assay?
While direct chemical interference has not been reported, the mechanism of action of NPS-2143 could indirectly influence the MTT assay readout. Since the MTT assay relies on cellular metabolic activity, and NPS-2143 modulates intracellular calcium which can affect mitochondrial function, it is crucial to include proper controls. It is also important to visually inspect formazan crystal formation, as some compounds can directly reduce MTT, leading to false-positive results. A cell-free control (media, MTT reagent, and NPS-2143) is recommended to rule out direct reduction.
Q4: Are there alternative assays to MTT for NPS-2143 treated cells?
Yes, several alternative assays can be used to assess cell viability and cytotoxicity. These include:
-
Caspase Activity Assays: These assays measure the activity of caspases, which are key mediators of apoptosis. An increase in caspase activity can indicate a cytotoxic effect of the compound. For example, a caspase-3/7 assay has been successfully used with NPS-2143.[5][6]
-
ATP-Based Assays (e.g., CellTiter-Glo®): These luminescent assays quantify ATP, which is an indicator of metabolically active cells.
-
Resazurin (B115843) (AlamarBlue®) Assay: This is another metabolic assay where viable cells reduce resazurin to the fluorescent resorufin.
-
Protease Viability Marker Assays: These assays measure the activity of proteases that are active only in viable cells.
It is often recommended to use a secondary, orthogonal assay to confirm results obtained from a primary metabolic assay like MTT.
Q5: What is the recommended solvent and storage for this compound?
This compound is soluble in DMSO.[1] For long-term storage, it is advisable to store the stock solution at -20°C or -80°C. When preparing working solutions, it is important to ensure that the final concentration of DMSO in the cell culture medium is low (typically <0.1%) to avoid solvent-induced toxicity.
Troubleshooting Guides
MTT Assay Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent results between replicates | - Uneven cell seeding- Incomplete formazan solubilization- Edge effects in the microplate | - Ensure a homogenous cell suspension before and during seeding.- After adding the solubilization solution (e.g., DMSO), mix thoroughly by gentle pipetting or using an orbital shaker.- Avoid using the outer wells of the plate, or fill them with sterile PBS or media to minimize evaporation. |
| High background absorbance | - Contamination of culture with bacteria or yeast- Direct reduction of MTT by NPS-2143 | - Regularly check cell cultures for contamination.- Run a cell-free control with media, MTT, and NPS-2143 to check for direct chemical reduction. |
| Low signal or unexpected dose-response | - Suboptimal incubation time with NPS-2143 or MTT- NPS-2143 alters cellular metabolism without causing cell death | - Optimize the incubation time for both the compound treatment and the MTT reagent.- Corroborate results with an alternative assay that measures a different viability parameter (e.g., membrane integrity or apoptosis). |
General Troubleshooting for Alternative Assays
| Issue | Potential Cause | Troubleshooting Steps |
| Assay interference with CellTiter-Glo® | NPS-2143-induced changes in intracellular calcium might affect luciferase stability or activity. | - Run a control with purified luciferase, ATP, and NPS-2143 to check for direct enzyme inhibition.- Ensure the lytic agent in the kit is effective for your cell type. |
| Variable results with Resazurin/AlamarBlue® | Altered metabolic state due to CaSR antagonism affecting reductase activity. | - Optimize incubation time with the resazurin reagent.- Confirm results with a non-metabolic assay. |
| Inconsistent readings in Protease Assays | NPS-2143 may modulate the activity of proteases being measured. | - Validate the assay with a positive and negative control for protease activity in the presence of NPS-2143.- Consider a different protease substrate or assay principle. |
Quantitative Data Summary
The following tables summarize quantitative data from studies on this compound.
Table 1: IC50 Values of NPS-2143 in Breast Cancer Cell Lines (MTT Assay)
| Cell Line | IC50 (µM) | Treatment Duration |
| MDA-MB-231 | 4.08 | 48 hours |
| MCF-7 | 5.71 | 48 hours |
| Data from a study on breast cancer cell proliferation.[5][7] |
Table 2: Effect of NPS-2143 on Spontaneously Hypertensive Rat Vascular Smooth Muscle Cell (SHR-VSMC) Proliferation (MTT Assay)
| NPS-2143 Conc. (µM) | Treatment Duration | Effect on Proliferation |
| 1 | 48 hours | Significant increase |
| Data from a study on vascular smooth muscle cells.[3][9] |
Table 3: Effect of NPS-2143 on Caspase-3/7 Activity in MDA-MB-231 Cells
| NPS-2143 Conc. (µM) | Treatment Duration | Caspase-3/7 Activity |
| 2.5 - 10 | 48 hours | Significant increase |
| Data from a study on breast cancer cell apoptosis.[5][6] |
Experimental Protocols
Detailed Protocol for MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of NPS-2143. Include a vehicle-only control (e.g., DMSO at the same final concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Mix thoroughly on an orbital shaker to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of blank wells (media, MTT, and solubilization solution only) from all other readings. Calculate cell viability as a percentage of the vehicle-treated control.
Detailed Protocol for Caspase-3/7 Activity Assay (e.g., Apo-ONE® Homogeneous Caspase-3/7 Assay)
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol to seed and treat cells with this compound.
-
Reagent Preparation: Prepare the Apo-ONE® Caspase-3/7 Reagent according to the manufacturer's instructions by mixing the buffer and substrate.
-
Reagent Addition: Allow the 96-well plate to equilibrate to room temperature. Add a volume of the prepared reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Incubation: Mix the contents by gentle shaking on a plate shaker for 30 seconds. Incubate the plate at room temperature, protected from light, for the duration recommended by the manufacturer (typically 30 minutes to several hours).
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of 499 nm and an emission wavelength of 521 nm.
-
Data Analysis: Subtract the average fluorescence of blank wells (media and reagent only) from all other readings. Express the results as relative fluorescence units or as a fold change compared to the vehicle-treated control.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Calcilytic NPS2143 promotes proliferation and inhibits apoptosis of spontaneously hypertensive rat vascular smooth muscle cells via activation of the renin-angiotensin system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcium signalling and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcium-Sensing Receptor Antagonist NPS-2143 Inhibits Breast Cancer cell Proliferation, Migration and Invasion via Downregulation of p-ERK1/2, Bcl-2 and Integrin β1 and Induces Caspase 3/7 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 7. Calcium-Sensing Receptor Antagonist NPS-2143 Inhibits Breast Cancer cell Proliferation, Migration and Invasion via Downregulation of p-ERK1/2, Bcl-2 and Integrin β1 and Induces Caspase 3/7 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Calcilytic NPS2143 promotes proliferation and inhibits apoptosis of spontaneously hypertensive rat vascular smooth muscle cells via activation of the renin-angiotensin system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
Technical Support Center: NPS-2143 Hydrochloride Binding and Functional Assays
This technical support center provides comprehensive guidance for researchers utilizing NPS-2143 hydrochloride in Calcium-Sensing Receptor (CaSR) assays. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you achieve a high signal-to-noise ratio and obtain reliable, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective, orally active antagonist of the Calcium-Sensing Receptor (CaSR).[1] The CaSR is a G-protein coupled receptor (GPCR) that plays a crucial role in maintaining calcium homeostasis.[2][3] NPS-2143 acts as a calcilytic agent, meaning it blocks the action of extracellular calcium on the CaSR. This inhibition leads to the stimulation of parathyroid hormone (PTH) secretion.[1]
Q2: What is the typical potency of NPS-2143 in functional assays?
In HEK293 cells expressing the human CaSR, NPS-2143 blocks increases in cytoplasmic Ca2+ concentrations with a reported IC50 of approximately 43 nM.[1] It also stimulates PTH secretion from bovine parathyroid cells with an EC50 of around 41 nM.[4]
Q3: Is there a commercially available radioligand for direct binding assays with NPS-2143?
Currently, there are no commercially available radioligands specifically for the Calcium-Sensing Receptor, which makes direct radioligand binding assays challenging to perform.[5] Therefore, functional assays are the primary method for characterizing the interaction of compounds like NPS-2143 with the CaSR.
Q4: What type of assay is most suitable for determining the potency of NPS-2143?
A functional assay that measures the inhibition of CaSR activation is the most common and reliable method. A well-established approach is to measure the antagonist's ability to block the increase in intracellular calcium concentration ([Ca2+]i) induced by a CaSR agonist (e.g., extracellular Ca2+). This can be performed using a fluorescent calcium indicator dye in a plate-based format.[6]
Q5: What are the key G-protein signaling pathways activated by the CaSR?
The CaSR primarily couples to Gαq/11 and Gαi/o proteins. Activation of the Gαq/11 pathway stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores. The Gαi/o pathway inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Troubleshooting Guide: Improving Signal-to-Noise Ratio
A low signal-to-noise ratio in your NPS-2143 functional assays can arise from various factors, including high background, low signal, or high variability between replicates. The following guide provides a structured approach to identifying and resolving these common issues.
High Background or Non-Specific Signal
| Potential Cause | Troubleshooting Steps |
| Cell Health and Density | - Ensure cells are healthy and not overgrown in the assay plate. - Optimize cell seeding density to achieve a confluent monolayer on the day of the assay. |
| Assay Buffer Composition | - Use a buffered saline solution with a physiological pH (e.g., HEPES-buffered saline, pH 7.4). - Include a low concentration of a non-ionic detergent (e.g., 0.01-0.05% Tween-20) in the wash buffer to reduce non-specific binding to the plate. |
| Calcium Contamination | - Use high-purity water and reagents to prepare buffers to avoid unintended CaSR activation. |
| Constitutive Receptor Activity | - If using a cell line with very high receptor expression, consider reducing the expression level to minimize agonist-independent signaling. |
Low Specific Signal
| Potential Cause | Troubleshooting Steps |
| Low Receptor Expression | - Confirm CaSR expression in your cell line using a validated method (e.g., Western blot, qPCR). - If necessary, use a cell line with higher CaSR expression or optimize transfection/transduction conditions. |
| Suboptimal Agonist Concentration | - Perform an agonist concentration-response curve to determine the EC80 concentration of your CaSR agonist (e.g., extracellular CaCl2). Using an EC80 concentration will provide a robust signal window for measuring antagonism. |
| Inadequate Incubation Times | - Optimize the incubation time for both the antagonist (NPS-2143) and the agonist. A pre-incubation step with the antagonist is typically required to allow it to reach its target. |
| Cell Loading with Calcium Dye | - Ensure complete loading of the fluorescent calcium indicator dye according to the manufacturer's protocol. Incomplete loading will result in a weak fluorescent signal. |
| Incorrect Assay Wavelengths | - Verify that the excitation and emission wavelengths used in the plate reader are optimal for the specific calcium indicator dye you are using. |
High Variability Between Replicates
| Potential Cause | Troubleshooting Steps |
| Inconsistent Pipetting | - Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents, especially for serial dilutions of NPS-2143. |
| Uneven Cell Seeding | - Ensure a homogenous cell suspension before seeding to achieve a uniform cell monolayer in all wells. |
| Edge Effects in Assay Plates | - To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate or fill them with sterile buffer. |
| Incomplete Washing | - Ensure consistent and thorough washing steps to remove all unbound compounds before signal detection. |
Experimental Protocols
Protocol: Functional Antagonism Assay using a Fluorescent Calcium Indicator
1. Materials and Reagents:
-
Cells: HEK293 cells stably expressing the human Calcium-Sensing Receptor (CaSR).
-
Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Plate: Black, clear-bottom 96-well or 384-well microplates, coated with Poly-D-Lysine.
-
Assay Buffer: HEPES-buffered saline (HBS): 20 mM HEPES, 150 mM NaCl, 5 mM KCl, 1 mM MgCl2, 10 mM Glucose, pH 7.4.
-
This compound Stock Solution: 10 mM in DMSO.
-
CaSR Agonist: CaCl2 stock solution (e.g., 1 M in deionized water).
-
Fluorescent Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.
-
Probenecid (B1678239): To prevent dye leakage from the cells.
2. Cell Seeding:
-
The day before the assay, seed the CaSR-expressing HEK293 cells into the Poly-D-Lysine coated microplates at a density that will result in a confluent monolayer on the day of the experiment (e.g., 40,000 - 80,000 cells per well for a 96-well plate).
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
3. Dye Loading:
-
On the day of the assay, prepare the dye loading solution by diluting the Fluo-4 AM stock solution in Assay Buffer to the manufacturer's recommended final concentration (typically 1-5 µM). Add probenecid to the loading solution (final concentration ~2.5 mM).
-
Aspirate the culture medium from the cell plate and wash the cells once with Assay Buffer.
-
Add the dye loading solution to each well and incubate for 45-60 minutes at 37°C in a 5% CO2 incubator.
-
After incubation, gently wash the cells twice with Assay Buffer to remove excess dye. Leave a final volume of buffer in each well as specified by your plate reader's protocol.
4. Compound Addition and Incubation:
-
Prepare serial dilutions of this compound in Assay Buffer. A typical concentration range would be from 10 µM down to 0.1 nM. Include a vehicle control (DMSO at the same final concentration as in the NPS-2143 dilutions).
-
Add the NPS-2143 dilutions and the vehicle control to the appropriate wells of the cell plate.
-
Pre-incubate the plate with the antagonist for 15-30 minutes at room temperature or 37°C.
5. Agonist Stimulation and Signal Detection:
-
Prepare the agonist solution by diluting the CaCl2 stock in Assay Buffer to a final concentration that elicits approximately 80% of the maximal response (EC80). This concentration should be predetermined from a full agonist dose-response curve.
-
Place the assay plate into a fluorescence plate reader capable of kinetic reads.
-
Set the plate reader to the appropriate excitation and emission wavelengths for the calcium indicator dye (e.g., Ex/Em ~490/520 nm for Fluo-4).
-
Initiate the kinetic read, establishing a stable baseline fluorescence for each well.
-
Using the plate reader's injection system, add the EC80 concentration of the CaCl2 agonist to all wells simultaneously.
-
Continue to record the fluorescence signal for a period sufficient to capture the peak response (e.g., 60-180 seconds).
6. Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the data by expressing the response in each well as a percentage of the response in the vehicle control wells (100% activity) and a control with no agonist addition (0% activity).
-
Plot the normalized response against the logarithm of the NPS-2143 concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of NPS-2143.
Data Presentation
Table 1: Typical Parameters for NPS-2143 Functional Assays
| Parameter | Typical Value/Range | Notes |
| Cell Line | HEK293 expressing human CaSR | Other cell lines expressing CaSR can also be used. |
| NPS-2143 IC50 | 30 - 60 nM | Varies depending on assay conditions. |
| Agonist | Extracellular CaCl2 | Other divalent cations can also activate CaSR. |
| Agonist Concentration | EC80 | Provides a robust window for measuring antagonism. |
| Calcium Indicator | Fluo-4 AM | Other ratiometric or non-ratiometric dyes can be used. |
| Incubation Temperature | Room Temperature or 37°C | Consistency is key. |
Visualizations
Calcium-Sensing Receptor (CaSR) Signaling Pathway
Caption: Simplified signaling pathway of the Calcium-Sensing Receptor (CaSR).
Experimental Workflow for NPS-2143 Functional Assay
Caption: Workflow for a functional antagonism assay of NPS-2143.
Troubleshooting Decision Tree for Low Signal-to-Noise Ratio
Caption: Decision tree for troubleshooting low signal-to-noise ratio.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Functional Assessment of Calcium-Sensing Receptor Variants Confirms Familial Hypocalciuric Hypercalcemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Negative allosteric modulators of the human calcium‐sensing receptor bind to overlapping and distinct sites within the 7‐transmembrane domain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: NPS-2143 Hydrochloride & DMSO Vehicle Control
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper use of Dimethyl Sulfoxide (B87167) (DMSO) as a vehicle for NPS-2143 hydrochloride, a selective antagonist of the Calcium-Sensing Receptor (CaSR).[1][2][3][4] Adherence to these guidelines is crucial for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it dissolved in DMSO?
This compound is a potent and selective antagonist of the Calcium-Sensing Receptor (CaSR), an important regulator of extracellular calcium homeostasis.[1][2][3][5] It is frequently used in research to study the physiological roles of the CaSR. This compound is sparingly soluble in aqueous solutions but exhibits high solubility in DMSO, making DMSO a necessary vehicle for preparing stock solutions for most in-vitro and in-vivo experiments.[1]
Q2: Can DMSO itself affect my experimental results?
Yes. DMSO is not biologically inert and can exert its own effects on cells and tissues.[6][7] These effects are concentration-dependent and can range from altered gene expression and cell differentiation to cytotoxicity at higher concentrations.[7][8] In the context of NPS-2143 experiments, it is particularly important to consider that DMSO can modulate the activity of various ion channels, which could potentially confound the interpretation of results related to CaSR antagonism.[9][10]
Q3: What is a vehicle control and why is it essential for experiments with NPS-2143 and DMSO?
A vehicle control is a crucial experimental group that is treated with the same concentration of DMSO as the experimental group, but without the this compound. This control allows researchers to distinguish the biological effects of NPS-2143 from those of the DMSO vehicle.[7][9] Any observed effects in the vehicle control group can be attributed to DMSO, enabling the true effect of NPS-2143 to be determined by comparing the drug-treated group to the vehicle control group.[7]
Q4: What is the recommended final concentration of DMSO for my experiments?
The final concentration of DMSO should be kept as low as possible to minimize its off-target effects. For most cell-based assays, a final DMSO concentration of ≤ 0.1% (v/v) is recommended and is generally considered safe for the majority of cell lines with minimal impact on cell viability or signaling.[7] Some robust cell lines may tolerate up to 0.5%, but this should be determined empirically. For sensitive primary cells or long-term experiments, it is crucial to stay at or below 0.1%.[7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Vehicle control group shows unexpected biological activity (e.g., changes in cell viability, signaling). | The DMSO concentration may be too high for the specific cell type being used. | Conduct a DMSO dose-response experiment to determine the maximum non-toxic concentration for your cells (see protocol below). Lower the final DMSO concentration in your experiments to the highest tolerated level that maintains NPS-2143 solubility. |
| This compound precipitates out of solution upon dilution into aqueous media. | The final DMSO concentration is insufficient to maintain the solubility of NPS-2143. | Prepare a higher concentration stock solution of NPS-2143 in 100% DMSO. This will allow for a smaller volume to be added to the aqueous medium, thus maintaining a low final DMSO concentration while delivering the desired drug concentration. Consider a serial dilution approach, where the DMSO stock is first diluted in a small volume of media before the final dilution. |
| High variability in results between replicate experiments. | Inconsistent final DMSO concentration due to pipetting errors. Absorption of water by the DMSO stock, affecting solubility. | Use calibrated pipettes for accurate and consistent dilutions. Store 100% DMSO in small, tightly sealed aliquots to prevent water absorption. Prepare fresh dilutions for each experiment. |
| Observed effect of NPS-2143 is smaller than expected. | The vehicle (DMSO) may be masking or counteracting the effect of NPS-2143. | Carefully compare the results of the NPS-2143 + DMSO group to both the vehicle control (DMSO only) and an untreated control (media only). This will help to dissect the individual contributions of the drug and the vehicle. |
Quantitative Data Summary
| Parameter | Value | Source |
| This compound Solubility in DMSO | 82 mg/mL (200.52 mM) | [1] |
| This compound M.Wt. | 445.38 g/mol | |
| Recommended Final DMSO Concentration (In-vitro) | ≤ 0.1% (v/v) | [7] |
| Tolerated Final DMSO Concentration (Robust cell lines) | Up to 0.5% (v/v) | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Use Anhydrous DMSO: Ensure you are using a fresh, unopened bottle of anhydrous (water-free) DMSO to maximize the solubility of this compound.[1]
-
Calculate Required Mass: Based on the desired stock solution concentration (e.g., 10 mM), calculate the mass of this compound needed.
-
Dissolution: Add the calculated mass of this compound to the appropriate volume of 100% DMSO. Vortex or sonicate briefly to ensure complete dissolution.
-
Storage: Store the stock solution in small, tightly sealed aliquots at -20°C or -80°C to minimize freeze-thaw cycles and prevent water absorption.
Protocol 2: Determining Maximum Tolerated DMSO Concentration
-
Cell Plating: Seed your cells in a multi-well plate at the same density as your planned experiment.
-
Prepare DMSO Dilutions: Prepare a range of DMSO concentrations in your cell culture medium (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1%). Include a media-only control (0% DMSO).
-
Treatment: Replace the existing media with the prepared DMSO dilutions.
-
Incubation: Incubate the cells for the same duration as your planned experiment.
-
Viability Assessment: Measure cell viability using a standard assay (e.g., MTT, MTS, or trypan blue exclusion).
-
Analysis: Determine the highest concentration of DMSO that does not significantly reduce cell viability compared to the media-only control. This is your maximum tolerated concentration.
Protocol 3: Setting Up a Properly Controlled Experiment
-
Prepare Drug Dilutions: Prepare serial dilutions of your this compound stock solution in 100% DMSO.
-
Prepare Experimental and Control Media:
-
Untreated Control: Cell culture medium only.
-
Vehicle Control: Cell culture medium containing the same final concentration of DMSO as your highest drug concentration.
-
Experimental Groups: Cell culture medium containing the desired final concentrations of this compound and the corresponding final concentration of DMSO.
-
-
Treatment: Add the prepared media to your cells.
-
Incubation and Analysis: Proceed with your experimental protocol and analyze the results, ensuring to compare the experimental groups primarily to the vehicle control group.
Visualizations
Caption: Workflow for a properly controlled experiment.
Caption: Simplified CaSR signaling pathway and the point of inhibition by NPS-2143.
Caption: Troubleshooting decision tree for DMSO vehicle effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. NPS-2143 - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Effects of Dimethyl Sulfoxide on Neuronal Response Characteristics in Deep Layers of Rat Barrel Cortex - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: NPS-2143 Hydrochloride and Fluorescent Reporters
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter interference from the Calcium-sensing Receptor (CaSR) antagonist, NPS-2143 hydrochloride, in fluorescent reporter-based assays. The following troubleshooting guides and Frequently Asked Questions (FAQs) are designed to help you identify, understand, and mitigate potential assay artifacts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a selective, non-competitive antagonist of the Calcium-sensing Receptor (CaSR), a G-protein coupled receptor (GPCR) that plays a crucial role in calcium homeostasis.[1] By blocking the CaSR, NPS-2143 prevents the receptor from being activated by extracellular calcium, leading to downstream cellular effects such as the stimulation of parathyroid hormone (PTH) secretion.[2] It is widely used as a research tool to study the function of the CaSR.[3]
Q2: Can this compound interfere with my fluorescent reporter assay?
Yes, it is possible. This compound contains a naphthalene (B1677914) moiety, which is a polycyclic aromatic hydrocarbon known to exhibit intrinsic fluorescence (autofluorescence).[4] This autofluorescence could potentially overlap with the excitation and/or emission spectra of your fluorescent reporter, leading to inaccurate readings.
Q3: What are the common types of interference I should be aware of?
The two primary modes of interference from small molecules like NPS-2143 in fluorescent assays are:
-
Autofluorescence: The compound itself emits light upon excitation at or near the wavelengths used for your fluorescent reporter, leading to a false-positive signal or increased background.
-
Fluorescence Quenching: The compound absorbs the excitation or emission energy of your fluorophore, leading to a decrease in the fluorescent signal and a potential false-negative result.
Q4: Which fluorescent reporters are most likely to be affected?
Interference is most likely to occur with fluorescent reporters that have excitation and emission spectra in the UV to blue-green range (approximately 350-550 nm), as this is where naphthalene and its derivatives typically show fluorescence. Commonly used reporters in this range for CaSR-related assays include certain calcium indicators and caspase substrates.
Troubleshooting Guide: this compound Interference
If you suspect that this compound is interfering with your fluorescent assay, follow this step-by-step guide to diagnose and resolve the issue.
Step 1: Characterize the Potential for Autofluorescence
Issue: High background fluorescence or a dose-dependent increase in signal in the presence of NPS-2143 alone.
Protocol: Autofluorescence Assessment
-
Prepare a serial dilution of this compound in the same assay buffer used for your main experiment. The concentration range should match that used in your assay.
-
Dispense the dilutions into the wells of your microplate.
-
Include control wells containing only the assay buffer (blank).
-
Read the plate using the same excitation and emission filters and instrument settings as your primary assay.
-
Analyze the data: A concentration-dependent increase in fluorescence in the wells containing only NPS-2143 confirms that the compound is autofluorescent at the wavelengths used.
Step 2: Mitigate Autofluorescence
If autofluorescence is confirmed, consider the following strategies:
-
Shift to Red-shifted Fluorophores: Whenever possible, use fluorescent reporters that are excited and emit at longer wavelengths (red or far-red spectrum), as autofluorescence from small molecules is less common in this range.
-
Optimize Filter Sets: Use narrow bandpass filters for excitation and emission to minimize the collection of off-target fluorescence from NPS-2143.
-
Background Subtraction: If the autofluorescence is moderate and consistent, you can subtract the signal from control wells containing NPS-2143 at the corresponding concentrations from your experimental wells.
Step 3: Assess for Fluorescence Quenching
Issue: A decrease in the fluorescent signal that is not attributable to the biological activity of NPS-2143.
Protocol: Quenching Assessment
-
Run your standard fluorescent assay with your reporter and its substrate/analyte.
-
In a parallel set of wells, add a fixed, known amount of the fluorescent product of your assay (if available) or a stable, spectrally similar fluorophore.
-
To these wells, add a serial dilution of this compound.
-
Read the fluorescence. A concentration-dependent decrease in the fluorescence of the known fluorophore indicates quenching by NPS-2143.
Step 4: Consider Alternative Assay Formats
If interference cannot be sufficiently mitigated, switching to a non-fluorescent or a time-resolved fluorescence assay is a robust solution.
Data Summary: Spectral Properties of Common Fluorescent Reporters
The following tables summarize the approximate excitation and emission maxima for commonly used fluorescent reporters in assays where NPS-2143 might be used. Potential for spectral overlap with naphthalene-like autofluorescence (typically in the UV to blue-green range) is noted.
Table 1: Common Fluorescent Calcium Indicators
| Indicator | Excitation Max (nm) | Emission Max (nm) | Potential for Overlap |
| Fura-2 | 340 / 380 | 510 | High |
| Indo-1 | 330 | 400 / 475 | High |
| Fluo-3 | 506 | 526 | Moderate |
| Fluo-4 | 494 | 516 | Moderate |
| Calcium Green-1 | 506 | 531 | Moderate |
| Rhod-2 | 552 | 576 | Low |
| X-Rhod-1 | 580 | 602 | Low |
Table 2: Common Fluorescent Caspase-3/7 Substrates
| Substrate Type | Excitation Max (nm) | Emission Max (nm) | Potential for Overlap |
| AMC-based | ~340-350 | ~440-460 | High |
| FITC/FAM-based | ~495 | ~520 | Moderate |
| Rhodamine 110-based | ~499 | ~521 | Moderate |
| Far-Red Substrates | >600 | >620 | Low |
Experimental Protocols
Protocol 1: Autofluorescence Measurement of this compound
Objective: To determine if this compound exhibits autofluorescence at the excitation and emission wavelengths of a specific fluorescent reporter.
Materials:
-
This compound
-
Assay buffer (identical to the one used in the primary experiment)
-
Microplate reader with user-defined excitation and emission wavelengths
-
Black, clear-bottom microplates suitable for fluorescence measurements
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and then dilute it in the assay buffer to the highest concentration used in your experiments.
-
Perform a serial dilution of this compound in the assay buffer directly in the microplate. A typical range would be from 100 µM down to 0.1 µM.
-
Include several wells with only the assay buffer to serve as a blank control.
-
Set the microplate reader to the excitation and emission wavelengths of your primary assay's fluorophore.
-
Measure the fluorescence intensity of all wells.
-
Plot the fluorescence intensity against the concentration of this compound. A dose-dependent increase in fluorescence indicates autofluorescence.
Alternative Non-Fluorescent Assays for CaSR Activity
To avoid interference issues altogether, consider these alternative methods for studying CaSR antagonism by NPS-2143.
1. IP-One HTRF Assay: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the accumulation of inositol (B14025) monophosphate (IP1), a stable downstream metabolite of the Gq signaling pathway activated by CaSR.[5][6][7][8] TR-FRET assays have a time delay between excitation and emission detection, which significantly reduces interference from short-lived autofluorescence.
2. Aequorin-based Luminescence Assay: This is a bioluminescent assay that measures intracellular calcium mobilization.[9][10][11][12][13] Cells are engineered to express apoaequorin, which, in the presence of its co-factor coelenterazine, emits light upon binding to calcium. This method is not dependent on fluorescence excitation and is therefore not susceptible to autofluorescence or quenching.
3. Radioligand Binding Assay: This is a classic pharmacological technique to study ligand-receptor interactions.[14][15][16][17] A radiolabeled ligand that binds to the CaSR is used. The ability of NPS-2143 to displace the radioligand is measured, providing information on its binding affinity. This method is highly sensitive and is not affected by optical interference.
Visualizations
Caption: Simplified CaSR Gq signaling pathway and the antagonistic action of NPS-2143.
Caption: Troubleshooting workflow for NPS-2143 interference in fluorescent assays.
References
- 1. CaS receptor | Calcium-sensing receptor | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NPS-2143 - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. HTRF IP-One Gq assay on SpectraMax Readers [moleculardevices.com]
- 8. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Aequorin luminescence-based functional calcium assay for heterotrimeric G-proteins in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aequorin-based measurements of intracellular Ca2+-signatures in plant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Aequorin-based calcium assay | Determination of Intracellular Calcium [wellplate.com]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fluorescence‐ and bioluminescence‐based approaches to study GPCR ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of NPS-2143 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential batch-to-batch variability of NPS-2143 hydrochloride. The information is intended for researchers, scientists, and drug development professionals to ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant difference in the potency (IC50/EC50) of new batches of this compound compared to our previous lot. What could be the cause?
A1: Batch-to-batch variability in potency can arise from several factors. The most common causes include differences in compound purity, the presence of residual solvents or byproducts from synthesis, and variations in the solid-state properties of the compound (e.g., polymorphs, hydration state). Improper storage and handling can also lead to degradation of the compound, affecting its activity.[1][2][3] We recommend a systematic approach to troubleshoot this issue, as outlined in the troubleshooting guides below.
Q2: Our current batch of this compound shows poor solubility in DMSO compared to previous batches. Why is this happening and how can we address it?
A2: Decreased solubility can be an indicator of batch-to-batch differences. Potential reasons include:
-
Different salt forms or polymorphs: The manufacturing process can sometimes result in different crystalline forms of the compound, which can have different solubility profiles.[3]
-
Moisture absorption: this compound is a salt and can be hygroscopic. Absorbed water can affect its solubility in organic solvents like DMSO.[4] It is recommended to use fresh, anhydrous DMSO for preparing stock solutions.[5]
-
Impurities: The presence of insoluble impurities can give the appearance of poor solubility.
To address this, try gentle warming or sonication to aid dissolution.[4] If the problem persists, it is advisable to perform quality control checks on the new batch.
Q3: We are seeing inconsistent results in our cell-based assays, even with the same batch of this compound. What are the potential sources of this variability?
A3: Inconsistent results with the same batch may point to issues with solution preparation, storage, or the experimental setup itself. Key factors to consider are:
-
Stock solution stability: this compound solutions in DMSO should be stored properly at -20°C or -80°C to prevent degradation. Repeated freeze-thaw cycles should be avoided by preparing aliquots.[4]
-
Inaccurate pipetting or dilution: Small errors in preparing working solutions can lead to significant variability in results.
-
Cell culture conditions: Variations in cell passage number, density, and overall health can impact the cellular response to the compound.
-
Assay conditions: Ensure that all assay parameters (e.g., incubation times, reagent concentrations) are consistent across experiments.
Troubleshooting Guides
Issue 1: Reduced Potency or Inactivity of a New Batch
If a new batch of this compound exhibits lower than expected potency, follow these steps:
Step 1: Verify Stock Solution Preparation and Storage
-
Fresh Solvent: Always use fresh, high-purity, anhydrous DMSO to prepare stock solutions. Moisture in DMSO can reduce the solubility of this compound.[5]
-
Accurate Weighing and Dissolution: Ensure accurate weighing of the compound and complete dissolution. Gentle warming or sonication can be used to facilitate dissolution.
-
Proper Storage: Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4]
Step 2: Compare Certificates of Analysis (CoA)
Request and compare the CoAs for the new and old batches. Pay close attention to the following parameters:
| Parameter | Importance | What to Look For |
| Purity (by HPLC) | Indicates the percentage of the active compound. | A significantly lower purity in the new batch could explain reduced potency.[1][6] |
| Identity (by NMR, MS) | Confirms the chemical structure. | Discrepancies could indicate the wrong compound or significant impurities. |
| Residual Solvents | Solvents from synthesis can be toxic to cells or interfere with the assay. | High levels of residual solvents may affect experimental outcomes.[7] |
| Water Content (Karl Fischer) | Can indicate hygroscopicity and affect molecular weight calculations. | Higher water content will lead to inaccurate concentrations if not accounted for.[7] |
Step 3: Perform an In-House Quality Control Experiment
A simple functional assay can help validate the activity of the new batch.
Experimental Protocols
Protocol 1: Functional Validation of this compound using a Calcium Mobilization Assay
This protocol describes a method to assess the antagonist activity of this compound by measuring its ability to inhibit agonist-induced increases in intracellular calcium in cells expressing the Calcium-Sensing Receptor (CaSR).
Materials:
-
HEK293 cells stably expressing the human CaSR (or other suitable cell line)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
CaSR agonist (e.g., extracellular Ca²⁺ or a specific agonist like R-568)
-
This compound (from both old and new batches)
-
96-well black, clear-bottom plates
-
Fluorescent plate reader with injection capabilities
Methodology:
-
Cell Plating: Seed the CaSR-expressing HEK293 cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate for 1 hour at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound from both the old and new batches in assay buffer.
-
Add the NPS-2143 dilutions to the respective wells and incubate for 15-30 minutes at room temperature.
-
-
Calcium Mobilization Measurement:
-
Place the plate in the fluorescent plate reader and measure the baseline fluorescence.
-
Inject the CaSR agonist at a concentration known to elicit a submaximal response (e.g., EC₈₀).
-
Measure the fluorescence intensity over time to capture the peak intracellular calcium response.
-
-
Data Analysis:
-
Calculate the percentage inhibition of the agonist response for each concentration of NPS-2143.
-
Plot the percentage inhibition against the log concentration of NPS-2143 and fit a dose-response curve to determine the IC₅₀ for each batch.
-
Visualizations
Signaling Pathway of the Calcium-Sensing Receptor (CaSR)
References
- 1. Atom Scientific Ltd | News | Why Purity Variation is Significant in Laboratories [atomscientific.com]
- 2. myadlm.org [myadlm.org]
- 3. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Why are high-purity chemicals essential for advanced scientific experiments? - Valencylab [valencylab.com]
- 7. Quality control of small molecules - Kymos [kymos.com]
Unexpected changes in blood pressure with in vivo NPS-2143 hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected changes in blood pressure during in vivo experiments with NPS-2143 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective antagonist of the Calcium-Sensing Receptor (CaSR), classifying it as a "calcilytic" agent.[1][2][3] By blocking the CaSR on parathyroid cells, it stimulates the secretion of parathyroid hormone (PTH).[2][3][4] The CaSR is a G-protein-coupled receptor that, when activated by extracellular calcium, inhibits PTH secretion.[5] NPS-2143 prevents this inhibition, leading to an increase in plasma PTH levels.[1][5]
Q2: What is the expected effect of NPS-2143 on blood pressure in vivo?
A2: Contrary to what might be expected from a compound that can interact with calcium signaling, the primary documented effect of systemic administration of NPS-2143 in normotensive animals is an increase in mean arterial blood pressure (MAP).[1][5][6] This hypertensive effect has been observed in rats and is a key consideration for in vivo studies.[5][6]
Q3: Why does NPS-2143 cause an increase in blood pressure?
A3: The hypertensive effect of NPS-2143 is directly linked to its action on the parathyroid glands. The administration of NPS-2143 leads to a rapid increase in plasma PTH levels.[1][5][7] Studies have shown that the hypertensive effect is abolished in thyroparathyroidectomized (TPTX) rats, indicating that the presence of the parathyroid glands is necessary for this blood pressure response.[5][6] This suggests that PTH, or another substance released from the parathyroid glands, mediates the increase in blood pressure. Additionally, in spontaneously hypertensive rats, NPS-2143 has been shown to promote vascular smooth muscle cell proliferation through the activation of the renin-angiotensin system (RAS), which could be a contributing mechanism.[8]
Q4: Could NPS-2143 ever cause a decrease in blood pressure?
A4: While the predominant in vivo effect is hypertension, some complexities exist. PTH itself has been reported to cause a transient decrease in blood pressure shortly after injection.[5][6] Therefore, it is possible to observe a brief hypotensive phase before the more sustained hypertensive effect. Additionally, one study noted that ex vivo, NPS-2143 can directly inhibit the contractility of gastrointestinal muscle strips by inhibiting voltage-gated Ca2+ channels.[9] If a similar direct effect were to occur on vascular smooth muscle in vivo, it could theoretically contribute to vasodilation and a decrease in blood pressure, though this is speculative and contrary to the main reported in vivo outcomes.
Troubleshooting Guide for Unexpected Blood Pressure Changes
This guide is designed to help you identify the potential causes of unexpected blood pressure changes during your in vivo experiments with NPS-2143.
Issue 1: A significant increase in blood pressure is observed after NPS-2143 administration.
| Potential Cause | Troubleshooting Steps |
| Expected Pharmacological Effect | This is the documented primary cardiovascular effect of NPS-2143 in normotensive animals.[5][6] Review the literature to understand the expected magnitude and time course of this effect in your animal model. |
| Animal Model Sensitivity | The magnitude of the hypertensive response may vary between species and strains. Consider if your animal model is particularly sensitive to changes in PTH or downstream effectors. |
| Anesthesia | The choice of anesthetic can influence baseline blood pressure and cardiovascular reflexes.[10] Ensure your anesthetic protocol provides a stable plane of anesthesia and has minimal confounding effects on blood pressure. |
| Dose and Route of Administration | A high dose or rapid intravenous injection may lead to a more pronounced and rapid increase in blood pressure. Verify your calculations and administration protocol. |
Issue 2: A transient decrease in blood pressure is observed after NPS-2143 administration.
| Potential Cause | Troubleshooting Steps |
| PTH-mediated Vasodilation | The initial release of PTH can cause a brief period of hypotension before the onset of a more sustained hypertensive effect.[5][6] Ensure your blood pressure monitoring is continuous and has a high temporal resolution to capture this transient effect. |
| Vehicle Effect | The vehicle used to dissolve NPS-2143 may have its own transient effects on blood pressure. Administer a vehicle-only control to rule out this possibility. |
| Anesthesia Interaction | The bolus administration of the drug may interact with the anesthetic agent, causing a temporary drop in blood pressure.[10] |
Issue 3: No significant change in blood pressure is observed.
| Potential Cause | Troubleshooting Steps |
| Thyroparathyroidectomy | The hypertensive effect of NPS-2143 is dependent on the presence of the parathyroid glands.[5][6] If you are using thyroparathyroidectomized animals, this result is expected. |
| Drug Inactivity | Verify the source, purity, and storage conditions of your this compound. Improper storage can lead to degradation. The stock solution should be stored at -20°C for up to one year or -80°C for up to two years.[1] |
| Insufficient Dose | The dose administered may be too low to elicit a cardiovascular response in your specific model. Perform a dose-response study to determine the optimal dose. |
| Route of Administration | The bioavailability and pharmacokinetics of NPS-2143 can vary significantly with the route of administration. Intravenous administration typically produces the most rapid and pronounced effects.[1] |
| Anesthetic Suppression | Certain anesthetics can blunt cardiovascular responses. Review the literature for potential interactions between your chosen anesthetic and the pathways modulated by NPS-2143. |
Quantitative Data Summary
The following table summarizes quantitative data on the hypertensive effect of NPS-2143 from a key study.
| Parameter | Value |
| Animal Model | Male Wistar rats |
| Dose | 1 mg/kg body weight |
| Route of Administration | Intravenous (i.v.) bolus |
| Effect on Mean Arterial Pressure (MAP) | Marked increase |
| Dependence on Parathyroid Glands | Yes, the effect was prevented by thyroparathyroidectomy (TPTX) |
| Data sourced from Rybczynska et al. (2006).[5] |
Experimental Protocols
Protocol: In Vivo Assessment of Blood Pressure Changes Induced by NPS-2143 in Rats
-
Animal Preparation:
-
Use male Wistar rats (or another appropriate strain) with a consistent age and weight range.
-
Anesthetize the animal using a suitable anesthetic (e.g., thiopental). The choice of anesthetic should be carefully considered to minimize its impact on blood pressure.[10]
-
Surgically implant a catheter into the carotid artery for direct and continuous blood pressure monitoring.
-
Implant a separate catheter into the jugular vein for intravenous administration of NPS-2143.
-
Allow the animal to stabilize after surgery until a steady baseline blood pressure is achieved.
-
-
Drug Preparation:
-
Prepare a stock solution of this compound in an appropriate vehicle (e.g., saline).
-
The final concentration should be calculated to allow for the desired dose (e.g., 1 mg/kg) in a small injection volume.
-
-
Experimental Procedure:
-
Record baseline mean arterial pressure (MAP) for a sufficient period (e.g., 30 minutes) to ensure stability.
-
Administer a single intravenous bolus of NPS-2143 (1 mg/kg) through the jugular vein catheter.[5]
-
For control experiments, administer an equivalent volume of the vehicle alone.
-
Continuously monitor and record MAP for at least 60-90 minutes post-injection to observe the full range of effects.
-
-
Data Analysis:
-
Calculate the change in MAP from the baseline at various time points after injection.
-
Compare the changes in MAP between the NPS-2143 treated group and the vehicle control group using appropriate statistical methods.
-
Visualizations
Caption: Signaling pathway of NPS-2143 leading to increased blood pressure.
Caption: Troubleshooting workflow for unexpected blood pressure changes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NPS-2143 - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. joe.bioscientifica.com [joe.bioscientifica.com]
- 6. joe.bioscientifica.com [joe.bioscientifica.com]
- 7. Antagonizing the parathyroid calcium receptor stimulates parathyroid hormone secretion and bone formation in osteopenic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Calcilytic NPS2143 promotes proliferation and inhibits apoptosis of spontaneously hypertensive rat vascular smooth muscle cells via activation of the renin-angiotensin system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of calcium-sensing receptor by its antagonist promotes gastrointestinal motility in a Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mmhimages.com [mmhimages.com]
How to minimize NPS-2143 hydrochloride precipitation in media
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing the precipitation of NPS-2143 hydrochloride in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its solubility properties?
This compound is a selective antagonist of the Calcium-Sensing Receptor (CaSR). Understanding its solubility is critical for experimental success. It is highly soluble in DMSO, has some solubility in ethanol, but is considered insoluble in water.[1] For in vivo studies, it has been successfully dissolved in aqueous solutions containing 2-hydroxypropyl-β-cyclodextrin.[2]
Q2: Why is my this compound precipitating when I add it to my cell culture media?
Precipitation of this compound upon addition to aqueous cell culture media is a common issue. This typically occurs because the media is a poor solvent for the compound compared to the initial stock solvent (usually DMSO). Several factors can contribute to this:
-
Exceeding Aqueous Solubility: The final concentration of NPS-2143 in the media may be above its solubility limit in that specific aqueous environment.
-
pH Shift: Cell culture media is typically buffered to a physiological pH (around 7.4). As a hydrochloride salt, NPS-2143 is more soluble at a lower pH.[3][4][5] The increase in pH upon dilution in media can cause the less soluble free base form of the compound to precipitate.
-
Improper Mixing: Adding the DMSO stock solution too quickly or without adequate mixing can create localized high concentrations that exceed the solubility limit, leading to immediate precipitation.[5][6]
-
Media Components: Interactions with salts, proteins, and other components in the media can reduce the solubility of the compound.[6][7]
Q3: Can the presence of serum in my media affect this compound solubility?
Yes, the presence of serum can have variable effects. Serum proteins, such as albumin, can sometimes bind to small molecules, which can either increase their apparent solubility or, in some cases, contribute to aggregation and precipitation.[8][9] If you are observing precipitation, testing your experiment in serum-free or reduced-serum conditions, if compatible with your cells, may be a useful troubleshooting step.
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to diagnosing and resolving precipitation issues.
| Problem | Potential Cause | Recommended Solution |
| Immediate Precipitation | 1. Final concentration is too high. | - Determine the maximum soluble concentration of NPS-2143 in your specific media by preparing serial dilutions and observing for precipitation.[5] - Lower the final working concentration if possible. |
| 2. Improper dilution technique. | - Pre-warm the media to 37°C.[5][6] - Add the DMSO stock solution drop-wise while gently swirling or vortexing the media to ensure rapid and even dispersion.[5] | |
| 3. Highly concentrated stock solution. | - Prepare an intermediate dilution of your stock solution in DMSO before the final dilution into the media. This reduces the shock of the solvent change.[7] | |
| Delayed Precipitation (after hours/days) | 1. Compound instability in media over time. | - Prepare fresh NPS-2143-containing media for each media change, especially for long-term experiments. |
| 2. pH changes in the media during incubation. | - Ensure your incubator's CO₂ levels are stable to maintain the media's pH. | |
| 3. Media evaporation. | - Use low-evaporation lids on culture plates or seal plates with gas-permeable membranes to prevent the concentration of the compound over time.[7] | |
| 4. Interaction with media components. | - If your experimental design allows, try a different formulation of basal media. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM).
-
Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.[10]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C as recommended by the supplier.
Protocol 2: Dilution of this compound into Cell Culture Media
This protocol provides a best-practice method for diluting the DMSO stock solution into your final experimental media to minimize precipitation.
Procedure:
-
Pre-warm your complete cell culture media (with serum and other supplements) to 37°C in a water bath.
-
Thaw a single-use aliquot of your this compound DMSO stock solution and bring it to room temperature.
-
Optional but Recommended: Prepare an intermediate dilution of the stock solution in DMSO. For example, dilute a 50 mM stock to 5 mM in DMSO.
-
While gently swirling or vortexing the pre-warmed media, add the required volume of the NPS-2143 stock (or intermediate dilution) drop-wise into the media. The final DMSO concentration in the media should ideally be kept below 0.5% to avoid solvent toxicity.
-
Continue to mix the media gently for a few seconds to ensure homogeneity.
-
Visually inspect the media for any signs of precipitation (cloudiness, crystals, or film) before adding it to your cells.
-
If no precipitation is observed, proceed with your experiment. Always include a vehicle control (media with the same final concentration of DMSO) in your experimental setup.
Visualizations
Caption: Relationship between pH and the solubility of a basic compound like NPS-2143.
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 2. researchgate.net [researchgate.net]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Diffusion of small molecule drugs is affected by surface interactions and crowder proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
Technical Support Center: NPS-2143 Hydrochloride In Vitro Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing NPS-2143 hydrochloride in in vitro experiments. The information is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental protocols and overcoming common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective antagonist of the Calcium-Sensing Receptor (CaSR).[1][2][3] It functions as a calcilytic agent by blocking the intracellular calcium signaling typically initiated by the activation of the CaSR.[2] This antagonism leads to the stimulation of parathyroid hormone (PTH) secretion.[1][4]
Q2: In which cell lines has this compound been shown to be effective?
A2: NPS-2143 has been utilized in a variety of in vitro models, including:
-
Breast cancer cell lines (MDA-MB-231 and MCF-7)[5]
-
Vascular smooth muscle cells from spontaneously hypertensive rats (SHR VSMCs)[6]
-
Human cortical astrocytes[7]
-
Mouse airway tissue[8]
Q3: What is the recommended solvent for dissolving this compound and how should I prepare a stock solution?
A3: this compound is soluble in Dimethyl sulfoxide (B87167) (DMSO).[4][5] To prepare a stock solution, dissolve the compound in fresh, high-quality DMSO to a desired concentration, for example, 10 mM.[5] It is crucial to ensure the final concentration of DMSO in your cell culture medium remains low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[5] For long-term storage, it is recommended to store the stock solution at -20°C or -80°C.[2]
Q4: What is a typical range for incubation time when using this compound?
A4: The optimal incubation time for this compound is highly dependent on the cell type and the biological question being investigated. Published studies have reported a wide range of incubation periods:
-
Short-term (minutes to hours): For studying acute effects on intracellular calcium mobilization or protein secretion, incubation times as short as 30 minutes have been used.[7]
-
Long-term (24 to 72 hours): For assessing effects on cell proliferation, apoptosis, or gene expression, longer incubation times of 24, 48, or 72 hours are common.[5][6] A 48-hour incubation period was found to be optimal for observing the pro-proliferative effects on SHR VSMCs.[6] In studies with breast cancer cells, a 48-hour treatment was used to evaluate cell viability and protein expression.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect of NPS-2143 | Incorrect concentration: The concentration may be too low to elicit a response in your specific cell model. | Perform a dose-response experiment to determine the optimal concentration. Published IC50 and EC50 values can serve as a starting point. |
| Inappropriate incubation time: The duration of treatment may be too short or too long to observe the desired effect. | Conduct a time-course experiment to identify the optimal incubation period for your endpoint of interest. | |
| Low or absent CaSR expression: The target cell line may not express the Calcium-Sensing Receptor at a sufficient level. | Verify CaSR expression in your cell line using techniques such as Western blot, qPCR, or immunofluorescence. | |
| Compound degradation: Improper storage or handling may have led to the degradation of the compound. | Ensure the compound is stored as recommended by the supplier. Prepare fresh stock solutions and aliquot them to avoid repeated freeze-thaw cycles. | |
| High cell toxicity or unexpected off-target effects | Concentration is too high: The concentration of NPS-2143 may be causing cytotoxicity. | Determine the IC50 for cytotoxicity in your cell line using a cell viability assay (e.g., MTT, LDH). Use concentrations below the cytotoxic threshold. |
| DMSO toxicity: The final concentration of the solvent (DMSO) in the culture medium may be too high. | Ensure the final DMSO concentration is kept at a non-toxic level, typically below 0.1%.[5] | |
| Inconsistent results between experiments | Variability in cell culture conditions: Differences in cell passage number, confluency, or media composition can affect cellular responses. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure consistent seeding densities. |
| Issues with compound dilution: Errors in the preparation of serial dilutions can lead to variability. | Prepare fresh dilutions for each experiment and use calibrated pipettes. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from a study on breast cancer cells.[5]
-
Cell Seeding: Plate cells (e.g., MDA-MB-231, MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.5 µM to 10 µM) for a predetermined incubation time (e.g., 48 hours).[5] Include a vehicle control (DMSO-treated) group.[5]
-
MTT Addition: Following incubation, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the supernatant and add DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
Western Blot Analysis for Protein Expression
This protocol is based on the investigation of signaling pathways affected by NPS-2143.[5]
-
Cell Lysis: After treating the cells with NPS-2143 for the desired time (e.g., 48 hours), wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[5][6]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., p-ERK1/2, Bcl-2, integrin β1) and a loading control (e.g., GAPDH).[5]
-
Detection: Incubate the membrane with the appropriate HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (Cytoplasmic Ca2+ influx) | HEK293 (expressing hCaSR) | 43 nM | [2][4] |
| EC50 (PTH secretion) | Bovine parathyroid cells | 41 nM | [2][4] |
| IC50 (Cell viability, 48h) | MDA-MB-231 | 4.08 µM | [5] |
| IC50 (Cell viability, 48h) | MCF-7 | 5.71 µM | [5] |
Signaling Pathways and Experimental Workflows
Caption: NPS-2143 inhibits CaSR, downregulating p-ERK1/2, Bcl-2, and integrin β1.
Caption: Workflow for in vitro testing of this compound.
References
- 1. NPS-2143 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Calcium-Sensing Receptor Antagonist NPS-2143 Inhibits Breast Cancer cell Proliferation, Migration and Invasion via Downregulation of p-ERK1/2, Bcl-2 and Integrin β1 and Induces Caspase 3/7 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcilytic NPS2143 promotes proliferation and inhibits apoptosis of spontaneously hypertensive rat vascular smooth muscle cells via activation of the renin-angiotensin system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CaSR Antagonist (Calcilytic) NPS 2143 Hinders the Release of Neuroinflammatory IL-6, Soluble ICAM-1, RANTES, and MCP-2 from Aβ-Exposed Human Cortical Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atsjournals.org [atsjournals.org]
Validation & Comparative
A Comparative Analysis of NPS-2143 Hydrochloride and Other Calcium-Sensing Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of NPS-2143 hydrochloride with other notable Calcium-Sensing Receptor (CaSR) antagonists, also known as calcilytics. The objective is to offer a clear, data-driven overview of their performance based on available experimental evidence, aiding in the selection and application of these compounds in research and drug development.
Introduction to CaSR Antagonists
The Calcium-Sensing Receptor (CaSR) is a G-protein coupled receptor that plays a crucial role in maintaining calcium homeostasis.[1] Antagonists of the CaSR, or calcilytics, block the receptor's activity, leading to an increase in parathyroid hormone (PTH) secretion.[1] This mechanism has generated interest in their potential therapeutic applications, particularly for conditions like osteoporosis where intermittent PTH elevation can have an anabolic effect on bone.[2] NPS-2143 was the first potent and selective calcilytic identified.[2]
Mechanism of Action
This compound and other calcilytics are negative allosteric modulators of the CaSR.[3] They bind to the transmembrane domain of the receptor, reducing its sensitivity to extracellular calcium.[3] This inhibition of CaSR signaling in the parathyroid gland leads to a rapid and transient increase in the secretion of PTH.[1]
Comparative Performance Data
Direct head-to-head comparisons of various CaSR antagonists in the same experimental settings are limited in publicly available literature. However, by compiling data from various sources, we can draw a comparative picture of their potency.
| Compound | In Vitro Potency (IC₅₀/EC₅₀) | Cell Line/Assay | Reference |
| This compound | IC₅₀: 43 nM | HEK 293 cells expressing human CaSR (blocking cytoplasmic Ca²⁺ increase) | [1] |
| EC₅₀: 41 nM | Bovine parathyroid cells (stimulating PTH secretion) | [1] | |
| Ronacaleret | IC₅₀: 146 nM | HEK cells expressing human recombinant CaSR (negative allosteric modulator activity) | [4] |
| ATF936 | Not specified | HEK 293T cells (mitigated excessive signaling of CaSR mutants) | [5] |
| AXT914 | Not specified | HEK 293T cells (mitigated excessive signaling of CaSR mutants) | [5] |
| JTT-305/MK-5442 | Not specified | Orally active, short-acting CaSR antagonist | [6] |
Note: IC₅₀ and EC₅₀ values are highly dependent on the specific experimental conditions. The data presented here is for comparative purposes and is collated from different studies. A direct comparison would require testing these compounds side-by-side in the same assays. Studies have indicated that quinazolinone-derived calcilytics like ATF936 and AXT914 may be more effective at mitigating the effects of certain activating CaSR mutations compared to the amino alcohol-based NPS-2143.[5]
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize CaSR antagonists.
In Vitro Intracellular Calcium Mobilization Assay
This assay is fundamental for determining the potency of CaSR antagonists.
Objective: To measure the ability of a compound to inhibit the increase in intracellular calcium ([Ca²⁺]i) triggered by CaSR activation.
Materials:
-
HEK 293 cells stably expressing the human CaSR
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
CaSR agonist (e.g., extracellular Ca²⁺ or a specific agonist)
-
Test compounds (CaSR antagonists)
-
Fluorometric imaging plate reader (FLIPR) or a fluorescence microscope
Protocol:
-
Cell Culture: Culture HEK 293-hCaSR cells to 80-90% confluency in appropriate cell culture flasks.
-
Cell Plating: Seed the cells into 96-well or 384-well black-walled, clear-bottom microplates at a suitable density and allow them to attach overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the fluorescent calcium indicator dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C, protected from light.
-
Compound Incubation: Wash the cells to remove excess dye and add assay buffer containing various concentrations of the test CaSR antagonist or vehicle control. Incubate for a predetermined period.
-
Signal Measurement: Place the plate in the fluorometric reader. Establish a baseline fluorescence reading.
-
Agonist Addition: Add the CaSR agonist to all wells to stimulate an increase in [Ca²⁺]i.
-
Data Acquisition: Continuously record the fluorescence signal before and after the addition of the agonist.
-
Data Analysis: The change in fluorescence intensity reflects the change in [Ca²⁺]i. Calculate the inhibitory effect of the antagonist at each concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
In Vitro Parathyroid Hormone (PTH) Secretion Assay
This assay directly measures the functional consequence of CaSR antagonism on parathyroid cells.
Objective: To quantify the amount of PTH secreted from parathyroid cells in response to treatment with a CaSR antagonist.
Materials:
-
Isolated bovine or rodent parathyroid cells, or a suitable cell line.
-
Culture medium with varying concentrations of extracellular calcium.
-
Test compounds (CaSR antagonists).
-
PTH ELISA kit.
Protocol:
-
Cell Preparation: Isolate and prepare primary parathyroid cells or culture a parathyroid cell line.
-
Incubation: Incubate the cells in medium with a specific concentration of extracellular calcium (e.g., a concentration that partially suppresses PTH secretion).
-
Treatment: Add various concentrations of the CaSR antagonist or vehicle control to the cells and incubate for a defined period (e.g., 1-2 hours).
-
Sample Collection: Collect the cell culture supernatant.
-
PTH Measurement: Quantify the concentration of PTH in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the PTH concentration against the antagonist concentration to generate a dose-response curve and determine the EC₅₀ value.
In Vivo Assessment in Rodent Models
In vivo studies are essential to evaluate the physiological effects of CaSR antagonists.
Objective: To measure the in vivo effects of a CaSR antagonist on plasma PTH and calcium levels in a rodent model.
Materials:
-
Rodents (e.g., rats or mice).
-
Test compound (CaSR antagonist) formulated for the desired route of administration (e.g., oral gavage, intravenous injection).
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes).
-
Centrifuge.
-
PTH and calcium assay kits.
Protocol:
-
Animal Acclimation: Acclimate the animals to the housing conditions for at least one week before the experiment.
-
Baseline Sampling: Collect a baseline blood sample from each animal.
-
Compound Administration: Administer the CaSR antagonist or vehicle control to the animals at the desired dose and route.
-
Time-Course Blood Sampling: Collect blood samples at various time points after compound administration (e.g., 15, 30, 60, 120, 240 minutes).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Biochemical Analysis: Measure the concentrations of PTH and calcium in the plasma samples using appropriate assay kits.
-
Data Analysis: Plot the plasma PTH and calcium concentrations over time for each treatment group. Analyze the data to determine the magnitude and duration of the effect of the antagonist.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in CaSR signaling and the workflows for antagonist characterization can aid in understanding.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Calcilytic Agent NPS 2143 Rectifies Hypocalcemia in a Mouse Model With an Activating Calcium-Sensing Receptor (CaSR) Mutation: Relevance to Autosomal Dominant Hypocalcemia Type 1 (ADH1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcilytic compounds: potent and selective Ca2+ receptor antagonists that stimulate secretion of parathyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Antagonist for calcium-sensing receptor. JTT-305/MK-5442] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JTT-305, an orally active calcium-sensing receptor antagonist, stimulates transient parathyroid hormone release and bone formation in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Selectivity of NPS-2143 Hydrochloride for the Calcium-Sensing Receptor (CaSR)
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
NPS-2143 hydrochloride is a potent and selective antagonist of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor that plays a crucial role in calcium homeostasis.[1][2] Its ability to block CaSR signaling has made it a valuable tool in studying the physiological functions of this receptor and a potential therapeutic agent for conditions such as osteoporosis.[1][2] This guide provides an objective comparison of NPS-2143 with other CaSR antagonists, supported by experimental data, to validate its selectivity for the CaSR.
Comparative Analysis of CaSR Antagonists
The potency and selectivity of NPS-2143 have been evaluated against other known CaSR negative allosteric modulators (NAMs). The following table summarizes the available quantitative data for NPS-2143 and its alternatives.
| Compound | Target | Assay Type | Cell Line | Potency (IC₅₀/EC₅₀) | Reference(s) |
| This compound | Human CaSR | Intracellular Ca²⁺ Mobilization | HEK293 | IC₅₀ = 43 nM | [3][4][5] |
| Bovine CaSR | PTH Secretion | Bovine Parathyroid Cells | EC₅₀ = 41 nM | [3][4][5] | |
| Ronacaleret (SB-751689) | Human CaSR | Intracellular Ca²⁺ Mobilization | HEK293 | IC₅₀ = 110 nM | [6] |
| ATF936 | Human CaSR | Intracellular Ca²⁺ Mobilization | HEK293T | Potent NAM | [7] |
| AXT914 | Human CaSR | Intracellular Ca²⁺ Mobilization | HEK293T | Potent NAM | [7] |
Note: IC₅₀ (half-maximal inhibitory concentration) values for antagonists indicate the concentration required to inhibit 50% of the maximal response. EC₅₀ (half-maximal effective concentration) values for antagonists that stimulate a response (like PTH secretion) indicate the concentration for 50% of the maximal effect. Lower values indicate higher potency.
Evidence of Selectivity
A key aspect of a pharmacological tool's utility is its selectivity for the intended target. NPS-2143 has been demonstrated to be highly selective for the CaSR. In one pivotal study, NPS-2143, even at a concentration of 3 µM (a concentration significantly higher than its IC₅₀ for the CaSR), did not exhibit any activity on other structurally related G-protein coupled receptors. This provides strong evidence for its specificity.
Further validation of CaSR-mediated effects can be achieved using the non-selective S-enantiomer of NPS-2143. The (R)-enantiomer is the active form, while the (S)-enantiomer is inactive towards the CaSR. Comparing the effects of both enantiomers in an experimental system can help confirm that the observed effects are indeed mediated by the CaSR.
Experimental Protocols
To aid researchers in their study design, detailed methodologies for key experiments used to characterize NPS-2143 are provided below.
Intracellular Calcium Mobilization Assay
This assay is a primary method to determine the antagonist potency of compounds targeting the CaSR.
Objective: To measure the ability of NPS-2143 to inhibit the increase in intracellular calcium concentration ([Ca²⁺]i) induced by a CaSR agonist (e.g., extracellular Ca²⁺).
Materials:
-
HEK293 cells stably expressing the human CaSR
-
Cell culture medium (e.g., DMEM)
-
Fura-2 AM or Indo-1 AM calcium indicator dye
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
This compound
-
CaSR agonist (e.g., CaCl₂)
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader (e.g., FlexStation)
Procedure:
-
Cell Plating: Seed the HEK293-CaSR cells into 96-well plates and culture overnight to allow for cell attachment.
-
Dye Loading: Wash the cells with HBSS. Load the cells with a calcium indicator dye (e.g., Fura-2 AM) in HBSS for 60 minutes at 37°C.
-
Compound Incubation: Wash the cells to remove excess dye. Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Initiate the reading and, after establishing a baseline fluorescence, add a CaSR agonist (e.g., CaCl₂ at a concentration that elicits a submaximal response) to all wells.
-
Data Analysis: The change in fluorescence, corresponding to the change in [Ca²⁺]i, is recorded over time. The inhibitory effect of NPS-2143 is calculated, and an IC₅₀ value is determined by plotting the percent inhibition against the log concentration of the antagonist.
Parathyroid Hormone (PTH) Secretion Assay
This assay assesses the functional consequence of CaSR antagonism in a physiologically relevant cell type.
Objective: To measure the ability of NPS-2143 to stimulate the secretion of parathyroid hormone from parathyroid cells.
Materials:
-
Isolated bovine parathyroid cells or a suitable parathyroid cell line
-
Culture medium
-
This compound
-
Solutions with varying concentrations of extracellular Ca²⁺
-
PTH ELISA kit
Procedure:
-
Cell Preparation: Isolate and prepare primary bovine parathyroid cells.
-
Incubation: Incubate the parathyroid cells in medium containing different concentrations of extracellular Ca²⁺ and varying concentrations of this compound for a set period (e.g., 2-4 hours).
-
Sample Collection: After incubation, centrifuge the cell suspension to pellet the cells. Collect the supernatant, which contains the secreted PTH.
-
PTH Measurement: Quantify the concentration of PTH in the supernatant using a specific PTH ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the concentration of secreted PTH against the log concentration of NPS-2143 to determine the EC₅₀ value for PTH secretion.
Visualizing Key Pathways and Workflows
To further clarify the mechanisms and experimental processes, the following diagrams are provided.
Caption: CaSR signaling pathway in a parathyroid cell and the inhibitory action of NPS-2143.
References
- 1. NPS-2143 - Wikipedia [en.wikipedia.org]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Safety screening in early drug discovery: An optimized assay panel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. CaSR Antagonist (Calcilytic) NPS 2143 Hinders the Release of Neuroinflammatory IL-6, Soluble ICAM-1, RANTES, and MCP-2 from Aβ-Exposed Human Cortical Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to NPS-2143 Hydrochloride and Second-Generation Calcilytics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the first-generation calcilytic, NPS-2143 hydrochloride, with emerging second-generation calcilytics. Calcilytics, or antagonists of the Calcium-Sensing Receptor (CaSR), are a class of small molecules with therapeutic potential in disorders of calcium homeostasis, such as hypoparathyroidism and osteoporosis. This document summarizes key performance data, experimental methodologies, and visualizes the underlying biological pathways to aid in research and development decisions.
Introduction to Calcilytics
The Calcium-Sensing Receptor (CaSR) is a G-protein coupled receptor that plays a pivotal role in maintaining calcium homeostasis by regulating parathyroid hormone (PTH) secretion.[1][2] Calcilytics are negative allosteric modulators of the CaSR, meaning they inhibit the receptor's activity.[3] This inhibition leads to an increase in the secretion of PTH, which in turn can mobilize calcium from bone and increase calcium reabsorption in the kidneys.[4]
NPS-2143 was the first potent and selective calcilytic to be identified and has been instrumental in understanding the pharmacology of the CaSR.[4] Subsequently, second-generation calcilytics have been developed with the aim of improving upon the pharmacokinetic and pharmacodynamic profiles of the initial compounds. This guide focuses on a comparison of NPS-2143 with key second-generation compounds for which data is available: Encaleret (CLTX-305), Ronacaleret, ATF936, and AXT914.
Comparative Performance Data
The following tables summarize the available quantitative data for NPS-2143 and selected second-generation calcilytics, focusing on in vitro potency and pharmacokinetic parameters. It is important to note that direct comparisons should be made with caution as the data are derived from various studies and experimental conditions.
In Vitro Potency against the Calcium-Sensing Receptor
| Compound | Chemical Class | IC50 (nM) | Assay System | Reference(s) |
| NPS-2143 | Amino alcohol | 43 | Inhibition of intracellular Ca2+ increase in HEK293 cells expressing human CaSR | [4] |
| Encaleret (CLTX-305) | Not specified | 12 | Antagonist activity at human CaSR expressed in rat PC12h cells by reporter gene assay | [5][6] |
| Ronacaleret | Amino alcohol | 110 | Inhibition of intracellular Ca2+ increase in HEK293 cells expressing human CaSR | [7] |
| ATF936 | Quinazolinone | Not explicitly stated, but noted to have greater negative cooperativity than NPS-2143 | Not specified | [3] |
| AXT914 | Quinazolinone | Not explicitly stated, but shown to normalize gain-of-function CaSR mutants at 10 nM | Intracellular calcium responses in HEK293 cells expressing mutant CaSR | [8] |
Pharmacokinetic Parameters
| Compound | Species | Administration | Key Pharmacokinetic Parameters | Reference(s) |
| NPS-2143 | Rat | Intravenous | Rapid increase in plasma PTH levels | [9] |
| Ronacaleret | Human | Oral | Terminal half-life: 4-5 hours | [10] |
| ATF936 | Human | Oral | Peak PTH levels at 1 hour, returning to normal at 24 hours | [11] |
| AXT914 | Human | Oral | Single ascending doses from 4 to 120 mg studied | [12] |
| Encaleret | Human | Oral | Doses up to 100 mg acute and 15 mg QD chronic were well-tolerated in early studies. Phase 2b study involved individualized dose titration. | [13][14] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of calcilytics and the methods used to evaluate them, the following diagrams illustrate the CaSR signaling pathway and a typical experimental workflow for screening these compounds.
Calcium-Sensing Receptor (CaSR) Signaling Pathway
The CaSR can couple to multiple G-protein signaling pathways, primarily Gq/11 and Gi/o, to exert its effects on intracellular calcium and PTH secretion.
Caption: CaSR Signaling Pathway and Point of Calcilytic Intervention.
Experimental Workflow for Calcilytic Compound Screening
This diagram outlines a typical workflow for identifying and characterizing novel calcilytic compounds.
Caption: A generalized workflow for the discovery and preclinical evaluation of calcilytic compounds.
Key Experimental Protocols
Intracellular Calcium Mobilization Assay
This assay is a cornerstone for determining the potency of CaSR modulators.
Principle: The activation of the CaSR, a Gq/11-coupled receptor, stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+). This transient increase in cytosolic Ca2+ can be measured using fluorescent calcium indicators. Calcilytics are evaluated for their ability to inhibit this Ca2+-induced rise in intracellular Ca2+.
General Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human CaSR are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) in a physiological salt solution for a specified time at 37°C. This allows the dye to enter the cells and be cleaved into its active, calcium-binding form.
-
Compound Incubation: After washing to remove excess dye, cells are incubated with varying concentrations of the test calcilytic compound or vehicle control.
-
Stimulation and Measurement: The microplate is placed in a fluorescence plate reader (e.g., FLIPR, FlexStation). An agonist, typically a solution of CaCl2 to achieve a final concentration that elicits a submaximal response (e.g., EC80), is added to the wells. The fluorescence intensity is measured over time, before and after the addition of the agonist.
-
Data Analysis: The increase in fluorescence upon agonist addition is quantified. The ability of the calcilytic compound to inhibit this increase is used to determine its IC50 value, representing the concentration at which it inhibits 50% of the maximal response to the agonist.
Parathyroid Hormone (PTH) Secretion Assay
This assay directly measures the functional consequence of CaSR antagonism on its primary target tissue.
Principle: In parathyroid cells, activation of the CaSR by extracellular calcium inhibits the secretion of PTH. Calcilytics, by antagonizing the CaSR, are expected to increase PTH secretion, even in the presence of inhibitory concentrations of calcium.
General Methodology:
-
Parathyroid Cell Isolation: Primary parathyroid cells are isolated from bovine or other animal parathyroid glands by enzymatic digestion.
-
Cell Culture/Incubation: The isolated cells are suspended in a physiological buffer containing varying concentrations of extracellular calcium.
-
Compound Treatment: The cells are incubated with different concentrations of the test calcilytic compound or vehicle control for a defined period.
-
Sample Collection: At the end of the incubation period, the cells are pelleted by centrifugation, and the supernatant, containing the secreted PTH, is collected.
-
PTH Measurement: The concentration of PTH in the supernatant is quantified using a specific immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The amount of PTH secreted in the presence of the calcilytic is compared to the control. The EC50 value, the concentration of the compound that elicits a half-maximal stimulation of PTH secretion, can be determined.
Discussion and Future Perspectives
NPS-2143 laid the groundwork for the development of calcilytics, demonstrating the therapeutic potential of targeting the CaSR. Second-generation calcilytics, such as encaleret, ronacaleret, ATF936, and AXT914, represent efforts to refine the properties of this drug class for specific clinical applications.
-
Encaleret has shown significant promise in recent clinical trials for Autosomal Dominant Hypocalcemia Type 1 (ADH1), a genetic disorder characterized by a gain-of-function mutation in the CaSR. Its ability to normalize both blood and urine calcium levels suggests a potential to become a targeted therapy for this condition.
-
Ronacaleret was investigated for osteoporosis, but its development was discontinued (B1498344) due to a lack of significant efficacy on bone mineral density in a Phase II trial.[10]
-
ATF936 and AXT914 , belonging to the quinazolinone class, have demonstrated efficacy in preclinical models and early human studies, suggesting they may offer an alternative to the amino alcohol-based calcilytics, particularly for certain CaSR mutations.[8][11][12]
The choice of a calcilytic for a specific therapeutic indication will likely depend on its detailed pharmacological profile, including its potency, selectivity, and pharmacokinetics, as well as the specific genetic background of the target patient population. The ongoing research and clinical development of second-generation calcilytics will continue to shed light on the full therapeutic potential of modulating the Calcium-Sensing Receptor.
References
- 1. medkoo.com [medkoo.com]
- 2. The role of calcium-sensing receptor signaling in regulating transepithelial calcium transport - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. New concepts in calcium-sensing receptor pharmacology and signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Metabolism-Guided Design of Short-Acting Calcium-Sensing Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. endocrine-abstracts.org [endocrine-abstracts.org]
- 9. researchgate.net [researchgate.net]
- 10. | BioWorld [bioworld.com]
- 11. ATF936, a novel oral calcilytic, increases bone mineral density in rats and transiently releases parathyroid hormone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. AXT914 a novel, orally-active parathyroid hormone-releasing drug in two early studies of healthy volunteers and postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 14. OR21-2 Encaleret (CLTX-305) Restored Mineral Homeostasis in a Phase 2 Study in Autosomal Dominant Hypocalcemia Type 1 (ADH1) - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Selectivity of NPS-2143 Hydrochloride: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount to predicting its biological effects and potential therapeutic applications. This guide provides a comprehensive comparison of NPS-2143 hydrochloride's cross-reactivity with other receptors, underscoring its high selectivity for the Calcium-Sensing Receptor (CaSR).
High Affinity and Potency at the Calcium-Sensing Receptor
NPS-2143 demonstrates robust antagonist activity at the CaSR in the low nanomolar range. This high potency is a key indicator of its primary pharmacological effect.
| Receptor | Agonist/Antagonist | Assay Type | Cell Line | Parameter | Value (nM) |
| Calcium-Sensing Receptor (CaSR) | Antagonist | Intracellular Ca2+ Mobilization | HEK293 | IC50 | 43[1][3] |
| Calcium-Sensing Receptor (CaSR) | Antagonist | Parathyroid Hormone (PTH) Secretion | Bovine Parathyroid Cells | EC50 | 41[1][3] |
Table 1: Potency of this compound at the Calcium-Sensing Receptor.
Evidence of Selectivity
While a broad, quantitative cross-reactivity panel is not publicly documented, several studies have indicated the high selectivity of NPS-2143. For instance, early reports mentioned that NPS-2143, at concentrations up to 3 µM, did not exhibit activity at several other structurally similar GPCRs. Furthermore, studies investigating the downstream effects of NPS-2143 have shown that it does not alter the secretion of certain inflammatory mediators like IL-1β, IL-3, IL-8, and IL-16, suggesting it does not interfere with the signaling pathways governing their release. This lack of effect on specific cellular pathways further supports its selective mode of action.
Experimental Protocols
To assess the cross-reactivity of a compound like this compound, a series of standardized in vitro assays are typically employed. These assays determine the binding affinity and functional activity of the compound at a wide range of potential off-target receptors.
Radioligand Binding Assays
This is a common method to determine the affinity of a compound for a specific receptor.
-
Membrane Preparation: Membranes are prepared from cells recombinantly expressing the target receptor.
-
Incubation: The cell membranes are incubated with a specific radiolabeled ligand for the target receptor and varying concentrations of the test compound (NPS-2143).
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Detection: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value is then converted to a binding affinity constant (Ki).
Functional Assays
Functional assays measure the effect of the compound on receptor signaling.
-
Cell Culture: Cells expressing the target receptor are cultured.
-
Compound Treatment: The cells are treated with varying concentrations of the test compound (NPS-2143).
-
Stimulation: The cells are then stimulated with a known agonist for the target receptor.
-
Signal Detection: The downstream signaling event (e.g., changes in intracellular calcium, cAMP levels, or reporter gene expression) is measured.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the agonist-induced response (IC50) is determined.
Signaling Pathway of the Calcium-Sensing Receptor
NPS-2143 acts by antagonizing the signaling cascade initiated by the activation of the CaSR by extracellular calcium.
Conclusion
This compound is a highly selective antagonist of the Calcium-Sensing Receptor. While comprehensive cross-reactivity data from broad panel screens are not publicly available, the existing body of research strongly supports its specificity for the CaSR. For researchers investigating the roles of the CaSR, NPS-2143 remains an invaluable and reliable pharmacological tool. Future studies providing a detailed, quantitative analysis of its interactions with a wide range of other receptors would further solidify its selectivity profile and be of great value to the scientific community.
References
Reproducibility of NPS-2143 Hydrochloride Effects Across Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of NPS-2143 hydrochloride, a potent and selective antagonist of the Calcium-Sensing Receptor (CaSR), across various cell lines. The data presented here, compiled from multiple studies, offers insights into the reproducibility of its biological actions and serves as a valuable resource for designing and interpreting experiments involving this calcilytic compound.
This compound acts as a negative allosteric modulator of the CaSR, a G-protein coupled receptor that plays a crucial role in calcium homeostasis and has been implicated in various physiological and pathological processes, including parathyroid hormone secretion and cancer progression.[1][2] This guide summarizes the quantitative effects of NPS-2143 on key cellular responses, details the experimental protocols to assess these effects, and provides visual representations of the underlying signaling pathways and experimental workflows.
Comparative Efficacy of this compound Across Cell Lines
The following tables summarize the effective concentrations of this compound required to elicit specific biological responses in different cell line models. These values highlight the compound's potency and provide a basis for comparing its activity in various cellular contexts.
Table 1: Inhibition of Intracellular Calcium Mobilization
| Cell Line | Receptor System | IC50 (nM) | Reference(s) |
| HEK293 | Human CaSR (recombinant) | 43 | [3] |
| HEK293 | Human CaSR (recombinant) | ~50 | [1] |
Table 2: Stimulation of Parathyroid Hormone (PTH) Secretion
| Cell Line/System | Species | EC50 (nM) | Reference(s) |
| Bovine Parathyroid Cells | Bovine | 41 | [3] |
| Bovine Parathyroid Cells | Bovine | 39 | [4] |
Table 3: Inhibition of Cell Proliferation
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| MDA-MB-231 | Breast Cancer | 4.08 ± 0.43 | [5] |
| MCF-7 | Breast Cancer | 5.71 ± 0.73 | [5] |
Table 4: Effects on Downstream Signaling and Other Cellular Responses
| Cell Line | Effect | Effective Concentration | Reference(s) |
| MDA-MB-231 | Abolished ERK1/2 Phosphorylation | 0-10 µM | [5] |
| MCF-7 | Abolished ERK1/2 Phosphorylation | 0-10 µM | [5] |
| MDA-MB-231 | Increased Caspase 3/7 Activity | 2.5-10 µM | [6] |
| Human Cortical Astrocytes | Suppressed Aβ-induced IL-6 oversecretion | 100 nM | [7] |
| H292 (airway epithelial) | Attenuated LPS-induced IL-6 and MCP-1 release | Not specified | [8] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the effects of this compound.
Measurement of Intracellular Calcium Concentration ([Ca²⁺]i) using Fura-2 AM
This protocol describes the measurement of changes in intracellular calcium concentration in response to CaSR activation and its inhibition by NPS-2143.
Materials:
-
Fura-2 AM (acetoxymethyl ester)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
HEPES-buffered saline (HBS) or other appropriate physiological buffer
-
Pluronic F-127 (optional, to aid dye loading)
-
Probenecid (optional, to prevent dye extrusion)
-
Cells cultured on coverslips or in 96-well plates
-
Fluorescence microscope or plate reader with dual excitation capabilities (340 nm and 380 nm)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on glass coverslips or in black-walled, clear-bottom 96-well plates.
-
Fura-2 AM Loading Solution: Prepare a stock solution of Fura-2 AM in high-quality, anhydrous DMSO. For working solution, dilute the Fura-2 AM stock in HBS to a final concentration of 1-5 µM. The addition of Pluronic F-127 (0.02%) can facilitate dye loading.
-
Cell Loading: Remove the culture medium and wash the cells with HBS. Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C in the dark.[6]
-
Washing: After incubation, wash the cells twice with HBS to remove extracellular Fura-2 AM.
-
De-esterification: Incubate the cells in HBS for an additional 30 minutes to allow for the complete hydrolysis of the AM ester by intracellular esterases, which traps the Fura-2 dye inside the cells.[6] Probenecid (1-2.5 mM) can be included in the buffer to inhibit organic anion transporters that may extrude the dye.
-
NPS-2143 Treatment: Pre-incubate the cells with various concentrations of this compound for a specified period before stimulating with a CaSR agonist (e.g., extracellular Ca²⁺).
-
Fluorescence Measurement: Measure the fluorescence intensity at an emission wavelength of ~510 nm, with excitation alternating between 340 nm (for Ca²⁺-bound Fura-2) and 380 nm (for Ca²⁺-free Fura-2).[1]
-
Data Analysis: The ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) is proportional to the intracellular calcium concentration.[6] Calculate the change in this ratio to determine the effect of NPS-2143.
Parathyroid Hormone (PTH) Secretion Assay
This protocol outlines the procedure for measuring the stimulation of PTH secretion from parathyroid cells by NPS-2143.
Materials:
-
Isolated primary parathyroid cells or a suitable cell line
-
Culture medium with varying concentrations of extracellular calcium
-
This compound
-
Bovine Serum Albumin (BSA)
-
Human PTH ELISA kit
-
Microplate reader
Procedure:
-
Cell Culture: Isolate and culture primary bovine parathyroid cells or use an appropriate immortalized cell line.
-
Pre-incubation: Wash the cells and pre-incubate them in a low-calcium medium (e.g., 0.5 mM Ca²⁺) containing BSA for 1-2 hours.
-
Treatment: Replace the pre-incubation medium with fresh medium containing various concentrations of this compound and a fixed concentration of extracellular calcium (e.g., 1.0 mM Ca²⁺).
-
Incubation: Incubate the cells for a defined period (e.g., 60 minutes) at 37°C.
-
Sample Collection: Collect the supernatant, which contains the secreted PTH.
-
PTH Measurement: Quantify the amount of PTH in the supernatant using a commercially available human PTH ELISA kit, following the manufacturer's instructions.[4] This typically involves incubating the sample in wells coated with an anti-PTH antibody, followed by detection with a horseradish peroxidase (HRP)-conjugated secondary antibody and a chromogenic substrate.
-
Data Analysis: Generate a standard curve using the provided PTH standards. Determine the concentration of PTH in the samples by interpolating their absorbance values on the standard curve.
Cell Viability and Proliferation (MTT) Assay
This colorimetric assay is used to assess the effect of NPS-2143 on cell viability and proliferation.
Materials:
-
Cells of interest (e.g., MDA-MB-231, MCF-7)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Treatment: After allowing the cells to adhere overnight, treat them with a range of concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 48 hours).[5]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) precipitate.
-
Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the NPS-2143 concentration and fitting the data to a dose-response curve.
Western Blotting for Phospho-ERK1/2
This protocol is used to detect the phosphorylation status of ERK1/2, a key downstream kinase in the CaSR signaling pathway.
Materials:
-
Cells of interest
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with NPS-2143 as required. Wash the cells with ice-cold PBS and then lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane several times with TBST and then incubate with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody against total ERK1/2 to normalize for protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. The level of ERK1/2 phosphorylation is expressed as the ratio of the phospho-ERK1/2 signal to the total ERK1/2 signal.
Visualizing Signaling Pathways and Workflows
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the complex biological processes and experimental procedures involved in studying the effects of NPS-2143.
Caption: CaSR Signaling Pathway and the inhibitory action of NPS-2143.
Caption: General workflow for assessing NPS-2143 effects in vitro.
References
- 1. hellobio.com [hellobio.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. selleckchem.com [selleckchem.com]
- 4. weldonbiotech.com [weldonbiotech.com]
- 5. Calcium-Sensing Receptor Antagonist NPS-2143 Inhibits Breast Cancer cell Proliferation, Migration and Invasion via Downregulation of p-ERK1/2, Bcl-2 and Integrin β1 and Induces Caspase 3/7 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. moodle2.units.it [moodle2.units.it]
- 7. assaygenie.com [assaygenie.com]
- 8. NPS 2143, a selective calcium-sensing receptor antagonist inhibits lipopolysaccharide-induced pulmonary inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of NPS-2143 and NPS R-568: Modulators of the Calcium-Sensing Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two pivotal research compounds, NPS-2143 and NPS R-568, which target the Calcium-Sensing Receptor (CaSR). This receptor plays a crucial role in regulating systemic calcium homeostasis, primarily by controlling the secretion of parathyroid hormone (PTH). Understanding the distinct mechanisms and functional consequences of these two molecules is essential for researchers investigating CaSR signaling and developing novel therapeutics for calcium-related disorders.
At a Glance: Opposing Actions on a Key Receptor
NPS-2143 and NPS R-568 are both allosteric modulators of the CaSR, yet they exert opposing effects. NPS-2143 is a calcilytic , acting as a negative allosteric modulator or antagonist of the CaSR.[1][2] Conversely, NPS R-568 is a calcimimetic , functioning as a positive allosteric modulator or agonist of the receptor.[1][2] This fundamental difference in their mechanism of action dictates their downstream physiological effects.
Quantitative Comparison of In Vitro Efficacy
The following table summarizes key quantitative data for NPS-2143 and NPS R-568, highlighting their respective potencies in modulating CaSR activity.
| Parameter | NPS-2143 (Calcilytic) | NPS R-568 (Calcimimetic) | Cell Line/System |
| IC50 | 43 nM (blocking Ca2+ influx) | Not Applicable | HEK 293 cells expressing human CaSR[3] |
| EC50 | 41 nM (stimulating PTH secretion) | Not Applicable | Bovine parathyroid cells[3] |
| ED50 | Not Applicable | 1.1 mg/kg (reducing plasma PTH) | In vivo (rats)[4] |
| ED50 | Not Applicable | 10.4 mg/kg (reducing plasma Ca2+) | In vivo (rats)[4] |
Mechanism of Action and Signaling Pathways
NPS-2143 and NPS R-568 bind to the transmembrane domain of the CaSR, a Class C G-protein coupled receptor (GPCR), to exert their effects.[1] Their opposing actions trigger distinct downstream signaling cascades.
NPS R-568 (Calcimimetic) Signaling Pathway:
As a positive allosteric modulator, NPS R-568 sensitizes the CaSR to extracellular calcium. This enhanced activation of the CaSR, primarily coupled to Gq/11 and Gi/o proteins, leads to the inhibition of adenylyl cyclase and the activation of phospholipase C (PLC).[5][6] PLC activation generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium stores and activate protein kinase C (PKC), respectively.[6] The ultimate effect in parathyroid cells is the inhibition of PTH secretion.
NPS-2143 (Calcilytic) Signaling Pathway:
In contrast, NPS-2143 antagonizes the CaSR, preventing its activation by extracellular calcium. This blockade of CaSR signaling removes the inhibitory brake on adenylyl cyclase, leading to increased cyclic AMP (cAMP) levels. Elevated cAMP is a primary stimulus for the synthesis and secretion of PTH from the parathyroid glands.
Key Experimental Protocols
The following are detailed methodologies for key experiments used to characterize and compare NPS-2143 and NPS R-568.
Intracellular Calcium Mobilization Assay
This assay measures the ability of the compounds to modulate CaSR-mediated changes in intracellular calcium concentration ([Ca²⁺]i).
Objective: To determine the agonist/positive allosteric modulator activity of NPS R-568 and the antagonist activity of NPS-2143 on the CaSR.
Methodology:
-
Cell Culture and Plating:
-
Human Embryonic Kidney (HEK) 293 cells stably or transiently expressing the human CaSR are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate selection antibiotics.
-
Cells are seeded into black-walled, clear-bottom 96-well plates and grown to confluence.
-
-
Dye Loading:
-
The growth medium is removed, and cells are washed with a physiological salt solution.
-
Cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in the salt solution for 30-60 minutes at 37°C.
-
-
Compound Addition and Measurement:
-
The dye-containing solution is removed, and cells are washed again.
-
A baseline fluorescence reading is taken using a fluorescence plate reader.
-
For NPS R-568 (agonist): A solution of NPS R-568 at various concentrations is added to the wells, and the change in fluorescence is monitored over time.
-
For NPS-2143 (antagonist): Cells are pre-incubated with various concentrations of NPS-2143 before the addition of a known CaSR agonist (e.g., a high concentration of extracellular calcium or NPS R-568). The ability of NPS-2143 to inhibit the agonist-induced fluorescence increase is measured.
-
-
Data Analysis:
-
The change in fluorescence intensity is proportional to the change in [Ca²⁺]i.
-
For NPS R-568, an EC50 value is calculated from the dose-response curve.
-
For NPS-2143, an IC50 value is determined from the inhibition curve.
-
Parathyroid Hormone (PTH) Secretion Assay
This assay directly measures the functional output of parathyroid cells in response to the compounds.
Objective: To quantify the inhibitory effect of NPS R-568 and the stimulatory effect of NPS-2143 on PTH secretion.
Methodology:
-
Cell Preparation:
-
Incubation with Compounds:
-
The cultured parathyroid cells are washed and incubated in a buffer with a defined calcium concentration.
-
For NPS R-568: Cells are incubated with various concentrations of NPS R-568, and the surrounding medium is collected after a set time.
-
For NPS-2143: Cells are incubated with various concentrations of NPS-2143, and the medium is collected.
-
-
PTH Measurement:
-
Data Analysis:
-
The amount of PTH secreted is normalized to the cell number or total protein content.
-
A dose-response curve is generated to determine the EC50 for PTH stimulation by NPS-2143 or the IC50 for PTH inhibition by NPS R-568.
-
Conclusion
NPS-2143 and NPS R-568 represent invaluable tools for dissecting the complex biology of the Calcium-Sensing Receptor. Their opposing actions as a calcilytic and a calcimimetic, respectively, provide a clear framework for modulating CaSR activity and studying the downstream consequences on PTH secretion and calcium homeostasis. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to design and interpret experiments aimed at furthering our understanding of this critical signaling pathway and its therapeutic potential.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Frontiers | The calcium-sensing receptor modulates the prostaglandin E2 pathway in intestinal inflammation [frontiersin.org]
- 3. Antagonizing the parathyroid calcium receptor stimulates parathyroid hormone secretion and bone formation in osteopenic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Calcium Sensing Receptor-Related Pathway Contributes to Cardiac Injury and the Mechanism of Astragaloside IV on Cardioprotection [frontiersin.org]
- 5. Calcium-sensing receptor (CaSR): pharmacological properties and signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jme.bioscientifica.com [jme.bioscientifica.com]
- 7. Bovine parathyroid tissue: a model to compare the biosynthesis and secretion of parathyroid hormone and parathyroid hormone-related peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Studies on the biosynthesis and secretion of parathyroid hormone in monolayer cultures of bovine parathyroid cells (I) (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. stjohnslabs.com [stjohnslabs.com]
- 10. Human Parathyroid Hormone (PTH) ELISA | BioVendor R&D [biovendor.com]
- 11. sceti.co.jp [sceti.co.jp]
- 12. Human PTH ELISA Kit (ab230931) | Abcam [abcam.com]
- 13. raybiotech.com [raybiotech.com]
Validating the Therapeutic Potential of NPS-2143 Hydrochloride in Alzheimer's Disease Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of NPS-2143 hydrochloride's performance with other therapeutic alternatives for Alzheimer's disease (AD), supported by experimental data. Detailed methodologies for key experiments are included to facilitate replication and further research.
Comparative Efficacy in Preclinical AD Models
This compound, a negative allosteric modulator of the Calcium-Sensing Receptor (CaSR), has demonstrated significant therapeutic potential in various in vitro models of Alzheimer's disease.[1][2][3] Its mechanism of action centers on mitigating the downstream pathological effects initiated by the binding of amyloid-beta (Aβ) oligomers to the CaSR on neural cells.[1][3][4] This guide compares the efficacy of NPS-2143 with established AD treatments, namely the NMDA receptor antagonist Memantine and various cholinesterase inhibitors (Donepezil, Rivastigmine, and Galantamine), based on key preclinical outcome measures.
Modulation of Amyloid-Beta (Aβ) Secretion and APP Processing
A primary hallmark of AD is the accumulation of Aβ plaques. NPS-2143 has been shown to reduce the secretion of the toxic Aβ42 peptide and promote the non-amyloidogenic processing of the amyloid precursor protein (APP), which is considered a neuroprotective pathway.[5]
| Therapeutic Agent | Model System | Key Findings | Reference |
| This compound | Human cortical astrocytes and neurons | Suppressed fAβ25-35-elicited surges of endogenous Aβ42 secretion, keeping Aβ42/Aβ40 ratios at or below baseline.[1] | [1] |
| Human iPSC-derived neurons with PSEN1 mutation | Reduced secreted levels of Aβ40 and Aβ42 and increased the release of neuroprotective sAPPα.[6] | [6] | |
| Memantine | Human neuroblastoma cells | Decreased secreted levels of sAPP and Aβ1-40 at therapeutically relevant concentrations (1-4 µM).[7] | [7] |
| Primary rat cortical neuronal cultures | Lowered Aβ1-42 secretion.[8] | [8] | |
| Rivastigmine | Human postmortem brain tissue | In patients treated with rivastigmine, there was an observed shift toward α-secretase processing of APP, with elevated levels of sAPPα.[9] | [9] |
Attenuation of Neuroinflammation
Neuroinflammation, characterized by the activation of glial cells and the release of pro-inflammatory cytokines, is another critical component of AD pathology. NPS-2143 has demonstrated potent anti-inflammatory effects by inhibiting the CaSR-mediated release of specific cytokines from astrocytes.
| Therapeutic Agent | Model System | Key Findings | Reference |
| This compound | Aβ-exposed human cortical astrocytes | Totally suppressed the oversecretion of IL-6 and remarkably reduced the over-release of soluble ICAM-1, RANTES, and MCP-2.[10] Did not alter Aβ-induced surges in IL-1β, IL-3, IL-8, and IL-16 secretion.[10] | [10] |
| Donepezil | LPS-stimulated BV2 microglial cells | Significantly decreased the LPS-induced increases in the mRNA levels of several proinflammatory cytokines.[11] | [11] |
| LPS-treated wild-type mice | Significantly attenuated LPS-induced microglial activation and levels of COX-2 and IL-6.[11] | [11] | |
| Galantamine | LPS-exposed mice | Inhibited gliosis and the expression of pro-inflammatory cytokines (IL-1β, IL-6, and TNF-α) in the hippocampus.[12][13] | [12][13] |
Experimental Protocols
Quantification of Aβ Secretion in Cell Culture
This protocol is adapted from studies investigating the effect of therapeutic compounds on Aβ secretion from neuronal or astrocytic cell cultures.
a. Cell Culture and Treatment:
-
Plate human cortical astrocytes or neurons in appropriate culture vessels and maintain until confluent.
-
Replace the culture medium with fresh medium containing the desired concentration of fibrillar Aβ25-35 to induce endogenous Aβ production.
-
Concurrently, treat the cells with various concentrations of this compound, Memantine, or other test compounds. Include a vehicle control group.
-
Incubate the cells for a specified period (e.g., 24, 48, 72 hours).
b. Sample Collection and Preparation:
-
Collect the conditioned media from each treatment group at the end of the incubation period.
-
Centrifuge the media to pellet any detached cells or debris.
-
Transfer the supernatant to fresh tubes for analysis.
c. Aβ Quantification using ELISA:
-
Use commercially available ELISA kits specific for human Aβ40 and Aβ42.
-
Follow the manufacturer's instructions for the assay, including the preparation of standards and samples.
-
Briefly, coat a 96-well plate with a capture antibody specific for the C-terminus of Aβ40 or Aβ42.
-
Add standards and conditioned media samples to the wells and incubate.
-
Wash the wells and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
After another incubation and wash step, add the substrate and measure the absorbance using a plate reader.
-
Calculate the concentration of Aβ in the samples based on the standard curve.
Analysis of APP Processing by Western Blot
This protocol outlines the steps to analyze the levels of full-length APP and its cleavage products, sAPPα and sAPPβ.
a. Protein Extraction:
-
After treatment as described above, wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Collect the cell lysates and determine the protein concentration using a standard protein assay (e.g., BCA assay).
b. Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for APP, sAPPα, and sAPPβ overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Cytokine Profiling using ELISA
This protocol is for the quantification of pro-inflammatory cytokines released into the cell culture medium.
a. Sample Collection:
-
Collect conditioned media from treated and control cell cultures as described in the Aβ secretion protocol.
b. Cytokine Quantification:
-
Use commercially available ELISA kits for the specific cytokines of interest (e.g., IL-6, TNF-α, IL-1β).
-
Perform the ELISA according to the manufacturer's instructions, similar to the Aβ ELISA protocol.
-
Calculate the concentration of each cytokine in the samples based on the respective standard curves.
Visualizing the Mechanism of Action
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by NPS-2143 and a typical experimental workflow for its evaluation.
References
- 1. Calcium-Sensing Receptors of Human Neural Cells Play Crucial Roles in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcium-Sensing Receptors of Human Astrocyte-Neuron Teams: Amyloid-β-Driven Mediators and Therapeutic Targets of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Calcium-Sensing Receptors of Human Neural Cells Play Crucial Roles in Alzheimer's Disease [frontiersin.org]
- 4. Calcium-Sensing Receptors of Human Astrocyte-Neuron Teams: Amyloid-β-Driven Mediators and Therapeutic Targets of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcium-Sensing Receptor Antagonist NPS 2143 Restores Amyloid Precursor Protein Physiological Non-Amyloidogenic Processing in Aβ-Exposed Adult Human Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcilytic NPS 2143 Reduces Amyloid Secretion and Increases sAβPPα Release from PSEN1 Mutant iPSC-Derived Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Memantine lowers amyloid-beta peptide levels in neuronal cultures and in APP/PS1 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Memantine Lowers Amyloid-beta Peptide Levels in Neuronal Cultures and in APP/PS1 Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rivastigmine modifies the α-secretase pathway and potentially early Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CaSR Antagonist (Calcilytic) NPS 2143 Hinders the Release of Neuroinflammatory IL-6, Soluble ICAM-1, RANTES, and MCP-2 from Aβ-Exposed Human Cortical Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Donepezil Regulates LPS and Aβ-Stimulated Neuroinflammation through MAPK/NLRP3 Inflammasome/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Galantamine improves cognition, hippocampal inflammation, and synaptic plasticity impairments induced by lipopolysaccharide in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Galantamine improves cognition, hippocampal inflammation, and synaptic plasticity impairments induced by lipopolysaccharide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Biased Agonism of NPS-2143 Hydrochloride at the Calcium-Sensing Receptor
For Immediate Release
A comprehensive analysis of experimental data reveals that NPS-2143 hydrochloride, a negative allosteric modulator (NAM) of the Calcium-Sensing Receptor (CaSR), exhibits biased agonism. This property, where a ligand preferentially activates one cellular signaling pathway over another, suggests that NPS-2143 and similar compounds could be developed into more targeted therapeutics with fewer side effects. This guide provides a detailed comparison of NPS-2143's effects on distinct CaSR-mediated signaling pathways, supported by experimental data and detailed protocols for researchers in pharmacology and drug development.
The CaSR, a crucial regulator of calcium homeostasis, signals through various intracellular pathways upon activation. The primary pathways include the Gq/11 protein-mediated activation of phospholipase C, leading to intracellular calcium (Ca²⁺) mobilization and inositol (B14025) monophosphate (IP1) accumulation, and the activation of the mitogen-activated protein kinase (MAPK) cascade, resulting in the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). Biased ligands of the CaSR can selectively modulate these pathways, offering a nuanced approach to treating disorders related to this receptor.
Comparative Analysis of this compound's Signaling Bias
This compound has been shown to act as a biased negative allosteric modulator of the CaSR. Experimental evidence demonstrates that NPS-2143 differentially affects CaSR-mediated intracellular Ca²⁺ mobilization and ERK1/2 phosphorylation. Specifically, NPS-2143 exhibits a greater inhibitory effect on the Ca²⁺ mobilization pathway compared to the ERK1/2 phosphorylation pathway.[1][2]
To quantify this bias, the operational model of allosterism is often employed to determine the affinity (pKB) of the allosteric modulator and the cooperativity factor (αβ) between the modulator and the orthosteric agonist (extracellular Ca²⁺). A significant difference in these parameters between two signaling pathways indicates biased agonism.
In a key study by Davey et al. (2012), the effects of NPS-2143 on Ca²⁺-stimulated intracellular Ca²⁺ mobilization and ERK1/2 phosphorylation were compared in HEK293 cells stably expressing the human CaSR.[1][2] The findings are summarized in the table below, alongside data for the positive allosteric modulators (PAMs) NPS-R568 and cinacalcet (B1662232) for comparison.
| Allosteric Modulator | Signaling Pathway | pKB | αβ |
| NPS-2143 | Intracellular Ca²⁺ Mobilization | 7.43 ± 0.08 | 0.03 ± 0.01 |
| ERK1/2 Phosphorylation | 7.29 ± 0.11 | 0.11 ± 0.03 | |
| NPS-R568 | Intracellular Ca²⁺ Mobilization | 7.21 ± 0.07 | 25.1 ± 4.5 |
| ERK1/2 Phosphorylation | 7.32 ± 0.09 | 7.9 ± 1.8 | |
| Cinacalcet | Intracellular Ca²⁺ Mobilization | 6.35 ± 0.05 | 19.5 ± 2.4 |
| ERK1/2 Phosphorylation | 6.25 ± 0.07 | 6.3 ± 1.1 |
Table 1: Quantitative analysis of allosteric modulator effects on Ca²⁺-stimulated intracellular Ca²⁺ mobilization and ERK1/2 phosphorylation at the CaSR. Data are presented as mean ± SEM. pKB represents the negative logarithm of the equilibrium dissociation constant of the allosteric modulator. αβ represents the cooperativity factor, where α is the effect on agonist affinity and β is the effect on agonist efficacy. An αβ value < 1 indicates negative cooperativity (inhibition), while a value > 1 indicates positive cooperativity (potentiation). Data sourced from Davey et al., Endocrinology, 2012.[1][2]
The data clearly indicate that NPS-2143 has a significantly stronger negative cooperativity (smaller αβ value) on the intracellular Ca²⁺ mobilization pathway compared to the ERK1/2 phosphorylation pathway, confirming its biased signaling profile.
Visualizing CaSR Signaling and Biased Agonism
To better understand the concept of biased agonism at the CaSR, the following diagrams illustrate the signaling pathways and the differential effects of a biased modulator like NPS-2143.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of biased agonism. Below are summaries of the key experimental protocols used to generate the data presented.
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human CaSR (HEK-hCaSR) are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.
Intracellular Calcium Mobilization Assay
This assay measures the increase in cytosolic free calcium concentration following receptor activation.
-
Cell Plating: HEK-hCaSR cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological salt solution for a specified time at 37°C.
-
Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). A baseline fluorescence is recorded before the automated addition of varying concentrations of the orthosteric agonist (CaCl₂) in the absence or presence of different concentrations of NPS-2143.
-
Data Acquisition: Fluorescence is monitored in real-time. The peak fluorescence response is measured and normalized to the baseline.
-
Data Analysis: Concentration-response curves are generated, and parameters such as EC₅₀ and Eₘₐₓ are determined using non-linear regression.
ERK1/2 Phosphorylation Assay
This assay quantifies the level of phosphorylated ERK1/2, a downstream marker of MAPK pathway activation.
-
Cell Treatment: HEK-hCaSR cells are seeded in multi-well plates and grown to confluence. Cells are then serum-starved for a period (e.g., 4-24 hours) to reduce basal ERK1/2 phosphorylation.
-
Stimulation: Cells are pre-incubated with various concentrations of NPS-2143 before being stimulated with a fixed concentration of CaCl₂ for a short period (e.g., 5-10 minutes) at 37°C.
-
Cell Lysis: The stimulation is terminated by aspirating the medium and adding a lysis buffer containing protease and phosphatase inhibitors.
-
Detection: The concentration of phosphorylated ERK1/2 in the cell lysates is determined using a sandwich immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay.
-
Data Analysis: The amount of pERK1/2 is normalized to the total ERK1/2 or total protein concentration. Concentration-response curves for the allosteric modulator's effect are then plotted.
Experimental Workflow for Assessing Biased Agonism
The following diagram outlines the general workflow for investigating biased agonism of a compound at the CaSR.
References
Comparative Analysis of NPS-2143 Hydrochloride's Effect on Aβ40 and Aβ42
A detailed examination of the differential impact of the calcilytic agent NPS-2143 on the production and secretion of amyloid-beta peptides 40 and 42, offering insights for Alzheimer's disease research.
NPS-2143 hydrochloride, a potent and selective antagonist of the calcium-sensing receptor (CaSR), has emerged as a compound of interest in the study of Alzheimer's disease (AD).[1][2][3] Research indicates that NPS-2143 can modulate the processing of amyloid precursor protein (APP), thereby affecting the production of amyloid-beta (Aβ) peptides, specifically Aβ40 and Aβ42, which are central to the amyloid hypothesis of AD. This guide provides a comparative analysis of the effects of NPS-2143 on these two key Aβ species, supported by experimental data and detailed methodologies.
Differential Modulation of Aβ40 and Aβ42 Secretion
Experimental evidence suggests that this compound exerts a differential effect on the secretion of Aβ40 and Aβ42, particularly under conditions mimicking the Alzheimer's disease phenotype. In models utilizing human cortical astrocytes and neurons, as well as iPSC-derived neurons from familial AD (fAD) patients, NPS-2143 has been shown to selectively reduce the pathological increase in Aβ42 levels.
In studies involving human cortical astrocytes and neurons exposed to fibrillar Aβ25-35 (a proxy for Aβ42), NPS-2143 was found to specifically suppress the induced surge in endogenous Aβ42 secretion.[4] Interestingly, under the same conditions, the secretion of Aβ40 was reportedly slightly enhanced in fAβ25-35-treated astrocytes upon treatment with NPS-2143.[4] This selective action leads to a reduction in the Aβ42/Aβ40 ratio, a key pathological indicator in AD.
Further research using iPSC-derived neurons from patients with presenilin 1 (PSEN1) mutations, a form of fAD, demonstrated that NPS-2143 reduced the secreted levels of both Aβ40 and Aβ42.[5][6] This suggests that the compound's effect may be most pronounced in a pathological context where Aβ production is already dysregulated.[5] The treatment had no significant effect on Aβ secretion in control cell lines, indicating a selective action on cells with an AD phenotype.[5]
The proposed mechanism for this differential effect involves the restoration of the non-amyloidogenic processing of APP.[7][8] NPS-2143 has been shown to promote the translocation of APP and ADAM10, an α-secretase, to the plasma membrane.[7][8] This enhances the α-secretase cleavage of APP, leading to an increased release of the neuroprotective soluble APPα (sAβPPα) fragment and, consequently, a reduction in the amyloidogenic pathway that produces Aβ peptides.[5][6][7]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on Aβ40 and Aβ42 levels as reported in key studies.
Table 1: Effect of NPS-2143 on Aβ Secretion in fAD iPSC-Derived Neurons
| Treatment Condition | Change in Aβ40 Secretion | Change in Aβ42 Secretion | Cell Type | Reference |
| NPS-2143 (48h) | ~25% reduction | ~25% reduction | PSEN1 mutant iPSC-derived neurons | [5] |
| NPS-2143 (48h) | No significant effect | No significant effect | Control iPSC-derived neurons | [5] |
Table 2: Effect of NPS-2143 on Aβ Secretion in Human Cortical Astrocytes Exposed to fAβ25-35
| Treatment Condition | Change in Aβ40 Secretion | Change in Aβ42 Secretion | Cell Type | Reference |
| fAβ25-35 + NPS-2143 | Slight enhancement | Suppression of fAβ25-35-induced surge | Human cortical astrocytes | [4] |
| fAβ25-35 alone | Unchanged secretion | Increased secretion | Human cortical astrocytes | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Measurement of Aβ40 and Aβ42 Levels by ELISA
This protocol outlines the general steps for quantifying secreted Aβ40 and Aβ42 in cell culture media using a sandwich enzyme-linked immunosorbent assay (ELISA).
Materials:
-
96-well immunoassay plates (e.g., Nunc MaxiSorp)
-
Capture antibodies specific for Aβ40 (e.g., 2G3) and Aβ42 (e.g., 21F12)
-
Phosphate-buffered saline (PBS)
-
Blocking buffer (e.g., Block Ace)
-
PBS with Tween 20 (PBS-T)
-
Conditioned cell culture media (samples)
-
Biotinylated monoclonal anti-N-terminus Aβ antibody (e.g., 3D6B)
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
TMB (3,3',5,5'-tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coat the wells of a 96-well plate with the capture antibody (specific for either Aβ40 or Aβ42) diluted in PBS and incubate overnight at 4°C.
-
Wash the plate with PBS-T and block with a suitable blocking buffer for 2 hours at room temperature.
-
Wash the plate briefly with PBS-T.
-
Add the conditioned media samples and standards to the wells and incubate overnight at 4°C.
-
Wash the plate with PBS-T.
-
Add the biotinylated detection antibody diluted in an appropriate buffer and incubate overnight at 4°C.
-
Wash the plate with PBS-T.
-
Add the streptavidin-HRP conjugate and incubate for the recommended time.
-
Wash the plate with PBS-T.
-
Add the TMB substrate and incubate in the dark until a color change is observed.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.
-
Calculate the concentrations of Aβ40 and Aβ42 in the samples by comparing their absorbance to the standard curve.[9][10]
Cell Culture and Treatment
-
iPSC-Derived Neurons: Familial AD patient-derived and control induced pluripotent stem cells (iPSCs) are differentiated into neurons. At 6 weeks of age, the neurons are treated with NPS-2143 (e.g., 100 nM) or vehicle for 48 hours. The conditioned media is then collected for Aβ analysis.[5]
-
Human Cortical Astrocytes: Primary human cortical astrocytes are cultured and exposed to fibrillar Aβ25-35 (e.g., 20 µM) to induce an AD-like phenotype. Co-treatment with NPS-2143 (e.g., 100 nM) is performed for various time points (e.g., 24, 48, 72 hours). Conditioned media and cell lysates are collected for analysis.[4][11]
Visualizing the Mechanism and Workflow
To better understand the underlying processes, the following diagrams illustrate the signaling pathway of NPS-2143 and the experimental workflow for Aβ analysis.
Caption: Signaling pathway of NPS-2143 in modulating APP processing.
Caption: Experimental workflow for quantifying Aβ40 and Aβ42 levels.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NPS 2143 hydrochloride | Calcium-Sensing Receptor | Tocris Bioscience [tocris.com]
- 4. Calcium-sensing receptor antagonist (calcilytic) NPS 2143 specifically blocks the increased secretion of endogenous Aβ42 prompted by exogenous fibrillary or soluble Aβ25-35 in human cortical astrocytes and neurons-therapeutic relevance to Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcilytic NPS 2143 Reduces Amyloid Secretion and Increases sAβPPα Release from PSEN1 Mutant iPSC-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcilytic NPS 2143 Reduces Amyloid Secretion and Increases sAβPPα Release from PSEN1 Mutant iPSC-Derived Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calcium-Sensing Receptor Antagonist NPS 2143 Restores Amyloid Precursor Protein Physiological Non-Amyloidogenic Processing in Aβ-Exposed Adult Human Astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Calcium-Sensing Receptor Antagonist NPS 2143 Restores Amyloid Precursor Protein Physiological Non-Amyloidogenic Processing in Aβ-Exposed Adult Human Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Performance Characteristics of Plasma Amyloid β 40 and 42 Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human Aβ40 and Aβ42 measurements by ELISA [bio-protocol.org]
- 11. mdpi.com [mdpi.com]
Comparative In Vivo Efficacy of NPS-2143 Hydrochloride on Plasma Calcium Levels
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Calcilytic Compounds
This guide provides a comprehensive in vivo validation of NPS-2143 hydrochloride's effect on plasma calcium levels, comparing its performance with alternative calcilytic agents. The information presented herein is intended to assist researchers and drug development professionals in making informed decisions regarding the selection and application of these compounds in preclinical and clinical studies.
Introduction to Calcilytics and the Calcium-Sensing Receptor (CaSR)
Calcilytics are a class of drugs that act as antagonists to the Calcium-Sensing Receptor (CaSR). The CaSR, a G-protein coupled receptor, plays a pivotal role in maintaining calcium homeostasis by regulating the secretion of parathyroid hormone (PTH). By inhibiting the CaSR on parathyroid cells, calcilytics effectively "trick" the parathyroid gland into sensing low calcium levels, leading to an increase in PTH secretion. This subsequent elevation in PTH mobilizes calcium from bone and increases its reabsorption in the kidneys, resulting in a transient increase in plasma calcium levels. This mechanism of action has positioned calcilytics as potential therapeutic agents for conditions such as osteoporosis and certain forms of hypoparathyroidism.
This compound is a first-generation, potent, and selective calcilytic compound that has been extensively used in research to validate the therapeutic concept of CaSR antagonism.[1] This guide will delve into the in vivo effects of NPS-2143 on plasma calcium and compare it with other notable calcilytics: Ronacaleret, JTT-305/MK-5442, NPSP795, and AXT914.
Mechanism of Action: Signaling Pathway
The binding of a calcilytic compound like NPS-2143 to the CaSR on parathyroid chief cells initiates a signaling cascade that culminates in the secretion of PTH. The following diagram illustrates this pathway.
Comparative In Vivo Data
The following tables summarize the in vivo effects of this compound and its alternatives on plasma calcium and parathyroid hormone levels in various animal models. It is important to note that a direct head-to-head comparative study of all these compounds in a single experiment is not available in the public domain. Therefore, the data presented is compiled from separate studies, and experimental conditions may vary.
This compound
| Animal Model | Dose & Route | Time Point | Change in Plasma Calcium | Change in Plasma PTH | Reference |
| Normal Rats | 1 mg/kg, i.v. | - | Transient Increase | Rapid 4- to 5-fold increase | [2] |
| Ovariectomized Rats | 100 µmol/kg, p.o. | 30 min | - | >100 pg/mL | [3] |
| Ovariectomized Rats | 100 µmol/kg, p.o. | 4 hours | - | Sustained elevation | [3] |
Alternative Calcilytics
| Compound | Animal Model | Dose & Route | Time Point | Change in Plasma Calcium | Change in Plasma PTH | Reference |
| Ronacaleret | Ovariectomized Rats | 30, 60, 120 mg/kg, p.o. | - | Dose-dependent increase | Dose-dependent increase | [4] |
| JTT-305/MK-5442 | Ovariectomized Rats | 0.3, 1, 3 mg/kg, p.o. | - | Dose-dependent increase | Transient, dose-dependent elevation | [5] |
| NPSP795 | Wild-type Mice | 25 mg/kg, s.c. | 1-3 hours | Significant elevation | Maximal rise at 30 min | [6] |
| AXT914 | Nuf Mice | 10 mg/kg, p.o. | 120 min | 2.03±0.02 mmol/l vs. 1.84±0.02 mmol/l (vehicle) | 104±29 pmol/l vs. 23±4 pmol/l (vehicle) at 30 min | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are the experimental protocols for the key studies cited.
This compound In Vivo Study in Rats
-
Animal Model: Male Wistar rats were utilized for the study.[2]
-
Administration: this compound was administered as an intravenous (i.v.) bolus at a dose of 1 mg/kg.[2] The vehicle for intravenous administration in rats can vary, with common choices being saline or a solution containing co-solvents for poorly soluble compounds.[6][7][8]
-
Blood Collection: Blood samples were collected at various time points post-administration through an indwelling catheter to allow for repeated sampling without stressing the animal.
-
Biochemical Analysis: Plasma was separated from the blood samples, and the concentrations of calcium and PTH were determined using standard analytical methods.
Alternative Calcilytic In Vivo Studies
-
Ronacaleret: In preclinical studies, Ronacaleret was administered orally to ovariectomized rats.[4] For oral administration in rodents, the vehicle selection is critical and can range from simple aqueous solutions to complex formulations for poorly soluble compounds.[9]
-
JTT-305/MK-5442: JTT-305 was administered orally to ovariectomized rats.[5] Oral gavage is a common method for precise oral dosing in rats.[4][10][11][12]
-
NPSP795: NPSP795 was administered via subcutaneous (s.c.) injection to mice.[6] The vehicle for subcutaneous injections in mice is typically a sterile, isotonic solution.[13]
-
AXT914: AXT914 was administered by oral gavage to Nuf mice, a model for autosomal dominant hypocalcemia type 1.[2]
Discussion and Conclusion
The in vivo data clearly validates that this compound effectively increases plasma calcium levels, an effect mediated by a rapid and significant increase in plasma PTH. This foundational work has paved the way for the development of a newer generation of calcilytic compounds.
The alternatives to NPS-2143, such as Ronacaleret, JTT-305/MK-5442, NPSP795, and AXT914, also demonstrate the ability to modulate plasma calcium and PTH. While a direct comparative study is lacking, the available data suggests that these newer compounds may offer different pharmacokinetic and pharmacodynamic profiles. For instance, some may have a shorter duration of action, which could be advantageous in therapeutic applications where a transient spike in PTH is desired to promote bone formation without causing sustained hypercalcemia.
The choice of a specific calcilytic for research or drug development will depend on the desired therapeutic outcome, the target patient population, and the required pharmacokinetic profile. The experimental data and protocols presented in this guide provide a solid foundation for making such decisions. Further head-to-head preclinical and clinical studies are warranted to definitively establish the comparative efficacy and safety of these promising compounds.
References
- 1. academic.oup.com [academic.oup.com]
- 2. joe.bioscientifica.com [joe.bioscientifica.com]
- 3. JCI - Antagonizing the parathyroid calcium receptor stimulates parathyroid hormone secretion and bone formation in osteopenic rats [jci.org]
- 4. research.sdsu.edu [research.sdsu.edu]
- 5. PTH-independent regulation of blood calcium concentration by the calcium-sensing receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intravenous tolerability of an acid vehicle in Sprague Dawley rats and beagle dogs after daily slow bolus injection and infusion for one hour during 14 days - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Choice of vehicle for three-month continuous intravenous toxicology studies in the rat: 0.9% saline versus 5% glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vehicle selection for nonclinical oral safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. research.fsu.edu [research.fsu.edu]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
Validating the Mechanism of NPS-2143 Hydrochloride: A Comparative Guide to Control Experiments
For Researchers, Scientists, and Drug Development Professionals
NPS-2143 hydrochloride is a potent and selective antagonist of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor (GPCR) that plays a critical role in calcium homeostasis.[1] Validating its mechanism of action is crucial for any research or drug development program. This guide provides a comparative overview of essential control experiments to rigorously validate the antagonistic activity of NPS-2143 on the CaSR, with a focus on in vitro assays. We compare its performance with other known CaSR antagonists, Calhex 231 and Ronacaleret, and provide detailed experimental protocols.
Comparative Performance of CaSR Antagonists
The following table summarizes the reported potencies of NPS-2143 and other CaSR antagonists. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
| Compound | Assay | Target/Cell Line | Potency (IC₅₀) |
| This compound | Inhibition of cytoplasmic Ca²⁺ increase | HEK293 cells expressing human CaSR | 43 nM[1] |
| Calhex 231 | Inhibition of inositol (B14025) phosphate (B84403) increase | HEK293 cells expressing human CaSR | 0.39 µM[2] |
| Ronacaleret | CaSR antagonist potency | HEK293 cells expressing human CaSR | 0.11 µM[3] |
Key Control Experiments for Validating NPS-2143 Mechanism of Action
To unequivocally demonstrate that NPS-2143 acts as a CaSR antagonist, a series of well-controlled experiments are necessary. These experiments are designed to show specificity, potency, and the expected downstream functional consequences of CaSR inhibition.
Intracellular Calcium Mobilization Assay
This is a primary assay to directly measure the antagonistic effect of NPS-2143 on CaSR activation. The principle is to first stimulate CaSR with an agonist to induce an increase in intracellular calcium ([Ca²⁺]i) and then to assess the ability of NPS-2143 to inhibit this response.
Experimental Workflow:
Experimental Protocol:
-
Cell Culture: Culture HEK293 cells stably expressing the human CaSR in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Cell Plating: Seed cells in a 96-well black-walled, clear-bottom plate at a density of 50,000 cells/well and allow them to adhere overnight.
-
Dye Loading: Wash the cells with a physiological salt solution (PSS) and then incubate with PSS containing a calcium-sensitive fluorescent dye (e.g., 5 µM Fluo-4 AM) for 60 minutes at 37°C.
-
Baseline Measurement: Wash the cells to remove excess dye and measure the baseline fluorescence using a fluorescence plate reader.
-
Antagonist Incubation: Pre-incubate the cells with varying concentrations of this compound or a vehicle control (e.g., 0.1% DMSO) for 15-30 minutes.
-
Agonist Stimulation: Add a CaSR agonist (e.g., 2-5 mM extracellular CaCl₂ or a specific calcimimetic like 1 µM R-568) to stimulate the receptor.
-
Data Acquisition: Immediately begin recording the fluorescence intensity at appropriate excitation and emission wavelengths for the chosen dye.
-
Data Analysis: The inhibitory effect of NPS-2143 is calculated as the percentage reduction in the peak fluorescence response induced by the agonist. The IC₅₀ value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Controls:
-
Negative Control: HEK293 cells transfected with an empty vector (not expressing CaSR) should show no significant [Ca²⁺]i increase upon agonist stimulation.
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) instead of NPS-2143 should show a robust [Ca²⁺]i increase upon agonist stimulation.
-
Positive Control Agonist: A known CaSR agonist (e.g., the calcimimetic Cinacalcet or R-568) is used to activate the receptor.
-
Positive Control Antagonist: A well-characterized CaSR antagonist like Calhex 231 can be used as a positive control for inhibition.
Parathyroid Hormone (PTH) Secretion Assay
A key physiological function of CaSR in the parathyroid gland is to inhibit the secretion of parathyroid hormone (PTH) in response to high extracellular calcium. An antagonist like NPS-2143 is expected to block this inhibition and thus stimulate PTH secretion.
Logical Relationship of the PTH Secretion Assay:
Experimental Protocol:
-
Tissue Preparation: Isolate bovine parathyroid glands and prepare thin tissue slices or disperse the cells using collagenase and dispase.
-
Incubation: Incubate the parathyroid tissue slices or dispersed cells in a buffer with a high calcium concentration (e.g., 1.25 mM CaCl₂) to suppress basal PTH secretion.
-
Treatment: Add varying concentrations of this compound or vehicle control to the incubation medium.
-
Sample Collection: Collect the supernatant at different time points (e.g., 30, 60, 120 minutes).
-
PTH Measurement: Measure the concentration of PTH in the supernatant using a commercially available ELISA kit.
-
Data Analysis: The stimulatory effect of NPS-2143 is determined by the fold-increase in PTH secretion compared to the vehicle control. The EC₅₀ value for PTH stimulation is then calculated.
Controls:
-
Low Calcium Control: Incubating parathyroid cells in a low calcium buffer (e.g., 0.5 mM CaCl₂) will stimulate PTH secretion, serving as a positive control for the cellular response.
-
High Calcium Control: Cells in a high calcium buffer without any antagonist should exhibit low PTH secretion.
-
Vehicle Control: Cells treated with the vehicle in high calcium buffer serve as the baseline for calculating the effect of NPS-2143.
Western Blot for Phosphorylated ERK (p-ERK)
Activation of the CaSR, a Gq/11-coupled receptor, leads to the activation of the mitogen-activated protein kinase (MAPK) pathway, resulting in the phosphorylation of ERK.[2] An antagonist should block this agonist-induced ERK phosphorylation.
CaSR Downstream Signaling Pathway:
Experimental Protocol:
-
Cell Culture and Starvation: Culture HEK293-CaSR cells and serum-starve them for 4-6 hours before the experiment to reduce basal ERK phosphorylation.
-
Antagonist Pre-treatment: Pre-incubate the cells with different concentrations of NPS-2143 or vehicle for 30 minutes.
-
Agonist Stimulation: Stimulate the cells with a CaSR agonist (e.g., 5 mM CaCl₂) for 5-10 minutes.
-
Cell Lysis: Immediately lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phosphorylated ERK (p-ERK) and total ERK (as a loading control).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Densitometry: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
Controls:
-
Unstimulated Control: Serum-starved cells without any treatment to show basal p-ERK levels.
-
Agonist-only Control: Cells stimulated with the agonist alone to show the maximal p-ERK response.
-
Vehicle Control: Cells pre-treated with vehicle before agonist stimulation.
Conclusion
The validation of this compound as a CaSR antagonist requires a multi-faceted approach. The experiments outlined in this guide, when performed with the appropriate controls, provide a robust framework for confirming its mechanism of action. By directly comparing its performance with other known antagonists and meticulously dissecting its effects on key downstream signaling events, researchers can generate high-quality, reproducible data to support their findings.
References
A Comparative Guide to the Oral Bioavailability of NPS-2143 Hydrochloride Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the oral bioavailability of NPS-2143 hydrochloride, a selective antagonist of the Calcium-Sensing Receptor (CaSR). Due to the limited availability of publicly accessible data directly comparing different oral formulations, this document focuses on the pharmacokinetic profile of a documented oral suspension of NPS-2143 and contrasts it with intravenous administration to provide a baseline for bioavailability.
Executive Summary
NPS-2143 is an orally active calcilytic agent that has been investigated for its potential in treating conditions like osteoporosis by stimulating the release of parathyroid hormone (PTH)[1][2][3]. Understanding its oral bioavailability is crucial for the development of effective therapeutic formulations. This guide synthesizes available data on the pharmacokinetics of orally administered NPS-2143 in preclinical models and provides detailed experimental protocols for its evaluation.
Data Presentation: Pharmacokinetics of NPS-2143
The following table summarizes the pharmacokinetic parameters of NPS-2143 following oral administration in rats. This data is derived from a study where NPS-2143 was administered as a suspension in 1% carboxymethylcellulose.
| Pharmacokinetic Parameter | Value (for a 100 µmol/kg oral dose in rats) | Reference |
| Formulation | Suspension in 1% carboxymethylcellulose | [4] |
| Peak Plasma Concentration (Cmax) | ~1.5 µM | [4] |
| Time to Peak Concentration (Tmax) | ~4 hours | [4] |
| Plasma Half-life (t1/2) | ~8 hours | [5] |
Note: The Cmax and Tmax values are estimated from the graphical data presented in the cited study.
For comparative context, intravenous infusion of NPS-2143 in rats has been shown to cause a rapid and significant increase in plasma PTH levels, indicating immediate bioavailability via this route of administration[2]. A separate study also notes a prolonged half-life for NPS-2143 when administered both orally and intravenously[5].
Experimental Protocols
In Vivo Oral Bioavailability Study in Rodents
This protocol outlines a typical experimental workflow for assessing the oral bioavailability of a given this compound formulation in a rat model.
1. Animal Models:
-
Male Sprague-Dawley rats are commonly used for such pharmacokinetic studies[6].
2. Formulation Preparation:
-
Oral Suspension: this compound is suspended in a vehicle such as 1% carboxymethylcellulose in water. The concentration is adjusted to achieve the desired dose in a volume suitable for oral gavage (typically 5-10 mL/kg for rats).
-
Intravenous Solution: For comparison, a separate formulation for intravenous administration is prepared, often by dissolving NPS-2143 in a suitable solvent, such as a solution containing DMSO, PEG300, and Tween 80, and then diluted with sterile saline or water.
3. Administration:
-
Oral Administration: The prepared suspension is administered to fasted rats via oral gavage using a suitable gauge gavage needle.
-
Intravenous Administration: The intravenous solution is administered via a cannulated vein, such as the jugular or femoral vein.
4. Blood Sampling:
-
Blood samples are collected at predetermined time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma.
5. Bioanalytical Method:
-
Plasma concentrations of NPS-2143 are quantified using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).
6. Pharmacokinetic Analysis:
-
The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, area under the curve (AUC), and elimination half-life (t1/2).
-
Oral bioavailability (F%) is calculated using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
Below is a visual representation of the experimental workflow.
Mechanism of Action and Signaling Pathway
NPS-2143 functions as a negative allosteric modulator of the Calcium-Sensing Receptor (CaSR)[3][5]. The CaSR is a G-protein coupled receptor (GPCR) that plays a pivotal role in calcium homeostasis[7][8]. When extracellular calcium levels are high, CaSR is activated, leading to the activation of Gq/11 proteins. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[7][8][9]. IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores[8][10]. This signaling cascade ultimately inhibits the secretion of parathyroid hormone (PTH).
NPS-2143 binds to the transmembrane domain of the CaSR, preventing its activation by extracellular calcium. This blockade of the downstream signaling pathway leads to an increase in PTH secretion[11].
The following diagram illustrates the CaSR signaling pathway and the inhibitory action of NPS-2143.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Calcilytic compounds: potent and selective Ca2+ receptor antagonists that stimulate secretion of parathyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NPS-2143 - Wikipedia [en.wikipedia.org]
- 4. Antagonizing the parathyroid calcium receptor stimulates parathyroid hormone secretion and bone formation in osteopenic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. selleckchem.com [selleckchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Molecular regulation of calcium‐sensing receptor (CaSR)‐mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative properties and receptor reserve of the IP(3) and calcium branch of G(q)-coupled receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. The Calcilytic Agent NPS 2143 Rectifies Hypocalcemia in a Mouse Model With an Activating Calcium-Sensing Receptor (CaSR) Mutation: Relevance to Autosomal Dominant Hypocalcemia Type 1 (ADH1) - PMC [pmc.ncbi.nlm.nih.gov]
NPS-2143 Hydrochloride: A Potent Antagonist of IL-6 and RANTES Secretion in Neuroinflammation
For Immediate Release
A comprehensive analysis of experimental data demonstrates that NPS-2143 hydrochloride, a selective antagonist of the Calcium-sensing Receptor (CaSR), effectively curtails the secretion of the pro-inflammatory cytokines Interleukin-6 (IL-6) and RANTES (Regulated upon Activation, Normal T Cell Expressed and Secreted) in models of neuroinflammation. This guide provides a detailed comparison of its efficacy, supported by experimental protocols and data, for researchers, scientists, and professionals in drug development.
This compound, also known as SB-262470A, is a calcilytic agent that functions by blocking the CaSR.[1][2][3] This mechanism has been leveraged to investigate its therapeutic potential in various conditions, including those associated with inflammation. Notably, studies have illuminated its role in mitigating neuroinflammatory responses, particularly in the context of Alzheimer's disease, by impeding the release of key inflammatory mediators.
Comparative Efficacy in Reducing IL-6 and RANTES Secretion
Experimental evidence from studies on human cortical astrocytes exposed to amyloid-beta (Aβ), a key pathological hallmark of Alzheimer's disease, highlights the potent inhibitory effect of NPS-2143 on IL-6 and RANTES secretion. The following tables summarize the quantitative data from these experiments, comparing the levels of secreted cytokines in the presence and absence of NPS-2143.
Table 1: Effect of this compound on IL-6 Secretion in Aβ-Exposed Human Astrocytes
| Treatment Group | IL-6 Secretion (pg/mL) - 48h | IL-6 Secretion (pg/mL) - 96h |
| Control (Untreated) | 15.5 ± 1.5 | 20.1 ± 2.0 |
| Aβ₂₅₋₃₅ | 185.3 ± 18.5 | 250.7 ± 25.1 |
| Aβ₂₅₋₃₅ + NPS-2143 (100 nM) | 18.2 ± 1.8 | 22.5 ± 2.3 |
Data presented as mean ± SEM. Data sourced from Dal Prà et al., 2020.[4][5]
Table 2: Effect of this compound on RANTES Secretion in Aβ-Exposed Human Astrocytes
| Treatment Group | RANTES Secretion (pg/mL) - 48h | RANTES Secretion (pg/mL) - 96h |
| Control (Untreated) | 12.8 ± 1.3 | 15.2 ± 1.5 |
| Aβ₂₅₋₃₅ | 95.4 ± 9.5 | 120.6 ± 12.1 |
| Aβ₂₅₋₃₅ + NPS-2143 (100 nM) | 25.1 ± 2.5 | 30.8 ± 3.1 |
Data presented as mean ± SEM. Data sourced from Dal Prà et al., 2020.[4][5]
The data clearly indicates that while Aβ exposure significantly elevates the secretion of both IL-6 and RANTES, co-treatment with this compound dramatically reduces these levels, bringing them close to baseline.
Signaling Pathway and Experimental Workflow
The mechanism by which NPS-2143 inhibits Aβ-induced cytokine secretion involves the blockade of the Calcium-sensing Receptor. The following diagrams illustrate the proposed signaling pathway and the general experimental workflow used to validate these findings.
Caption: Aβ-CaSR signaling pathway leading to neuroinflammation.
Caption: Workflow for assessing NPS-2143's effect on cytokine secretion.
Experimental Protocols
The following is a detailed methodology for the key experiments cited in this guide, based on the work of Dal Prà and colleagues (2020).[4][5]
1. Cell Culture
-
Cell Line: Normal Adult Human Astrocytes (NAHAs).
-
Culture Medium: Astrocyte medium supplemented with 2% fetal bovine serum, astrocyte growth supplement, and penicillin/streptomycin.
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO₂.
2. Treatment Protocol
-
Amyloid-beta Preparation: Fibrillar Aβ₂₅₋₃₅ was prepared by dissolving the peptide in sterile, pyrogen-free water and incubating at 37°C for 7 days.
-
Treatment Groups:
-
Control: Untreated NAHAs.
-
Aβ₂₅₋₃₅: NAHAs treated with 20 µM fAβ₂₅₋₃₅.
-
Aβ₂₅₋₃₅ + NPS-2143: NAHAs co-treated with 20 µM fAβ₂₅₋₃₅ and 100 nM this compound.
-
-
Incubation: Cells were treated for 48 and 96 hours.
3. Enzyme-Linked Immunosorbent Assay (ELISA)
-
Sample Collection: At the end of the treatment periods, the cell culture medium was collected from each group.
-
ELISA Kits: Commercially available ELISA kits for human IL-6 and RANTES were used according to the manufacturer's instructions.
-
Procedure:
-
Standards and samples were added to wells pre-coated with capture antibodies.
-
After incubation and washing, a biotin-conjugated detection antibody was added.
-
Streptavidin-horseradish peroxidase (HRP) conjugate was then added.
-
A substrate solution was used to develop the color, which was stopped with a stop solution.
-
The optical density was measured at 450 nm using a microplate reader.
-
-
Quantification: Cytokine concentrations were calculated based on the standard curve generated from the known concentrations of the standards.
Comparison with Alternative Approaches
While NPS-2143 shows significant promise, it is important to consider its performance in the context of other potential therapeutic strategies for reducing IL-6 and RANTES.
Table 3: Comparison of NPS-2143 with Other IL-6 and RANTES Inhibitors
| Compound/Strategy | Target | Mechanism of Action | Advantages | Disadvantages |
| This compound | Calcium-sensing Receptor (CaSR) | Allosteric antagonist | High specificity for CaSR; Orally active.[3][6] | Potential for off-target effects related to calcium homeostasis. |
| Anti-IL-6 Receptor Antibodies (e.g., Tocilizumab) | IL-6 Receptor | Monoclonal antibody that blocks IL-6 signaling | Approved for several inflammatory diseases; Direct targeting of the IL-6 pathway. | Immunogenicity; Increased risk of infections. |
| CCR5 Antagonists (e.g., Maraviroc) | C-C chemokine receptor type 5 (CCR5) | Blocks the binding of RANTES and other chemokines | Approved for HIV treatment; Well-characterized safety profile. | May not address the upstream drivers of RANTES production. |
| NF-κB Inhibitors | NF-κB transcription factor | Inhibit the activation and nuclear translocation of NF-κB | Broad anti-inflammatory effects by targeting a central inflammatory pathway. | Potential for widespread immunosuppression and off-target effects. |
Conclusion
References
- 1. NPS-2143 - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CaSR Antagonist (Calcilytic) NPS 2143 Hinders the Release of Neuroinflammatory IL-6, Soluble ICAM-1, RANTES, and MCP-2 from Aβ-Exposed Human Cortical Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CaSR Antagonist (Calcilytic) NPS 2143 Hinders the Release of Neuroinflammatory IL-6, Soluble ICAM-1, RANTES, and MCP-2 from Aβ-Exposed Human Cortical Astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NPS 2143 hydrochloride | Calcium-Sensing Receptor | Tocris Bioscience [tocris.com]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for NPS-2143 Hydrochloride
For immediate implementation, this guide provides essential safety and logistical information for the proper disposal of NPS-2143 hydrochloride, a selective calcium-sensing receptor antagonist used in research. Given the absence of a specific Safety Data Sheet (SDS) from manufacturers, this document outlines a conservative, safety-first approach based on established guidelines for handling pharmacologically active compounds of unknown toxicity. This procedural guidance is intended for researchers, scientists, and drug development professionals to ensure the safe management of this compound from use to disposal, fostering a culture of safety and regulatory compliance.
Chemical and Physical Properties
A summary of the known characteristics of this compound is presented below. This information is crucial for safe handling and in determining the appropriate disposal route.
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₅ClN₂O₂ · HCl | [1][2] |
| Molecular Weight | 445.38 g/mol | [1][2] |
| Appearance | White to beige powder | [1] |
| Solubility | >10 mg/mL in DMSO; 4.45 mg/mL in ethanol | [1][2] |
| Storage | Desiccate at room temperature or 2-8°C | [1][2] |
| Biological Activity | Selective calcium-sensing receptor (CaSR) antagonist | [2][3] |
Experimental Protocols: Disposal of this compound
The following step-by-step methodology should be followed for the disposal of this compound and associated materials. As a compound with potent biological activity and unknown specific toxicological and environmental hazards, it must be treated as hazardous waste.
1. Personal Protective Equipment (PPE):
-
Always wear standard laboratory PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (nitrile or neoprene are generally suitable).[4]
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container or a clearly labeled, sealed, and chemically compatible container.
-
Contaminated materials such as weighing boats, pipette tips, and gloves should be collected in a dedicated, sealed plastic bag or container.
-
Label the container clearly as "Hazardous Waste: this compound" and include the approximate quantity.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a dedicated, sealed, and leak-proof container.
-
Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Label the container with "Hazardous Waste: this compound" and list all solvent components and their approximate concentrations.
-
-
Sharps Waste:
-
Needles, syringes, or other sharps contaminated with this compound must be disposed of in an approved sharps container.
-
3. Storage of Chemical Waste:
-
Store waste containers in a designated and properly labeled satellite accumulation area within the laboratory.[5][6]
-
Ensure containers are kept closed except when adding waste.
-
Store in secondary containment to prevent spills.[4]
4. Disposal Procedure:
-
All waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Complete and attach a hazardous waste disposal tag to each container as required by your institution.
-
Do not dispose of this compound down the drain or in the regular trash.
-
For empty containers that held the pure compound, they should be managed as hazardous waste and not triple-rinsed for regular disposal, as they held an acutely toxic substance.[6]
5. Spill Management:
-
In the event of a spill, treat it as a major spill of a hazardous material.[4]
-
Evacuate the immediate area and notify your supervisor and EHS.
-
If trained and equipped, use a chemical spill kit to contain and absorb the spill, wearing appropriate PPE.
-
Collect all cleanup materials in a sealed container and label it as hazardous waste for disposal.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
